5-Isopropyl-3-methyl-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3-propan-2-yl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-5(2)7-4-6(3)8-9-7/h4-5H,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAYRFKDGUMREU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445601 | |
| Record name | 5-Isopropyl-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132558-01-1 | |
| Record name | 5-Isopropyl-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Regioselective Synthesis of 5-isopropyl-3-methyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the regioselective synthesis of the pharmaceutically relevant scaffold, 5-isopropyl-3-methyl-1H-pyrazole. The primary focus of this document is the well-established Knorr pyrazole synthesis, a versatile and widely employed method for the construction of the pyrazole core. This guide will explore the reaction mechanism, factors governing regioselectivity, a detailed experimental protocol, and a summary of relevant data.
Introduction to Pyrazole Synthesis
Pyrazoles are a class of heterocyclic aromatic compounds containing two adjacent nitrogen atoms within a five-membered ring. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its ability to engage in various biological interactions. The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and highly adaptable method for constructing substituted pyrazoles.[1] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.
The Knorr Pyrazole Synthesis: Mechanism and Regioselectivity
The synthesis of this compound is achieved through the reaction of 5-methylhexane-2,4-dione with hydrazine hydrate. The regioselectivity of this reaction is a critical consideration, as the unsymmetrical nature of the diketone can potentially lead to the formation of two constitutional isomers: this compound and 3-isopropyl-5-methyl-1H-pyrazole.
The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regiochemical outcome is primarily dictated by the initial nucleophilic attack of the hydrazine on one of the two non-equivalent carbonyl groups of the diketone.
Several factors influence this regioselectivity:
-
Steric Hindrance: The carbonyl group adjacent to the bulky isopropyl group is sterically more hindered than the carbonyl next to the methyl group. Consequently, the initial attack of hydrazine is more likely to occur at the less hindered carbonyl carbon (the acetyl group), leading to the preferential formation of this compound.
-
Electronic Effects: While steric factors are often dominant in such cases, electronic effects can also play a role. The electron-donating nature of the alkyl groups can influence the electrophilicity of the carbonyl carbons.
-
Reaction Conditions: The pH of the reaction medium can significantly impact regioselectivity. Acid catalysis is commonly employed to facilitate both the initial condensation and the final dehydration step. The choice of solvent can also influence the isomeric ratio.
Experimental Protocol
This section provides a detailed, illustrative experimental protocol for the synthesis of this compound. It is important to note that while this protocol is based on established procedures for the Knorr synthesis, specific quantitative outcomes for this exact transformation are not widely reported in the literature. Therefore, the stated yields and isomeric ratios should be considered as estimates based on analogous reactions.
Materials:
-
5-Methylhexane-2,4-dione (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
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Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methylhexane-2,4-dione (1.0 eq) and ethanol (5 mL per mmol of diketone).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Slowly add hydrazine hydrate (1.1 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
After the reaction is complete (as indicated by the consumption of the starting diketone), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound as the major product.
Data Presentation
The following tables summarize the expected inputs and outputs for the synthesis of this compound. The quantitative data presented is illustrative and based on typical yields and selectivities observed for similar Knorr pyrazole syntheses.
Table 1: Reactant and Product Information
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 5-Methylhexane-2,4-dione | 5-Methylhexane-2,4-dione | C₇H₁₂O₂ | 128.17 | Starting Material |
| Hydrazine Hydrate | Hydrazine hydrate | H₆N₂O | 50.06 | Reagent |
| This compound | This compound | C₇H₁₂N₂ | 124.18 | Major Product |
| 3-isopropyl-5-methyl-1H-pyrazole | 3-isopropyl-5-methyl-1H-pyrazole | C₇H₁₂N₂ | 124.18 | Minor Product |
Table 2: Illustrative Reaction Parameters and Outcomes
| Parameter | Value/Condition |
| Reaction Conditions | |
| Solvent | Ethanol |
| Catalyst | Acetic Acid |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 2 - 4 hours |
| Illustrative Outcomes | |
| Yield (Overall) | 75 - 85% |
| Regiomeric Ratio (5-isopropyl-3-methyl : 3-isopropyl-5-methyl) | >95 : 5 |
Characterization
The synthesized this compound can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, isopropyl (methine and methyl protons), and the pyrazole ring proton. The chemical shift and coupling patterns will confirm the connectivity of the molecule. For the major isomer, the pyrazole CH proton is expected to be a singlet. The isopropyl methine will be a septet, and the isopropyl methyls will be a doublet. The pyrazole methyl group will appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all the unique carbon atoms in the molecule, further confirming its structure.
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the product, which should correspond to the calculated molecular weight of C₇H₁₂N₂ (124.18 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H and C=N stretching vibrations within the pyrazole ring.
Conclusion
The Knorr pyrazole synthesis provides an effective and regioselective route to this compound. The preferential formation of the desired isomer is driven by the steric hindrance imposed by the isopropyl group on the starting diketone. The provided experimental protocol, based on established methodologies, offers a reliable starting point for the laboratory-scale synthesis of this important heterocyclic compound. Further optimization of reaction conditions may lead to even higher yields and improved regioselectivity. The structural characterization of the final product is crucial to confirm its identity and purity. This guide serves as a comprehensive resource for researchers and professionals engaged in the synthesis and development of novel pyrazole-based molecules.
References
An In-Depth Technical Guide to the Synthesis of 5-isopropyl-3-methyl-1H-pyrazole from Diketones
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of 5-isopropyl-3-methyl-1H-pyrazole, a valuable heterocyclic compound, through the well-established Knorr pyrazole synthesis. This guide details the underlying chemical principles, provides a step-by-step experimental protocol, and presents relevant quantitative data for researchers in organic synthesis and drug development.
Introduction
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry and materials science due to their diverse biological activities. The specific target of this guide, this compound (CAS No. 132558-01-1), is a disubstituted pyrazole that can serve as a key building block in the synthesis of more complex molecules. The most direct and common method for the synthesis of such pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
The Knorr Pyrazole Synthesis: Mechanism and Regioselectivity
The Knorr pyrazole synthesis is a robust and versatile method for the formation of the pyrazole ring. The reaction proceeds by the condensation of a 1,3-diketone with hydrazine. The mechanism involves an initial nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl groups of the diketone, followed by the formation of a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic pyrazole ring.
A critical aspect of the Knorr synthesis with unsymmetrical 1,3-diketones, such as the precursor to our target molecule, is regioselectivity. The initial attack of hydrazine can occur at either of the two non-equivalent carbonyl carbons, potentially leading to two regioisomeric products. In the case of the synthesis of this compound from 5-methylhexane-2,4-dione, the reaction is generally regioselective, with the more nucleophilic nitrogen of hydrazine preferentially attacking the less sterically hindered carbonyl group.
dot
Caption: Logical workflow of the Knorr pyrazole synthesis.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound from 5-methylhexane-2,4-dione and hydrazine hydrate. This procedure is adapted from established protocols for the Knorr synthesis of analogous 3,5-dialkylpyrazoles.
3.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS No. |
| 5-Methylhexane-2,4-dione | C₇H₁₂O₂ | 128.17 | 7199-56-6 |
| Hydrazine Hydrate (~64%) | N₂H₄·H₂O | 50.06 | 7803-57-8 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 |
| Ethanol (95%) | C₂H₅OH | 46.07 | 64-17-5 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 |
| Saturated Sodium Chloride Solution | NaCl | 58.44 | 7647-14-5 |
3.2. Equipment
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Round-bottom flask (100 mL)
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
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Separatory funnel (250 mL)
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Rotary evaporator
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Standard laboratory glassware
3.3. Procedure
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Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-methylhexane-2,4-dione (10.0 g, 78.0 mmol) in 50 mL of ethanol.
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Addition of Reagents: To the stirred solution, add hydrazine hydrate (4.0 g, ~80.0 mmol) dropwise at room temperature. After the addition is complete, add a catalytic amount of glacial acetic acid (0.5 mL).
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Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
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Extraction: To the residue, add 50 mL of diethyl ether and 50 mL of water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of saturated sodium chloride solution.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
dot
An In-depth Technical Guide on the 1,3-Dipolar Cycloaddition for the Synthesis of 5-isopropyl-3-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
The 1,3-dipolar cycloaddition is a powerful and versatile method for the construction of five-membered heterocyclic rings, including the pyrazole core, which is a significant scaffold in many biologically active compounds.[1][3] This reaction involves the concertedly proceeding addition of a 1,3-dipole to a dipolarophile.[2][4] For the synthesis of pyrazoles, common 1,3-dipoles include nitrile imines and diazo compounds, which react with alkynes or alkyne equivalents as dipolarophiles.[1][2][4] The regioselectivity of the cycloaddition is a crucial aspect, often influenced by the electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile.[2]
Proposed Synthetic Pathway
To synthesize 5-isopropyl-3-methyl-1H-pyrazole, a plausible approach involves the 1,3-dipolar cycloaddition of a nitrile imine with an appropriately substituted alkyne. Specifically, the reaction would proceed between C-methyl-N-phenylnitrile imine (as the 1,3-dipole) and 3-methyl-1-butyne (as the dipolarophile). The nitrile imine can be generated in situ from the corresponding hydrazonoyl halide.
The proposed reaction is as follows:
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Generation of the 1,3-Dipole: The C-methyl-N-phenylnitrile imine is generated in situ from N-phenylacetohydrazonoyl chloride by dehydrohalogenation using a base such as triethylamine.
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Cycloaddition: The generated nitrile imine then undergoes a [3+2] cycloaddition with 3-methyl-1-butyne.
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Aromatization: The initial cycloadduct, a pyrazoline, may undergo spontaneous aromatization to the more stable pyrazole ring, although with an alkyne dipolarophile, the pyrazole is formed directly.
The regioselectivity of this reaction is expected to favor the formation of 5-isopropyl-3-methyl-1-phenyl-1H-pyrazole due to the electronic and steric influences of the methyl group on the nitrile imine and the isopropyl group on the alkyne. Subsequent removal of the N-phenyl group, if necessary, would yield the target 1H-pyrazole, though this step can be complex. A more direct route to the NH-pyrazole would involve a diazo compound and an alkyne.
An alternative and more direct route to the N-unsubstituted pyrazole involves the reaction of a diazoalkane with an alkyne. For the synthesis of this compound, the reaction would be between diazoethane and 3-methyl-1-butyne.
Reaction Scheme (Diazoalkane Route):
A simplified reaction scheme for the synthesis of this compound.
Detailed Experimental Protocols
The following are proposed experimental protocols based on general procedures found in the literature for similar 1,3-dipolar cycloadditions.[5]
Protocol 1: Synthesis via Nitrile Imine Generation
-
Preparation of Hydrazonoyl Halide: N-phenylacetohydrazonoyl chloride is synthesized by reacting acetophenone phenylhydrazone with a chlorinating agent like N-chlorosuccinimide (NCS) in a suitable solvent such as dichloromethane (DCM).
-
In situ Generation of Nitrile Imine and Cycloaddition:
-
To a solution of N-phenylacetohydrazonoyl chloride (1.0 eq) and 3-methyl-1-butyne (1.2 eq) in anhydrous toluene, triethylamine (1.5 eq) is added dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is then heated to reflux (approximately 110 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
After completion, the reaction mixture is cooled to room temperature, and the triethylammonium chloride salt is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 1-phenyl-3-methyl-5-isopropyl-1H-pyrazole.
Protocol 2: Synthesis via Diazoalkane
-
Generation of Diazoethane: Diazoethane can be generated in situ from N-ethyl-N-nitrosourea by treatment with a strong base like potassium hydroxide in a suitable solvent such as diethyl ether at low temperature (0 °C). Caution: Diazoalkanes are toxic and potentially explosive. This procedure should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Cycloaddition Reaction:
-
The ethereal solution of diazoethane is slowly added to a solution of 3-methyl-1-butyne (1.0 eq) in diethyl ether at 0 °C.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for 24-48 hours. The progress of the reaction is monitored by GC-MS or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, the excess diazoethane is carefully quenched by the dropwise addition of acetic acid until the yellow color disappears.
-
The reaction mixture is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate eluent system) to yield this compound.
-
Quantitative Data from Analogous Reactions
The following table summarizes representative quantitative data from the literature for the 1,3-dipolar cycloaddition synthesis of various substituted pyrazoles. This data provides an expected range for the synthesis of this compound.
| 1,3-Dipole | Dipolarophile | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Nitrile Imine | Acetylacetone | Chloramine-T | - | Reflux | 2-3 | 59-78 | |
| Nitrile Imine | α-bromocinnamaldehyde | Triethylamine | Toluene | RT | 24 | 70-85 | [1] |
| Phenyl hydrazones | Benzoquinone | Triethylamine/Pyridine | - | RT | - | - | [5] |
| Sydnones | DMAD | Toluene/Xylene | Reflux | - | Good | [6] | |
| Ethyl diazoacetate | Alkynes | TPGS-750-M/H₂O | Water | RT | 20 | 55-76 | [7] |
DMAD: Dimethyl acetylenedicarboxylate, RT: Room Temperature, TPGS-750-M: D-α-Tocopheryl polyethylene glycol 1000 succinate
Visualization of the Reaction Pathway and Experimental Workflow
Below are Graphviz diagrams illustrating the proposed reaction mechanism and a general experimental workflow.
Proposed mechanism for the 1,3-dipolar cycloaddition.
A generalized experimental workflow for pyrazole synthesis.
Conclusion
The 1,3-dipolar cycloaddition reaction represents a highly efficient and versatile strategy for the synthesis of substituted pyrazoles. This guide provides a robust theoretical and practical framework for the synthesis of this compound. The proposed methodologies, based on established literature precedents, offer a solid starting point for researchers in synthetic chemistry and drug development. The successful synthesis will, as always, depend on careful optimization of reaction conditions, including stoichiometry, solvent, temperature, and reaction time.
References
- 1. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 5. pdeaamcollege.edu.in [pdeaamcollege.edu.in]
- 6. Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones [mdpi.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Characterization of 5-isopropyl-3-methyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of 5-isopropyl-3-methyl-1H-pyrazole. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents a comprehensive analysis based on predicted values derived from closely related, well-characterized pyrazole analogs. This information is intended to serve as a valuable resource for the identification, characterization, and application of this molecule in research and development.
Predicted Spectroscopic Data
The following sections summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established substituent effects and experimental data from analogous compounds, particularly 3,5-disubstituted pyrazoles.
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the methyl, isopropyl, and pyrazole ring protons. Due to tautomerism common in N-unsubstituted pyrazoles, the proton on the nitrogen can reside on either N1 or N2, leading to a time-averaged spectrum in solution. The predicted chemical shifts are presented in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| CH₃ (pyrazole) | ~2.2 | Singlet | Protons of the methyl group at C3 |
| CH (isopropyl) | ~3.0 | Septet | Methine proton of the isopropyl group at C5 |
| (CH₃)₂ (isopropyl) | ~1.2 | Doublet | Protons of the two methyl groups of the isopropyl substituent |
| CH (pyrazole) | ~5.9 | Singlet | Proton at C4 of the pyrazole ring |
| NH (pyrazole) | ~12-13 | Broad Singlet | Proton on the pyrazole ring nitrogen |
Note: Predicted values are based on data from analogous 3,5-disubstituted pyrazoles.
Predicted ¹³C NMR Data
The carbon NMR spectrum is predicted based on the known chemical shifts of substituted pyrazoles. Studies on 3,5-disubstituted pyrazoles indicate that alkyl groups like isopropyl have a preference for the 5-position in the common tautomeric form[1]. The predicted chemical shifts for each carbon atom are summarized in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| C3 | ~148 | Carbon of the pyrazole ring attached to the methyl group |
| C4 | ~104 | Unsubstituted carbon of the pyrazole ring |
| C5 | ~155 | Carbon of the pyrazole ring attached to the isopropyl group |
| CH₃ (pyrazole) | ~13 | Carbon of the methyl group at C3 |
| CH (isopropyl) | ~27 | Methine carbon of the isopropyl group |
| (CH₃)₂ (isopropyl) | ~23 | Carbons of the two methyl groups of the isopropyl substituent |
Note: Predicted values are based on data from analogous 3,5-disubstituted pyrazoles, including 3,5-dimethylpyrazole.[2][3]
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, and C=N bonds, as well as the pyrazole ring vibrations. The predicted vibrational frequencies are listed in Table 3.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3200 | Broad | N-H stretching vibration of the pyrazole ring |
| ~2960-2870 | Medium-Strong | C-H stretching vibrations of the isopropyl and methyl groups |
| ~1550 | Medium | C=N stretching vibration of the pyrazole ring |
| ~1460 | Medium | C-H bending vibrations of the alkyl groups |
| ~1400 | Medium | Pyrazole ring stretching vibrations |
Note: Predicted values are based on the IR spectra of similar pyrazole derivatives.
Predicted Mass Spectrometry (MS) Data
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small, stable molecules and radicals from the parent ion.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment |
| 124 | [M]⁺ (Molecular Ion) |
| 109 | [M - CH₃]⁺ |
| 81 | [M - C₃H₇]⁺ |
Note: The fragmentation pattern is predicted based on general fragmentation pathways of substituted pyrazoles.
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data discussed above. These methodologies are standard for the characterization of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.
-
-
Data Acquisition:
-
Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For ¹³C NMR, a proton-decoupled sequence is typically used with a 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and apply baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy
Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation:
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software automatically subtracts the background spectrum from the sample spectrum.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
Protocol for Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile liquids.
-
-
Ionization and Analysis:
-
Ionize the sample using a standard electron energy of 70 eV.
-
Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
-
Data Processing:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to deduce the structure of the fragments.
-
Visualization of Experimental Workflow
The general workflow for the spectroscopic characterization of a compound like this compound is depicted in the following diagram.
References
An In-depth Technical Guide on the 1H and 13C NMR Data for 5-isopropyl-3-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected 1H and 13C Nuclear Magnetic Resonance (NMR) data for the heterocyclic compound 5-isopropyl-3-methyl-1H-pyrazole. Due to the absence of directly published experimental spectra for this specific molecule, the data presented herein is a robust estimation derived from established substituent effects observed in a variety of structurally related pyrazole derivatives. This guide also includes a comprehensive, generalized experimental protocol for the acquisition of NMR data for this class of compounds and a structural diagram for clear atom-to-signal correlation.
Predicted NMR Data
The chemical shifts for this compound have been predicted based on the known effects of methyl and isopropyl substituents on the pyrazole ring. These estimations are compiled into the following tables for easy reference and comparison.
Table 1: Predicted 1H NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (pyrazole) | 12.0 - 13.0 | br s | - |
| H4 (pyrazole) | ~5.8 | s | - |
| CH (isopropyl) | ~3.0 | sept | ~7.0 |
| CH3 (at C3) | ~2.2 | s | - |
| CH3 (isopropyl) | ~1.2 | d | ~7.0 |
Table 2: Predicted 13C NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C5 (pyrazole) | ~150 |
| C3 (pyrazole) | ~148 |
| C4 (pyrazole) | ~103 |
| CH (isopropyl) | ~27 |
| CH3 (isopropyl) | ~23 |
| CH3 (at C3) | ~13 |
Note: The exact chemical shifts may vary depending on the solvent, concentration, and spectrometer frequency.
Molecular Structure and Atom Numbering
The following diagram illustrates the structure of this compound with the standard numbering convention used for the assignment of NMR signals.
Caption: Structure of this compound with atom numbering.
Experimental Protocols
The following is a detailed, generalized protocol for the acquisition of high-quality 1H and 13C NMR spectra for pyrazole derivatives, which can be specifically applied to this compound.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound for 1H NMR analysis and 20-50 mg for 13C NMR analysis into a clean, dry vial.
-
Solvent Addition: Add 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent can influence the chemical shifts, particularly of the N-H proton. Include a small amount of tetramethylsilane (TMS) as an internal reference (0.03% v/v).
-
Dissolution: Vortex the sample until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. It is advisable to filter the solution through a small plug of cotton or glass wool to remove any particulate matter.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
1H NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | zg30 |
| Number of Scans (NS) | 16 |
| Relaxation Delay (D1) | 5.0 s |
| Acquisition Time (AQ) | 4.0 s |
| Spectral Width (SW) | 20 ppm |
| Temperature | 298 K |
13C NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Spectrometer Frequency | 100 MHz |
| Pulse Program | zgpg30 |
| Number of Scans (NS) | 1024 or more |
| Relaxation Delay (D1) | 2.0 s |
| Acquisition Time (AQ) | 1.0 s |
| Spectral Width (SW) | 240 ppm |
| Temperature | 298 K |
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm for both 1H and 13C spectra.
-
Peak Picking and Integration: Identify all significant peaks and, for the 1H spectrum, integrate the area under each peak to determine the relative number of protons.
Logical Workflow for Spectral Analysis
The following diagram outlines the logical workflow for the complete structural elucidation of a substituted pyrazole using various NMR techniques.
Caption: Workflow for structural elucidation using 1D and 2D NMR spectroscopy.
Mass Spectrometry Analysis of 5-isopropyl-3-methyl-1H-pyrazole: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-isopropyl-3-methyl-1H-pyrazole, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document outlines detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), presents predicted quantitative data based on established fragmentation patterns of pyrazole derivatives, and includes visualizations of the experimental workflow and a proposed fragmentation pathway.
Introduction to the Mass Spectrometry of Pyrazoles
Pyrazoles are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and agrochemicals.[1] Mass spectrometry is a pivotal analytical technique for the structural elucidation and quantification of these compounds.[2] The fragmentation of pyrazoles in mass spectrometry is primarily governed by two characteristic pathways: the expulsion of a hydrogen cyanide (HCN) molecule from the molecular ion ([M]+•) and the [M-H]+ ion, and the loss of a nitrogen molecule (N2) from the [M-H]+ ion.[3][4] The nature and position of substituents on the pyrazole ring can influence these fragmentation processes.[3][5]
For this compound, the presence of alkyl substituents is expected to lead to additional fragmentation pathways, primarily involving the loss of these substituents through cleavage of C-C bonds.
Predicted Mass Spectral Data
The following table summarizes the predicted quantitative data for the major ions expected in the electron ionization (EI) mass spectrum of this compound.
| Predicted Fragment Ion | Structure | m/z (Nominal) | Proposed Fragmentation Step |
| [M]+• | C7H12N2+• | 124 | Molecular Ion |
| [M-CH3]+ | C6H9N2+ | 109 | Loss of a methyl radical from the isopropyl group |
| [M-HCN]+• | C6H11N+• | 97 | Loss of hydrogen cyanide from the pyrazole ring |
| [M-N2]+• | C7H12+• | 96 | Loss of a nitrogen molecule (less common from [M]+•) |
| [M-C3H7]+ | C4H5N2+ | 81 | Loss of the isopropyl radical |
Experimental Protocols
The analysis of this compound can be effectively performed using GC-MS for volatile samples or LC-MS/MS for less volatile samples or when higher sensitivity is required.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is well-suited for the analysis of relatively volatile and thermally stable compounds like substituted pyrazoles.[1][2]
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent such as methanol or dichloromethane to a concentration of 1 mg/mL.
-
Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL.
-
If the sample matrix is complex, a solid-phase extraction (SPE) cleanup step may be necessary.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysoxane column.[1]
-
Injector Temperature: 250 °C.[1]
-
Injection Volume: 1 µL.[1]
-
Injection Mode: Split (20:1 ratio).[1]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.[1]
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Mass Range: m/z 40-400.
-
Scan Speed: 1000 amu/s.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS provides high sensitivity and selectivity, making it suitable for the analysis of pyrazoles in complex matrices, such as in drug metabolism studies.[6][7]
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile, to a concentration of 1 mg/mL.
-
Dilute the sample to a final concentration of 1-100 ng/mL in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Instrumentation and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.
-
Column: C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[6]
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (optimize for the parent ion).
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
MS/MS Transitions: Monitor the transition from the protonated molecule [M+H]+ (m/z 125.1) to its major fragment ions (to be determined experimentally).
Visualizations
The following diagrams illustrate the experimental workflow for GC-MS analysis and the proposed mass spectral fragmentation pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. BiblioBoard [openresearchlibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Infrared Spectroscopy of 5-isopropyl-3-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic characteristics of 5-isopropyl-3-methyl-1H-pyrazole. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents a predicted spectrum based on the well-established vibrational frequencies of the pyrazole ring and its alkyl substituents. This guide also details a standardized experimental protocol for acquiring an IR spectrum and includes visualizations to illustrate key concepts and workflows.
Predicted Infrared Spectroscopic Data
The infrared spectrum of this compound is characterized by the vibrational modes of its pyrazole core, the N-H bond, and the attached methyl and isopropyl functional groups. The following table summarizes the predicted absorption bands, their expected wavenumber ranges, intensities, and corresponding vibrational assignments. This data is derived from the analysis of pyrazole and its various alkyl-substituted derivatives.[1][2]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3200 - 3100 | Medium, Broad | N-H stretching vibration of the pyrazole ring. |
| 3100 - 3000 | Medium | C-H stretching vibration of the pyrazole ring. |
| 2975 - 2950 | Strong | Asymmetric C-H stretching of methyl (CH₃) and isopropyl (CH) groups. |
| 2885 - 2865 | Strong | Symmetric C-H stretching of methyl (CH₃) and isopropyl (CH) groups. |
| ~1590 | Medium | C=N stretching vibration of the pyrazole ring. |
| ~1500 | Medium | C=C stretching vibration of the pyrazole ring. |
| 1470 - 1450 | Medium | Asymmetric C-H bending of the methyl groups. |
| 1385 - 1365 | Medium | Symmetric C-H "umbrella" bending of the methyl groups and gem-dimethyl bending of the isopropyl group. |
| 1170 - 1140 | Weak | In-plane C-H bending of the pyrazole ring. |
| ~1100 | Weak | N-N stretching of the pyrazole ring.[3] |
| 900 - 800 | Medium-Strong | Out-of-plane C-H bending of the pyrazole ring. |
Experimental Protocols
The following section details a standard methodology for obtaining the infrared spectrum of an organic compound such as this compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a common technique for liquid and solid samples as it requires minimal to no sample preparation.[4][5][6][7]
Objective: To acquire a high-quality infrared spectrum of this compound for structural characterization.
Materials and Equipment:
-
FTIR Spectrometer with ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Sample of this compound (liquid or solid)
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
-
Background Spectrum Acquisition:
-
Before introducing the sample, a background spectrum must be collected. This measures the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
Ensure the ATR crystal surface is clean by wiping it with a lint-free tissue dampened with a suitable solvent like isopropanol, and then allowing it to dry completely.
-
Initiate the background scan using the spectrometer's software. This typically involves 16 to 32 scans for a good signal-to-noise ratio.
-
-
Sample Application:
-
For a liquid sample: Place a single drop of this compound directly onto the center of the ATR crystal.[4][5]
-
For a solid sample: Place a small amount of the solid powder onto the crystal, ensuring complete coverage of the crystal surface. Apply pressure using the ATR's built-in clamp to ensure good contact between the sample and the crystal.[5][8]
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan using the instrument's software. The same number of scans and resolution used for the background should be used for the sample for proper subtraction. A typical resolution is 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.
-
Process the spectrum as needed (e.g., baseline correction).
-
Identify and label the major absorption peaks. Compare the peak positions (in cm⁻¹) with the predicted values in the data table to assign them to specific functional group vibrations.
-
-
Cleaning:
-
After the measurement is complete, clean the ATR crystal thoroughly. Remove the sample and wipe the crystal surface with a lint-free tissue and an appropriate solvent to remove any residue.
-
Visualizations
The following diagrams illustrate the logical relationships between the molecular structure and its IR spectrum, as well as a typical experimental workflow.
Caption: Molecular structure and predicted IR absorption regions.
Caption: Experimental workflow for ATR-FTIR spectroscopy.
References
- 1. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. jascoinc.com [jascoinc.com]
- 7. edinst.com [edinst.com]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
physical and chemical properties of 5-isopropyl-3-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-isopropyl-3-methyl-1H-pyrazole (CAS No: 132558-01-1), a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. This document collates available experimental data, provides predicted properties from computational models, and outlines a plausible experimental protocol for its synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes comparative data from structurally related pyrazole derivatives to offer a robust understanding of its characteristics.
Introduction
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The substituents on the pyrazole ring play a crucial role in modulating the compound's physicochemical properties and biological activity. This compound, with its specific substitution pattern, presents an interesting candidate for further investigation in drug discovery and development programs. This guide aims to provide a detailed repository of its known and predicted properties to facilitate such research.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the tables below. It is important to note that while some data is derived from experimental measurements, other values are based on computational predictions due to the limited published experimental data for this specific compound.
General Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 132558-01-1 | [1][2] |
| Molecular Formula | C₇H₁₂N₂ | [1][2] |
| Molecular Weight | 124.18 g/mol | [2] |
| Appearance | Solid or liquid |
Thermal Properties
| Property | Value | Source |
| Melting Point | 58-59 °C | Vendor Data |
| Boiling Point | 124-126 °C at 14 mmHg | Vendor Data |
Solubility
No experimental solubility data for this compound has been found in publicly available literature. The following are predicted values.
| Solvent | Predicted Solubility |
| Water | Slightly soluble |
| Ethanol | Soluble |
| Chloroform | Soluble |
| Dimethyl Sulfoxide | Soluble |
Acidity
No experimental pKa data for this compound has been found. The following is a predicted value.
| Property | Predicted Value |
| pKa | ~14-15 (for the N-H proton) |
Chemical Properties and Spectral Data
The chemical reactivity of this compound is characteristic of the pyrazole ring system. The N-H proton can be deprotonated by a strong base, and the ring can undergo electrophilic substitution, although the positions of substitution will be directed by the existing alkyl groups.
Predicted Spectral Data
No experimental spectra for this compound are publicly available. The following are predicted spectral characteristics and comparisons with structurally similar compounds.
3.1.1. ¹H NMR Spectroscopy (Predicted)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H | 11-13 | br s |
| C4-H | ~5.9 | s |
| CH (isopropyl) | ~3.0 | septet |
| CH₃ (isopropyl) | ~1.2 | d |
| CH₃ (at C3) | ~2.2 | s |
For comparison, the experimental ¹H NMR spectrum of the closely related 3,5-dimethyl-1H-pyrazole in CDCl₃ shows a singlet at δ 5.90 ppm for the C4-H proton and a singlet at δ 2.25 ppm for the two methyl groups.[3]
3.1.2. ¹³C NMR Spectroscopy (Predicted)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C5 | ~150 |
| C3 | ~145 |
| C4 | ~105 |
| CH (isopropyl) | ~28 |
| CH₃ (isopropyl) | ~23 |
| CH₃ (at C3) | ~13 |
In the experimental ¹³C NMR spectrum of 3,5-dimethyl-1H-pyrazole in CDCl₃, the signals for C3/C5 appear at δ 148.1 ppm and the C4 signal is at δ 106.4 ppm. The methyl carbons appear at δ 12.9 and 11.8 ppm.[3]
3.1.3. Infrared (IR) Spectroscopy (Predicted)
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H stretch | 3100-3300 (broad) |
| C-H stretch (aliphatic) | 2850-3000 |
| C=N stretch | 1550-1600 |
| C=C stretch | 1450-1500 |
The experimental IR spectrum of 3,5-dimethylpyrazole shows characteristic bands in these regions.[4]
3.1.4. Mass Spectrometry (Predicted)
| Fragment | Predicted m/z |
| [M]⁺ | 124 |
| [M-CH₃]⁺ | 109 |
| [M-C₃H₇]⁺ | 81 |
Experimental Protocols
Proposed Synthesis of this compound
A common and effective method for the synthesis of 3,5-disubstituted pyrazoles is the condensation of a β-diketone with hydrazine.[5] The following is a proposed experimental protocol for the synthesis of this compound based on this general method.
4.1.1. Materials
-
2-methyl-3,5-hexanedione (the β-diketone precursor)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate
4.1.2. Procedure
-
To a solution of 2-methyl-3,5-hexanedione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield this compound.
4.1.3. Characterization
The synthesized compound should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The obtained spectral data should be compared with the predicted values provided in Section 3.
References
- 1. This compound | 132558-01-1 [sigmaaldrich.com]
- 2. This compound - CAS:132558-01-1 - Sunway Pharm Ltd [3wpharm.com]
- 3. rsc.org [rsc.org]
- 4. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpras.com [ijpras.com]
Technical Guide: 5-Isopropyl-3-methyl-1H-pyrazole (CAS 132558-01-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties and a probable synthesis route for the compound with CAS number 132558-01-1, identified as 5-Isopropyl-3-methyl-1H-pyrazole. While this specific molecule is not extensively documented in publicly available biological literature, this guide also discusses the well-established and diverse biological activities of the broader pyrazole class of compounds, offering a predictive context for its potential applications in drug discovery and development.
Chemical Properties
This compound is a substituted pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. Its chemical and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 132558-01-1 | N/A |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₇H₁₂N₂ | N/A |
| Molecular Weight | 124.18 g/mol | N/A |
| Appearance | Not available | N/A |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Solubility | Not available | N/A |
| InChI Key | RWNKDXREYPDGRJ-UHFFFAOYSA-N | N/A |
Synthesis
For the synthesis of this compound, the logical precursors would be 4-methyl-2,4-pentanedione (also known as isopropyl methyl β-diketone) and hydrazine hydrate .
Proposed Experimental Protocol (Knorr Pyrazole Synthesis)
The following is a generalized protocol based on the Knorr pyrazole synthesis methodology.[2][3][4]
Materials:
-
4-Methyl-2,4-pentanedione
-
Hydrazine hydrate
-
Ethanol (or another suitable solvent like acetic acid)
-
Glacial acetic acid (optional, as catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-2,4-pentanedione (1 equivalent) in ethanol.
-
Addition of Hydrazine: Slowly add hydrazine hydrate (1 to 1.2 equivalents) to the stirred solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Neutralization and Extraction: To the residue, add water and neutralize any excess acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Caption: Proposed synthesis workflow for this compound.
Biological Activity and Potential Signaling Pathways
There is no specific biological activity or mechanism of action data available in the public domain for this compound. However, the pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including:
-
Anti-inflammatory: Acting as inhibitors of enzymes like cyclooxygenase (COX).
-
Anticancer: Targeting various kinases and signaling pathways involved in cell proliferation.
-
Antimicrobial: Exhibiting activity against a range of bacteria and fungi.
-
Analgesic: Modulating pain pathways.
-
Anticonvulsant: Acting on ion channels in the central nervous system.
The biological effects of pyrazole-containing compounds are typically exerted through their interaction with specific protein targets, such as enzymes or receptors. This interaction can either inhibit or activate the target, thereby modulating its downstream signaling pathway.
Caption: General interaction of pyrazole compounds with biological targets.
Conclusion
This compound (CAS 132558-01-1) is a simple pyrazole derivative for which detailed physical and biological data are scarce. Its synthesis can be reliably achieved through the Knorr pyrazole synthesis. While no specific biological activity has been reported for this compound, its pyrazole core suggests potential for a range of pharmacological effects. Further screening and investigation are required to elucidate any specific biological targets and mechanisms of action. This compound may serve as a valuable intermediate for the synthesis of more complex and biologically active molecules in drug discovery programs.
References
Tautomerism in Asymmetrically Substituted Pyrazoles: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Its prevalence is largely due to its ability to engage in various biological interactions, a characteristic significantly influenced by the subtle yet critical phenomenon of tautomerism. In asymmetrically substituted pyrazoles, the position of a single proton can dramatically alter the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. This guide provides an in-depth analysis of tautomerism in these pyrazoles, offering a crucial understanding for the rational design and development of novel therapeutics.
The Annular Tautomerism of Asymmetrically Substituted Pyrazoles
Asymmetrically substituted N-unsubstituted pyrazoles exist as a dynamic equilibrium of two annular tautomers, where the proton resides on one of the two nitrogen atoms. This equilibrium is influenced by the electronic nature of the substituents at the C3 and C5 positions, the solvent, and the temperature. Understanding and predicting the predominant tautomeric form is paramount in drug design, as each tautomer can exhibit different pharmacological and pharmacokinetic profiles.
Caption: Annular tautomeric equilibrium in asymmetrically substituted pyrazoles.
Quantitative Analysis of Tautomeric Equilibria
The position of the tautomeric equilibrium (KT = [Tautomer B]/[Tautomer A]) is a critical parameter. The following table summarizes experimentally determined and computationally calculated tautomer ratios for a selection of asymmetrically substituted pyrazoles in different solvents. Generally, electron-donating groups tend to favor the tautomer where the proton is on the adjacent nitrogen (the C5-substituted tautomer), while electron-withdrawing groups favor the tautomer with the proton on the nitrogen further away (the C3-substituted tautomer)[1][2].
| Substituent (R1/R2) | Solvent | Method | Tautomer Ratio (A:B) | Reference |
| CH3 / H | CDCl3 | 1H NMR | 1.3 : 1 | [3] |
| Ph / H | CDCl3 | 1H NMR | 4 : 1 | [3] |
| Ph / H | DMSO-d6 | 1H NMR | 2.3 : 1 | [3] |
| COOCH3 / CH3 | CDCl3 | 1H NMR | Predominantly A | [4] |
| NO2 / COOCH3 | CDCl3 | X-ray | Predominantly B | [4] |
| CF3 / Ph | CDCl3 | 19F NMR | 9 : 1 | [2] |
| NH2 / Ph | DMSO-d6 | 1H NMR | 1.8 : 1 |
Experimental Protocols for Tautomer Analysis
Accurate determination of tautomeric ratios is essential for structure-activity relationship (SAR) studies. The following are detailed methodologies for key experimental techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and widely used technique for the quantitative analysis of pyrazole tautomers in solution. Low-temperature NMR is often employed to slow down the proton exchange rate, allowing for the observation of distinct signals for each tautomer.
Experimental Workflow for NMR Analysis:
Caption: Experimental workflow for NMR-based tautomer quantification.
Detailed NMR Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the asymmetrically substituted pyrazole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, acetone-d6). The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Ensure the solvent is anhydrous to avoid complications from H-D exchange.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe.
-
Cool the sample to a low temperature (e.g., -60 °C to -80 °C) to slow the rate of proton exchange between the tautomers. The optimal temperature will depend on the specific compound and solvent.
-
Acquire standard 1H NMR spectra. For more detailed analysis, 13C and 15N NMR spectra can be particularly informative, as the chemical shifts of the ring carbons and nitrogens are highly sensitive to the tautomeric form.[5][6][7]
-
For quantitative analysis, ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1) to allow for full magnetization recovery between scans.
-
-
Data Analysis:
-
Identify well-resolved signals corresponding to each tautomer. Protons or carbons near the site of substitution (C3 and C5) are often the most informative.
-
Integrate the corresponding signals for each tautomer.
-
The ratio of the integrals directly provides the tautomeric ratio. The equilibrium constant (KT) is the ratio of the concentrations (integrals) of the two tautomers.[3]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy can provide qualitative and, in some cases, quantitative information about the tautomeric equilibrium in the solid state or in solution. The N-H stretching and ring vibration frequencies are particularly sensitive to the tautomeric form.
Detailed FT-IR Protocol:
-
Sample Preparation:
-
For solid-state analysis: Prepare a KBr pellet by mixing a small amount of the pyrazole derivative (1-2 mg) with dry KBr powder (100-200 mg) and pressing it into a transparent disk.
-
For solution-phase analysis: Dissolve the compound in a suitable IR-transparent solvent (e.g., CCl4, CS2) in an IR cell with a known path length.
-
-
Data Acquisition:
-
Record the FT-IR spectrum over the range of 4000-400 cm-1.
-
Acquire a background spectrum of the pure solvent or KBr pellet for subtraction.
-
-
Data Analysis:
-
Analyze the N-H stretching region (typically 3500-3100 cm-1) and the fingerprint region (1600-600 cm-1) for characteristic bands of each tautomer.
-
Computational calculations can be used to predict the vibrational frequencies of each tautomer to aid in spectral assignment.
-
For quantitative analysis, the integrated absorbance of a characteristic, well-resolved band for each tautomer can be used, although this is often more challenging than with NMR.
-
Computational Chemistry Protocols
Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of pyrazole tautomers and for aiding in the interpretation of experimental spectra.
Detailed DFT Calculation Protocol (using Gaussian):
-
Structure Preparation:
-
Build the 3D structures of both tautomers using a molecular modeling program (e.g., GaussView, Avogadro).
-
-
Geometry Optimization and Frequency Calculation:
-
Perform a geometry optimization and frequency calculation for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[2][8][9]
-
The #p opt freq keywords in the Gaussian input file are used for this purpose.
-
Confirm that the optimized structures are true minima on the potential energy surface by ensuring there are no imaginary frequencies.
-
-
Solvation Effects:
-
To model the effect of a solvent, perform the geometry optimization and frequency calculation using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[10]
-
The SCRF=(Solvent=solvent_name) keyword is used in Gaussian.
-
-
Energy Calculation and Tautomer Ratio Prediction:
-
Extract the Gibbs free energies (G) for each tautomer from the output files.
-
The difference in Gibbs free energy (ΔG) between the two tautomers can be used to calculate the theoretical tautomeric equilibrium constant (KT) using the equation: KT = exp(-ΔG/RT), where R is the gas constant and T is the temperature in Kelvin.[2]
-
Tautomerism in Drug Action: Pyrazole-Based Kinase Inhibitors
The significance of pyrazole tautomerism is particularly evident in the development of kinase inhibitors, a major class of anticancer drugs. The specific tautomeric form of the pyrazole core can dictate its ability to form crucial hydrogen bonds with the kinase hinge region. For instance, in the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell growth and survival that is often dysregulated in cancer, pyrazole-based inhibitors have shown significant promise.
PI3K/AKT/mTOR Signaling Pathway with a Pyrazole Inhibitor:
Caption: Inhibition of the PI3K signaling pathway by a pyrazole-based inhibitor.
In this pathway, the pyrazole inhibitor's specific tautomeric form allows it to bind to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3 and subsequently inhibiting the downstream signaling cascade that leads to cell proliferation and survival.[1][4][11][12][13]
Conclusion
The tautomeric equilibrium of asymmetrically substituted pyrazoles is a critical factor in their chemical and biological properties. A thorough understanding and characterization of this phenomenon, through a combination of advanced experimental techniques and computational modeling, are essential for the successful design and development of novel pyrazole-based therapeutics. This guide provides a foundational framework for researchers to navigate the complexities of pyrazole tautomerism and leverage this knowledge in their drug discovery efforts.
References
- 1. scispace.com [scispace.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 4. researchgate.net [researchgate.net]
- 5. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. DFT Study of Kinetic and Thermodynamic Parameters of Tautomerism in 4−acyl Pyrazolone [ijmc.kashanu.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
The Pyrazole Core: A Journey from Serendipitous Discovery to Targeted Therapeutics and Advanced Agrochemicals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the annals of organic and medicinal chemistry. Its journey, initiated by a serendipitous discovery in the late 19th century, has culminated in its presence in a myriad of life-saving pharmaceuticals and innovative agrochemicals. This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of substituted pyrazoles, detailing key experimental protocols, quantitative biological data, and the intricate signaling pathways they modulate.
The Dawn of Pyrazole Chemistry: The Knorr Synthesis
The history of substituted pyrazoles began in 1883 with the German chemist Ludwig Knorr.[1][2][3] While attempting to synthesize quinoline derivatives, Knorr discovered the first pyrazole compound, 1-phenyl-3-methyl-5-pyrazolone, which would later be derivatized to create the first commercially successful synthetic drug, Antipyrine.[4][5] This seminal work, now known as the Knorr pyrazole synthesis, involves the condensation of a β-ketoester with a hydrazine derivative.[1][2][3]
Experimental Protocol: The Knorr Pyrazole Synthesis of 1-phenyl-3-methyl-5-pyrazolone
This protocol is based on the original 1883 publication by Ludwig Knorr.[1]
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Reaction vessel suitable for heating
-
Water bath
-
Apparatus for separating immiscible liquids
-
Crystallization dish
-
Melting point apparatus
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate.
-
Initial Condensation: Allow the mixture to stand at ambient temperature. An initial condensation reaction occurs, forming an oily condensation product and water.
-
Separation of Water: Separate the water formed during the initial condensation from the oily product.
-
Cyclization: Heat the oily condensation product on a water bath for an extended period to induce cyclization.
-
Isolation and Purification: Upon cooling, the product solidifies. The crude product can be purified by recrystallization from a suitable solvent.
Quantitative Data:
While Knorr's original publication did not explicitly state the yield, modern adaptations of this reaction report high yields, often exceeding 90%.[4]
| Reactant A | Reactant B | Product | Typical Yield | Melting Point (°C) |
| Phenylhydrazine | Ethyl acetoacetate | 1-Phenyl-3-methyl-5-pyrazolone | >90% | 127-128 |
Pharmaceutical Marvels: Pyrazole-Containing Drugs
The versatility of the pyrazole scaffold has led to its incorporation into numerous blockbuster drugs, targeting a wide range of diseases.
Celecoxib: A Selective COX-2 Inhibitor for Inflammation
Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[3] This selectivity provides anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[6][7]
The synthesis of Celecoxib typically involves the condensation of a substituted 1,3-dione with a substituted hydrazine, a reaction reminiscent of the Knorr synthesis.[3][8]
Experimental Protocol: Synthesis of Celecoxib
This protocol is a representative procedure for the synthesis of Celecoxib.[3][9]
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Heptane
Procedure:
-
Reaction Setup: Dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel equipped with a reflux condenser and stirrer.
-
Addition of Hydrazine: Add 4-sulfamoylphenylhydrazine hydrochloride and a catalytic amount of hydrochloric acid to the solution.
-
Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by recrystallization from an ethyl acetate/heptane solvent system to yield pure Celecoxib.
The biological activity of Celecoxib and other pyrazole-based COX-2 inhibitors is quantified by their half-maximal inhibitory concentration (IC50) values.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 5.42 | 2.16 | 2.51 |
| Compound 5f | 14.34 | 1.50 | 9.56 |
| Compound 6e | 6.80 | 2.51 | 2.71 |
| Compound 6f | 9.56 | 1.15 | 8.31 |
Celecoxib exerts its anti-inflammatory effects by blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[7][10][11]
Sildenafil: A PDE5 Inhibitor for Erectile Dysfunction
Sildenafil (Viagra®) was initially developed as a treatment for hypertension and angina pectoris.[12] However, its remarkable efficacy in treating erectile dysfunction led to its widespread use for this condition. Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[2][12]
The commercial synthesis of Sildenafil has been optimized for efficiency and safety.[12][13][14] A common route involves the construction of the pyrazolopyrimidinone core followed by functionalization.
Experimental Protocol: A Convergent Synthesis of Sildenafil
This protocol outlines a key coupling and cyclization step in a convergent synthesis of Sildenafil.[12]
Materials:
-
5-(2-Ethoxy-5-sulfamoylphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
-
1-Methylpiperazine
-
Potassium tert-butoxide
-
tert-Butanol
-
Hydrochloric acid (4M)
Procedure:
-
Coupling: React 5-(2-ethoxy-5-chlorosulfonylphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with 1-methylpiperazine.
-
Cyclization: The resulting intermediate is cyclized in the presence of a strong base, such as potassium tert-butoxide, in a suitable solvent like tert-butanol.
-
Heating: The reaction mixture is heated for several hours to facilitate the cyclization.
-
Precipitation and Purification: After cooling, the reaction is quenched with an acid, such as 4M HCl, to precipitate the Sildenafil base. The product is then collected by filtration and purified.
The potency of Sildenafil and its analogues is determined by their IC50 values against PDE5.
| Compound | PDE5 IC50 (nM) |
| Sildenafil[15][16] | 0.05 - 4.0 |
| Vardenafil[17] | ~2.0 |
| Tadalafil[17] | ~1.0 |
Sildenafil enhances the effect of nitric oxide (NO) by inhibiting PDE5, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[1][2][18] This leads to smooth muscle relaxation and increased blood flow.
Pyrazoles in Agriculture: Protecting Crops with Precision
The pyrazole scaffold is also a cornerstone in the development of modern agrochemicals, offering potent and selective control of pests and diseases.
Fipronil: A Broad-Spectrum Insecticide
Fipronil is a broad-spectrum phenylpyrazole insecticide that disrupts the central nervous system of insects by blocking GABA-gated and glutamate-gated chloride channels.[19][20][21]
The synthesis of Fipronil is a multi-step process, with a key final step involving the oxidation of a thioether precursor.[6][22]
Experimental Protocol: Oxidation Step in Fipronil Synthesis
This protocol describes the oxidation of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole to Fipronil.[6]
Materials:
-
5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole
-
Trichloroacetic acid
-
Chlorobenzene
-
Boric acid
-
Aqueous hydrogen peroxide (50%)
Procedure:
-
Reaction Mixture: In a suitable reactor, create a mixture of trichloroacetic acid, chlorobenzene, and boric acid.
-
Addition of Precursor: Add the pyrazole thioether precursor to the mixture and cool the contents to 15-20°C.
-
Oxidation: Slowly add aqueous hydrogen peroxide (50%) to the cooled mixture and stir for approximately 20 hours.
-
Workup and Purification: After the reaction is complete, the mixture is worked up to isolate the crude Fipronil. The product is then purified, for example, by using chlorobenzene followed by a mixture of ethyl acetate and chlorobenzene, to obtain high-purity Fipronil.
The insecticidal activity of Fipronil is typically measured by its lethal dose (LD50) or lethal concentration (LC50) for target insects.
| Organism | Test Type | LC50/LD50 | Reference |
| Haemaphysalis bispinosa (tick) | Adult Immersion Test | LC50: 0.53 ppm | [23] |
| Colossoma macropomum (fish, post-larvae) | 48h exposure | LC50: 0.22 mg/L | [24] |
| Colossoma macropomum (fish, fingerling) | 96h exposure | LC50: 0.33 mg/L | [24] |
| Melipona scutellaris (bee) | 48h topical application | LD50: 0.41 ng/bee | [25] |
| Rat (oral) | Acute toxicity | LD50: 97 mg/kg | [26] |
| Mouse (oral) | Acute toxicity | LD50: 95 mg/kg | [26] |
Fipronil's insecticidal action is due to its potent and selective blockage of chloride ion influx through GABA-gated and glutamate-gated chloride channels in the central nervous system of insects, leading to hyperexcitation and death.[19][20][21]
Tebufenpyrad: A Mitochondrial Complex I Inhibitor
Tebufenpyrad is a pyrazole-based acaricide and insecticide that acts by inhibiting the mitochondrial electron transport chain at Complex I, leading to a disruption of cellular respiration.[27]
The synthesis of Tebufenpyrad involves the formation of an amide bond between a pyrazole carboxylic acid derivative and a substituted benzylamine.[8][14][28]
Experimental Protocol: Amide Formation in Tebufenpyrad Synthesis
This protocol describes the reaction between 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid and 4-tert-butylbenzylamine.[7]
Materials:
-
1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid
-
4-tert-butylbenzylamine
-
Azo reagent (e.g., diethyl azodicarboxylate)
-
Coordinating phosphine compound (e.g., triphenylphosphine)
-
Organic solvent (e.g., tetrahydrofuran)
Procedure:
-
Reaction Setup: In a reaction vessel, combine 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid, 4-tert-butylbenzylamine, and the coordinating phosphine compound in an organic solvent.
-
Mitsunobu Reaction: Add the azo reagent dropwise to the mixture at room temperature. The reaction proceeds via a Mitsunobu reaction, leading to the formation of the amide bond.
-
Monitoring and Workup: Monitor the reaction by TLC. Once complete, the solvent is removed, and the residue is purified, for example, by column chromatography, to yield Tebufenpyrad.
The efficacy of Tebufenpyrad is assessed by its LC50 values against target mite species.
| Organism | LC50 (mg/L) | Reference |
| Tetranychus urticae (two-spotted spider mite) | Varies significantly by population resistance | [29] |
| Tetranychus cinnabarinus (carmine spider mite) | (Comparable to other commercial acaricides) | [27] |
Tebufenpyrad disrupts ATP production in pests by inhibiting the flow of electrons through the mitochondrial electron transport chain at Complex I.[27]
Modern Synthetic Strategies for Substituted Pyrazoles
Beyond the classical Knorr synthesis, a variety of powerful synthetic methods have been developed to access diverse substituted pyrazoles.
-
Paal-Knorr Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a hydrazine derivative, providing a route to N-substituted pyrazoles.[13][15][30]
-
Vilsmeier-Haack Reaction: This reaction allows for the formylation of activated pyrazole rings, providing a key intermediate for further functionalization.[11][18]
-
Gewald Synthesis: While primarily used for the synthesis of 2-aminothiophenes, variations of this reaction can be adapted for the synthesis of certain pyrazole derivatives.
-
Multicomponent Reactions (MCRs): MCRs have emerged as a highly efficient and atom-economical approach to construct complex pyrazole-containing molecules in a single step from three or more starting materials.[1][3][12][19]
Conclusion
From its unexpected discovery to its central role in modern medicine and agriculture, the pyrazole core has demonstrated remarkable versatility and significance. The continuous development of novel synthetic methodologies and a deeper understanding of the biological pathways these molecules modulate will undoubtedly lead to the discovery of new and improved pyrazole-based compounds with profound impacts on human health and food security. The journey of the substituted pyrazole is a testament to the power of chemical synthesis in addressing critical societal needs.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. WO2020188376A1 - A process for synthesis of fipronil - Google Patents [patents.google.com]
- 5. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 6. CN103360314B - The new preparation process of tebufenpyrad - Google Patents [patents.google.com]
- 7. CN104230809A - Industrial new process for synthesis of tebufenpyrad - Google Patents [patents.google.com]
- 8. Pyrrole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles – Oriental Journal of Chemistry [orientjchem.org]
- 12. mdpi.com [mdpi.com]
- 13. CN102659679A - Novel method for synthesizing tebufenpyrad - Google Patents [patents.google.com]
- 14. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 15. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 17. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 18. researchgate.net [researchgate.net]
- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 20. Determination of LC50 and LC95 values of fipronil against Haemaphysalis bispinosa based on adult immersion test - PMC [pmc.ncbi.nlm.nih.gov]
- 21. intelaquares.tonekabon.iau.ir [intelaquares.tonekabon.iau.ir]
- 22. researchgate.net [researchgate.net]
- 23. npic.orst.edu [npic.orst.edu]
- 24. researchgate.net [researchgate.net]
- 25. Tebufenpyrad synthesis | PDF [slideshare.net]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 29. Novel pyrazole-clubbed thiophene derivatives via Gewald synthesis as antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Gewald reaction - Wikipedia [en.wikipedia.org]
Theoretical Underpinnings of Pyrazole Isomer Stability: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies on the stability of pyrazole isomers, a critical aspect for understanding their chemical behavior and application in medicinal chemistry and materials science. Pyrazole and its derivatives are fundamental scaffolds in numerous pharmaceuticals, owing to their diverse biological activities. The isomeric and tautomeric forms of pyrazole can exhibit significantly different physicochemical and pharmacological properties, making the study of their relative stabilities a key area of research. This document synthesizes findings from various computational chemistry studies, presenting quantitative data, methodologies, and visual representations of the core concepts.
Introduction to Pyrazole Isomerism
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The parent pyrazole (C₃H₄N₂) can exist in different isomeric forms, with prototropic tautomerism being the most prominent. This involves the migration of a proton between the two nitrogen atoms, leading to two tautomeric forms that are in equilibrium. The position and nature of substituents on the pyrazole ring profoundly influence the equilibrium and, consequently, the predominant tautomer. Beyond tautomerism, other forms of isomerism, such as those involving radical species or significant structural rearrangements, have also been investigated computationally.
Theoretical chemistry, particularly Density Functional Theory (DFT) and ab initio methods, has become an indispensable tool for elucidating the subtle energy differences between pyrazole isomers. These computational approaches provide a detailed understanding of the factors governing their stability, including electronic effects, steric hindrance, and solvent interactions.
Computational Methodologies for Stability Analysis
The determination of the relative stability of pyrazole isomers relies on a variety of computational methods. These in silico experiments provide a robust framework for predicting the most stable structures and understanding the underlying chemical principles.
Key Computational Approaches
Several theoretical methods are commonly employed to study pyrazole isomers:
-
Density Functional Theory (DFT): This is the most widely used method due to its favorable balance of accuracy and computational cost. Functionals such as B3LYP and M06-2X are frequently used in conjunction with Pople-style basis sets like 6-311++G(d,p) to accurately model the electronic structure and energies of pyrazole derivatives.[1][2][3][4][5][6]
-
Ab Initio Methods: Møller-Plesset perturbation theory, particularly at the second order (MP2), offers a higher level of theory and is often used to benchmark DFT results.[2][3][4][7] Coupled-cluster methods like CCSD(T) can provide even more accurate single-point energies.[8]
-
Composite Methods: High-accuracy composite methods like Gaussian-4 (G4) and Complete Basis Set (CBS-QB3) are utilized to compute very precise energies, which are crucial for determining small energy differences between isomers.[2][8]
-
Semi-empirical Methods: While less accurate, semi-empirical methods like INDO have been used in earlier studies to explore tautomeric equilibria.[3]
A Generalized Computational Protocol
A typical workflow for the theoretical investigation of pyrazole isomer stability is as follows:
-
Structure Generation: The initial 3D coordinates of the different pyrazole isomers are generated.
-
Geometry Optimization: The geometry of each isomer is optimized to find its minimum energy conformation. This is typically performed using a DFT method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[1][3][4][5][6]
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.[2][5]
-
Energy Calculation: The total electronic energy of each optimized isomer is calculated. For higher accuracy, single-point energy calculations may be performed using a more sophisticated method or a larger basis set.
-
Relative Stability Determination: The relative stability of the isomers is determined by comparing their total energies. The isomer with the lowest energy is the most stable. The energy difference is typically reported in kcal/mol or kJ/mol.
-
Solvent Effects: To model the behavior in solution, the Polarizable Continuum Model (PCM) can be employed to account for the influence of the solvent on the relative stabilities of the isomers.[6]
Quantitative Analysis of Pyrazole Isomer Stability
The relative stability of pyrazole isomers is highly dependent on the substitution pattern. The following tables summarize key quantitative findings from various theoretical studies.
Tautomeric Stability of Substituted Pyrazoles
The tautomeric equilibrium between the 1H- and 2H-forms of substituted pyrazoles is a central theme in pyrazole chemistry. The electronic nature of the substituents plays a crucial role in determining which tautomer is more stable.
| Substituent at C3/C5 | Favored Tautomer | Computational Method | Relative Energy (kcal/mol) | Reference |
| Electron-donating groups (e.g., -NH₂, -OH, -CH₃) | C3-substituted (1H) tautomer | MP2/6-311++G | Varies with substituent | [4][7] |
| Electron-withdrawing groups (e.g., -COOH, -CHO, -BH₂) | C5-substituted (1H) tautomer | MP2/6-311++G | Varies with substituent | [4][7] |
| 3(5)-Aminopyrazole | 3-Amino tautomer | DFT(B3LYP)/6-311++G(d,p) | ~2.56 (10.7 kJ/mol) | [7] |
| Cationic Substituents (e.g., -NH₃⁺, -N₂⁺) at C3/C5 | Strongly favors 3-substituted tautomer | Semi-empirical and ab initio | Not specified | [9] |
Stability of Pyrazole Radical Isomers
Computational studies have also been extended to understand the stability of radical isomers of pyrazole, which are important reactive intermediates.
| Isomer | Nature of Radical | Computational Method | Relative Stability | Reference |
| N-centered dehydro-pyrazole | π radical | DFT (B3LYP/cc-pVTZ) | Thermodynamically more stable | [8] |
| C-centered dehydro-pyrazoles | σ radical | DFT (B3LYP/cc-pVTZ) | Varies with position | [8] |
Visualization of Key Concepts
Graphical representations are invaluable for understanding the relationships between different pyrazole isomers and the computational workflows used to study them. The following diagrams are rendered using the DOT language.
Caption: Tautomeric equilibrium in 3(5)-substituted pyrazoles.
Caption: A generalized workflow for the computational study of pyrazole isomer stability.
Conclusion
Theoretical studies, predominantly employing DFT and ab initio methods, provide crucial insights into the relative stabilities of pyrazole isomers. The stability is largely dictated by the electronic properties of the substituents on the pyrazole ring, with electron-donating groups generally favoring the 3-substituted tautomer and electron-withdrawing groups favoring the 5-substituted tautomer.[3][4][7] Computational workflows for these analyses are well-established, allowing for reliable predictions of isomer stability. This knowledge is paramount for the rational design of pyrazole-based compounds in drug discovery and materials science, enabling researchers to predict and control the properties of these versatile heterocyclic systems.
References
- 1. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. purkh.com [purkh.com]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles | MDPI [mdpi.com]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: 5-isopropyl-3-methyl-1H-pyrazole as an Intermediate in Fungicide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-isopropyl-3-methyl-1H-pyrazole as a key intermediate in the synthesis of pyrazole carboxamide fungicides. This class of fungicides is of significant interest in the agrochemical industry due to its potent and broad-spectrum activity against a variety of plant pathogenic fungi. The primary mode of action for these compounds is the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.
This document outlines the synthetic pathway from this compound to a representative N-aryl pyrazole carboxamide fungicide. Detailed experimental protocols for each synthetic step are provided, along with representative data on the fungicidal activity of analogous compounds.
Synthetic Pathway Overview
The synthesis of N-aryl-5-isopropyl-3-methyl-1H-pyrazole-4-carboxamides from this compound generally proceeds through a three-step sequence:
-
Carboxylation: Introduction of a carboxylic acid group at the C4 position of the pyrazole ring.
-
Acid Chloride Formation: Conversion of the pyrazole carboxylic acid to the more reactive acid chloride.
-
Amide Coupling: Reaction of the pyrazole acid chloride with a substituted aniline to form the final carboxamide product.
Experimental Protocols
The following protocols are representative methods for the synthesis of N-aryl-5-isopropyl-3-methyl-1H-pyrazole-4-carboxamides. Researchers should adapt these protocols as needed based on the specific target molecule and available laboratory equipment.
Protocol 1: Synthesis of this compound-4-carboxylic acid
This protocol describes a method for the carboxylation of a pyrazole ring, a crucial step in preparing the carboxylic acid intermediate.
Materials:
-
Ethyl this compound-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve ethyl this compound-4-carboxylate (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (2.0 eq) in water to the flask.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is acidic (pH 2-3), resulting in the precipitation of the carboxylic acid.
-
Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water, and dry under vacuum to yield this compound-4-carboxylic acid.
Protocol 2: Synthesis of this compound-4-carbonyl chloride
This protocol details the conversion of the carboxylic acid to the more reactive acid chloride, a key intermediate for amide bond formation.
Materials:
-
This compound-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound-4-carboxylic acid (1.0 eq) and suspend it in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise. Gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete as monitored by the cessation of gas evolution and TLC analysis of a quenched aliquot.
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride/oxalyl chloride under reduced pressure.
-
The resulting crude this compound-4-carbonyl chloride is typically used in the next step without further purification.
Protocol 3: Synthesis of N-aryl-5-isopropyl-3-methyl-1H-pyrazole-4-carboxamide
This protocol describes the final amide coupling step to produce the target fungicide.
Materials:
-
This compound-4-carbonyl chloride
-
Substituted aniline (e.g., 2-chloroaniline) (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (NEt₃) or Pyridine (2.0 eq)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude this compound-4-carbonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Cool the acid chloride solution to 0 °C in an ice bath.
-
Add the aniline solution dropwise to the stirred acid chloride solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water, 1 M HCl solution, and saturated sodium bicarbonate solution in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-aryl-5-isopropyl-3-methyl-1H-pyrazole-4-carboxamide.
Fungicidal Activity Data
While specific fungicidal activity data for compounds directly derived from this compound is not extensively available in the public domain, the following tables present representative EC₅₀ values for structurally related pyrazole carboxamide fungicides against common plant pathogens. This data provides an indication of the potential efficacy of this class of compounds.
Table 1: In Vitro Fungicidal Activity of Representative Pyrazole Carboxamides (EC₅₀ in µg/mL) [1][2]
| Compound ID | Fungal Species | EC₅₀ (µg/mL) |
| 7af | Rhizoctonia solani | 4.99 |
| 7bc | Rhizoctonia solani | 5.93 |
| 7bg | Rhizoctonia solani | 7.69 |
| 7bh | Rhizoctonia solani | 8.32 |
| 7bi | Rhizoctonia solani | 0.37 |
| 7ai | Alternaria porri | 2.24 |
| Marssonina coronaria | 3.21 | |
| Cercospora petroselini | 10.29 | |
| Rhizoctonia solani | 0.37 | |
| Boscalid (Commercial Standard) | Botrytis cinerea | 0.5 - 2.0 |
| Rhizoctonia solani | 0.2 - 1.5 | |
| Fusarium graminearum | 1.0 - 5.0 | |
| Septoria tritici | 0.3 - 2.5 |
Table 2: Fungicidal Activity of Other Representative Pyrazole Derivatives (EC₅₀ in µg/mL) [3][4]
| Compound ID | Fungal Species | EC₅₀ (µg/mL) |
| 6a | Fusarium graminearum | 12.6 |
| Valsa mali | 18.5 | |
| Fusarium oxysporum f.sp. niveum | 37.4 | |
| 8j | Alternaria solani | 3.06 |
Mode of Action: Succinate Dehydrogenase Inhibition
Pyrazole carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), which is Complex II in the mitochondrial electron transport chain. This inhibition disrupts the fungal cell's ability to produce ATP, leading to cell death.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel pyrazole carboxamide fungicides. The synthetic route is well-established and allows for the introduction of diverse substituents on the amide nitrogen, enabling the fine-tuning of fungicidal activity. The primary mode of action through the inhibition of succinate dehydrogenase provides a targeted and effective means of controlling pathogenic fungi. The representative data presented herein demonstrate the potential for developing highly efficacious fungicides from this pyrazole core. Further research and optimization of the N-aryl substituent are likely to yield compounds with improved fungicidal spectra and potency.
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives | MDPI [mdpi.com]
- 3. Discovery of Natural Product-Based Fungicides (III): Semisynthesis and Biological Activity of N-Phenylpyrazole Sarisan Hybrids as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-isopropyl-3-methyl-1H-pyrazole in Agrochemical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that have been extensively developed for agrochemical applications due to their broad spectrum of biological activities.[1][2][3][4][5] These compounds have demonstrated efficacy as fungicides, herbicides, and insecticides.[1][2][3] The 5-isopropyl-3-methyl-1H-pyrazole core represents a key structural motif that can be further functionalized to generate novel agrochemical candidates. This document provides an overview of the potential applications, mechanisms of action, and detailed experimental protocols relevant to the use of this compound and its derivatives in agrochemical research. While specific data for this compound is limited in publicly available literature, the information presented here is based on structurally related pyrazole compounds and established methodologies in the field.[6]
1. Potential Agrochemical Applications
The pyrazole scaffold is a versatile building block in the design of new pesticides.[1][2][7] Derivatives of this compound are anticipated to exhibit a range of agrochemical activities, primarily as fungicides and herbicides.
1.1. Fungicidal Activity
Many commercial fungicides are based on a pyrazole core, with a significant number acting as succinate dehydrogenase inhibitors (SDHIs).[8][9] These fungicides disrupt the mitochondrial respiratory chain in fungi, leading to cell death.[6][10] By modifying the this compound scaffold, for instance, by introducing a carboxamide group, it is possible to design novel SDHI fungicides.
1.2. Herbicidal Activity
Pyrazole derivatives have also been successfully developed as herbicides.[3][7] A notable mode of action for pyrazole-based herbicides is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial for plastoquinone and tocopherol biosynthesis in plants.[3] Inhibition of HPPD leads to bleaching of new growth and eventual plant death. Another mechanism is the inhibition of protoporphyrinogen oxidase (PPO).[3]
1.3. Insecticidal Activity
Certain pyrazole derivatives, known as fiproles, act as chloride channel blockers, while others function as sodium channel blockers, leading to insecticidal activity.[3]
2. Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
A primary and well-studied mechanism of action for many pyrazole-based fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme (also known as complex II) in the mitochondrial respiratory chain.[8][9][10]
-
Target: Succinate Dehydrogenase (Complex II).
-
Function: SDH catalyzes the oxidation of succinate to fumarate in the Krebs cycle and transfers electrons to the ubiquinone pool in the electron transport chain.
-
Inhibition: Pyrazole carboxamide fungicides bind to the ubiquinone binding site (Q-site) of the SDH enzyme, blocking the electron transfer from the iron-sulfur clusters to ubiquinone.
-
Result: This blockage halts cellular respiration and ATP production, ultimately leading to fungal cell death.[6]
A diagram illustrating the site of action of pyrazole-based SDHI fungicides in the mitochondrial respiratory chain is provided below.
3. Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of agrochemicals derived from this compound.
3.1. Synthesis of 5-isopropyl-3-methyl-1H-pyrazol-4-amine
This protocol describes the synthesis of an amine-functionalized pyrazole, a key intermediate for creating a variety of derivatives, such as amides. The protocol is adapted from general methods for the reduction of nitropyrazoles.[6]
Materials:
-
1-isopropyl-3-methyl-4-nitro-1H-pyrazole
-
Iron powder (Fe)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Saturated Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite
Procedure:
-
Suspend 1-isopropyl-3-methyl-4-nitro-1H-pyrazole (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) to the suspension.
-
Heat the mixture to reflux and add concentrated HCl (0.5 eq) dropwise.
-
Continue refluxing for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]
-
Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.[6]
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous residue with a saturated solution of sodium bicarbonate.[6]
-
Extract the product with dichloromethane (3 x 50 mL).[6]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-isopropyl-3-methyl-1H-pyrazol-4-amine.[6]
-
Purify the product by column chromatography or recrystallization as needed.
3.2. Synthesis of a Pyrazole Carboxamide Derivative
This protocol outlines the general synthesis of a pyrazole carboxamide, a common structural motif in SDHI fungicides, by coupling the amine intermediate with a carboxylic acid.
Materials:
-
1-isopropyl-3-methyl-1H-pyrazol-4-amine
-
A desired carboxylic acid (e.g., 2-(trifluoromethyl)benzoic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in DMF.[11]
-
Stir the mixture for 30 minutes at room temperature.
-
Add 1-isopropyl-3-methyl-1H-pyrazol-4-amine (1.0 eq) followed by DIPEA (2.5 eq).[11]
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.[11]
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole carboxamide derivative.
The following diagram illustrates a general workflow for the synthesis and subsequent biological testing of novel pyrazole derivatives.
3.3. In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
This protocol is a standard method to assess the fungicidal activity of newly synthesized compounds against various plant pathogenic fungi.[5][11]
Materials:
-
Synthesized pyrazole derivatives
-
Commercial fungicide (e.g., Boscalid, as a positive control)
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Petri dishes (9 cm diameter)
-
Fungal pathogens (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds and the positive control in DMSO at a concentration of 10 mg/mL.
-
Prepare PDA medium and autoclave it. Allow it to cool to approximately 50-60°C.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50 µg/mL). A control plate should be prepared with an equivalent amount of DMSO.
-
Pour the amended PDA into Petri dishes and allow them to solidify.
-
Place a 5 mm mycelial disc, taken from the edge of an actively growing fungal colony, in the center of each PDA plate.
-
Incubate the plates at 25°C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions when the fungal growth in the control plate has almost reached the edge of the dish.
-
Calculate the percentage of inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] × 100
-
Where C is the average diameter of the mycelial growth on the control plate, and T is the average diameter of the mycelial growth on the treated plate.
-
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for active compounds by testing a range of concentrations and performing a probit analysis.
4. Data Presentation
Quantitative data from fungicidal or herbicidal assays should be summarized for clear comparison. Below is a template table for presenting fungicidal activity data for a series of hypothetical derivatives based on the this compound scaffold.
Table 1: In Vitro Fungicidal Activity of Pyrazole Derivatives against Rhizoctonia solani
| Compound ID | R Group (at 4-position) | Concentration (µg/mL) | Inhibition Rate (%) | EC₅₀ (µg/mL) |
| PZ-01 | -NH-CO-(2-chlorophenyl) | 50 | 85.2 | 1.5 |
| PZ-02 | -NH-CO-(2-fluorophenyl) | 50 | 78.9 | 3.2 |
| PZ-03 | -NH-CO-(2-methylphenyl) | 50 | 65.4 | 8.7 |
| Boscalid | (Positive Control) | 50 | 92.5 | 0.9 |
| DMSO | (Negative Control) | - | 0 | - |
Data are hypothetical and for illustrative purposes only.
This compound serves as a valuable scaffold for the development of novel agrochemicals. The synthetic protocols provided offer a pathway to generate a library of derivatives that can be screened for fungicidal, herbicidal, and other pesticidal activities. The primary mode of action for many fungicidal pyrazole carboxamides is the inhibition of succinate dehydrogenase in the mitochondrial respiratory chain.[8][10][12] Further research and structure-activity relationship (SAR) studies on derivatives of this compound are warranted to discover new, effective, and environmentally safer crop protection agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Application of 5-Isopropyl-3-Methyl-1H-Pyrazole in Medicinal Chemistry: A Focus on Janus Kinase (JAK) Inhibition
Introduction
The 5-isopropyl-3-methyl-1H-pyrazole scaffold is a valuable building block in medicinal chemistry, primarily recognized for its role in the development of potent and selective kinase inhibitors. Its structural features, including the substituted pyrazole core, offer a versatile platform for designing molecules that can effectively interact with the ATP-binding sites of various kinases. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this scaffold, with a particular focus on its application in the discovery of Janus kinase (JAK) inhibitors for the treatment of inflammatory diseases and cancers.
Application Notes
Privileged Scaffold for Kinase Inhibition
The pyrazole ring system is considered a "privileged scaffold" in drug discovery due to its ability to form key interactions with protein targets. The this compound moiety, in particular, offers a desirable combination of lipophilicity from the isopropyl group and a point for further functionalization from the methyl group and the pyrazole nitrogen atoms. This makes it an attractive starting point for the synthesis of compound libraries targeting various kinases.
Lead Scaffold for Janus Kinase (JAK) Inhibitors
A significant application of the this compound scaffold is in the development of inhibitors targeting the Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2). Dysregulation of the JAK-STAT signaling pathway is implicated in a range of autoimmune diseases, myeloproliferative neoplasms, and cancers. Molecules incorporating the this compound core have been designed to compete with ATP for binding to the kinase domain of JAKs, thereby modulating their activity and downstream signaling.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies of pyrazole-based JAK inhibitors have shown that modifications at the N1 and C4 positions of the pyrazole ring are crucial for potency and selectivity. The this compound scaffold provides a fixed substitution pattern at C3 and C5, allowing for focused derivatization at other positions to optimize biological activity and pharmacokinetic properties. For instance, the N1 position is often substituted with a larger cyclic moiety to occupy the ribose-binding pocket of the ATP binding site, while the C4 position can be functionalized to interact with the hinge region of the kinase.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of representative pyrazole-based JAK inhibitors. While specific data for compounds directly derived from this compound is proprietary or not publicly available, the data for structurally related pyrazole derivatives highlight the potential of this scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Reference Cell Line |
| Compound 3f | JAK1 | 3.4 | - |
| JAK2 | 2.2 | - | |
| JAK3 | 3.5 | - | |
| Ruxolitinib | JAK1 | 3.3 | - |
| JAK2 | 2.8 | - | |
| Tofacitinib | JAK1 | 15.1 | - |
| JAK2 | 77.4 | - | |
| JAK3 | 55.0 | - | |
| SL10 | JAK2 | 12.7 | - |
| SL35 | JAK2 | 21.7 | - |
Data for Compound 3f is from a study on 4-amino-(1H)-pyrazole derivatives as potent JAK inhibitors.[1] Ruxolitinib and Tofacitinib are FDA-approved JAK inhibitors included for comparison.[2] Data for SL10 and SL35 is from a study on sesquiterpene lactone derivatives as JAK2 inhibitors.[2]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine. For the synthesis of this compound, the required precursor is 5-methyl-2,4-hexanedione.
Materials:
-
5-Methyl-2,4-hexanedione
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 5-methyl-2,4-hexanedione (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the mixture at room temperature.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound.
In Vitro JAK2 Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to determine the IC50 values of test compounds against JAK2 kinase.
Materials:
-
Recombinant human JAK2 enzyme
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold serial dilution is performed.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase assay buffer containing the appropriate concentration of JAK2 enzyme and peptide substrate.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for JAK2.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to develop the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
References
Synthesis of Bioactive Pyrazole Compounds: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of pyrazole-based compounds, a class of heterocyclic molecules with significant therapeutic potential. Pyrazole derivatives are key pharmacophores in a variety of approved drugs and are actively being investigated for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide will focus on two prominent classes of bioactive pyrazoles: pyrazole-chalcone hybrids as anticancer agents targeting tubulin polymerization and pyrazolone derivatives as anti-inflammatory agents targeting cyclooxygenase (COX) enzymes.
Part 1: Synthesis and Evaluation of Anticancer Pyrazole-Chalcone Hybrids
The hybridization of the pyrazole scaffold with chalcones, which are known for their antiproliferative activities, has emerged as a promising strategy in the development of novel anticancer agents.[3] Many of these hybrid molecules exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division.[4]
Data Presentation: In Vitro Cytotoxicity and Tubulin Polymerization Inhibition
The following table summarizes the biological activity of a series of synthesized pyrazole-chalcone hybrids.
| Compound ID | Modification | In Vitro Cytotoxicity (IC50, µM) | Tubulin Polymerization Inhibition (IC50, µM) | Reference |
| 5a | Unsubstituted Phenyl | 1.5 ± 0.1 | 1.8 ± 0.2 | [3] |
| 5b | 4-Chlorophenyl | 0.8 ± 0.05 | 1.1 ± 0.1 | [3] |
| 5c | 4-Fluorophenyl | 1.1 ± 0.1 | 1.3 ± 0.1 | [3] |
| 5d | 4-Bromophenyl | 0.9 ± 0.07 | 1.2 ± 0.1 | [3] |
| 5e | 4-Nitrophenyl | 2.5 ± 0.2 | 3.1 ± 0.3 | [3] |
| Doxorubicin | Positive Control | 0.5 ± 0.03 | N/A | [5] |
| Colchicine | Positive Control | N/A | 1.5 ± 0.1 | [6] |
IC50 values represent the concentration required to inhibit 50% of cell growth or tubulin polymerization. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1.1: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (Intermediate 4)
This protocol describes the synthesis of the key pyrazole aldehyde intermediate via the Vilsmeier-Haack reaction.[3][7]
-
Reactant Preparation: In a round-bottom flask, dissolve acetophenone phenylhydrazone (1 equivalent) in dry dimethylformamide (DMF).
-
Vilsmeier-Haack Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride (POCl3) (2-3 equivalents) dropwise over 15-20 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, heat the reaction mixture on a steam bath for 2-3 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralization: Carefully neutralize the mixture with a saturated sodium bicarbonate (NaHCO3) solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and air dry.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde as yellow crystals.[3]
Protocol 1.2: Synthesis of Pyrazole-Chalcone Hybrids (5a-r) via Claisen-Schmidt Condensation
This protocol details the base-catalyzed condensation of the pyrazole aldehyde with a substituted acetophenone.[3][8]
-
Reactant Preparation: In a round-bottom flask, dissolve an equimolar mixture of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and the desired substituted acetophenone (1 equivalent) in ethanol (20 mL).
-
Base Addition: Cool the mixture to 0-5 °C in an ice bath and add a 40% aqueous solution of sodium hydroxide (NaOH) (2 mL) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture over crushed ice and acidify with dilute hydrochloric acid (HCl) (10%) to a pH of 5.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with water, and air dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure pyrazole-chalcone hybrid.[3]
Protocol 1.3: In Vitro Cytotoxicity Assessment (MTT Assay)
This method is used to determine the percentage of viable cells after treatment with the synthesized compounds.[9][10]
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at an optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[11]
-
Compound Treatment: Prepare serial dilutions of the pyrazole-chalcone hybrids in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C.[11]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours until a purple precipitate is visible.[10]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and leave at room temperature in the dark for 2 hours to dissolve the formazan crystals.[10][11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value for each compound.
Protocol 1.4: In Vitro Tubulin Polymerization Inhibition Assay
This assay monitors the effect of the synthesized compounds on the polymerization of tubulin into microtubules.[1][12]
-
Reaction Mix Preparation: On ice, prepare a tubulin polymerization reaction mix containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[12]
-
Compound Addition: Add the test compounds at various concentrations to the wells of a pre-warmed 96-well plate. Include a vehicle control (DMSO), a known polymerization inhibitor (e.g., colchicine), and a polymerization enhancer (e.g., paclitaxel) as controls.[6]
-
Initiation of Polymerization: Add the tubulin reaction mix to each well to initiate polymerization.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37 °C and measure the fluorescence intensity at regular intervals for 60 minutes.[6]
-
Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. Determine the IC50 value by plotting the maximum polymerization rate or the maximum polymer mass as a function of the compound concentration.
Visualization of Workflow and Signaling Pathway
Part 2: Synthesis and Evaluation of Anti-inflammatory Pyrazolone Derivatives
Pyrazolone derivatives have a long history in medicine as anti-inflammatory and analgesic agents.[13] A primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[14]
Data Presentation: In Vitro COX Inhibition and In Vivo Anti-inflammatory Activity
The following table summarizes the biological activity of a series of synthesized pyrazolone derivatives.
| Compound ID | Modification | In Vitro COX-2 Inhibition (IC50, µM) | In Vivo Anti-inflammatory Activity (% Inhibition of Edema) | Reference |
| 9b | 4-Chlorophenyl | 1.95 | 78.5 | [15] |
| Celecoxib | Positive Control | 0.04 | 83.76 | [13][16] |
| Indomethacin | Positive Control | N/A | 72.99 | [16] |
% Inhibition of edema was measured at 3 hours post-carrageenan injection.
Experimental Protocols
Protocol 2.1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone via Knorr Pyrazole Synthesis
This protocol describes the classical Knorr synthesis of a pyrazolone from a β-ketoester and a hydrazine.[16][17]
-
Reactant Addition: In a round-bottom flask, carefully and slowly add ethyl acetoacetate (12.5 mmol, 1.0 equivalent) and phenylhydrazine (12.5 mmol, 1.0 equivalent). The addition is slightly exothermic.
-
Reaction: Assemble a reflux condenser and heat the mixture for 60 minutes at 135-145 °C.[17]
-
Isolation: After heating, transfer the resulting heavy syrup to a beaker and cool it thoroughly in an ice-water bath.
-
Crystallization: Add a small portion of diethyl ether (2 mL) and stir the mixture vigorously until a crude powdered pyrazolone is obtained.
-
Purification: Collect the product by vacuum filtration using a Büchner funnel and wash the solid thoroughly with diethyl ether. Recrystallize the crude product from a minimum amount of hot 95% ethanol. Cool the solution first to room temperature and then in an ice bath to complete crystallization. Filter the pure product, dry it in a desiccator, and determine the yield.[17]
Protocol 2.2: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the inhibitory activity and selectivity of the synthesized compounds against COX isoforms.[18][19]
-
Enzyme and Compound Preparation: Prepare dilutions of human recombinant COX-1 and COX-2 enzymes in assay buffer. Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Pre-incubation: In a 96-well plate, pre-incubate the COX enzymes with the test compounds (or a known inhibitor like celecoxib for COX-2) for 10 minutes at 37 °C.[20]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid solution to all wells.
-
Data Acquisition: Immediately measure the rate of prostaglandin formation, which can be monitored by various methods, such as measuring the fluorescence of a probe that reacts with the prostaglandin product.[18]
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC50(COX-1)/IC50(COX-2).
Protocol 2.3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.[21][22]
-
Animal Acclimatization and Grouping: Acclimatize male Wistar rats for one week. Divide the animals into groups (e.g., control, standard drug, and test compound groups).
-
Compound Administration: Administer the test compounds and the standard drug (e.g., indomethacin) orally or intraperitoneally, typically 30-60 minutes before carrageenan injection. The control group receives the vehicle.[22]
-
Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the sub-plantar tissue of the right hind paw of each rat.[22]
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[22]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group at each time point.
Visualization of Workflow and Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives | MDPI [mdpi.com]
- 10. atcc.org [atcc.org]
- 11. benchchem.com [benchchem.com]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. benchchem.com [benchchem.com]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. benchchem.com [benchchem.com]
- 17. books.rsc.org [books.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. inotiv.com [inotiv.com]
Application Notes and Protocols: Electrophilic Reactions of 5-Isopropyl-3-methyl-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemicals, featured in numerous commercial drugs and biologically active compounds. The reactivity of the pyrazole ring is of significant interest for the synthesis of novel derivatives. 5-isopropyl-3-methyl-1H-pyrazole, an asymmetrically substituted pyrazole, presents a versatile starting material for creating diverse molecular architectures. The electron-donating nature of the two alkyl substituents (isopropyl and methyl) activates the C4 position of the pyrazole ring, making it highly susceptible to electrophilic aromatic substitution. This document provides detailed protocols and application notes for the reaction of this compound with various electrophiles, focusing on regioselectivity and reaction optimization.
The primary site of electrophilic attack on the carbon skeleton of 3,5-disubstituted pyrazoles is the C4 position.[1][2] This is due to the formation of a more stable cationic intermediate compared to attack at C3 or C5.[2] However, reactions can also occur at the nitrogen atoms, particularly under basic conditions, leading to N-substituted products. Understanding the interplay between reaction conditions and the resulting regioselectivity is crucial for synthetic design.
References
Application Notes and Protocols for N-alkylation of 5-isopropyl-3-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 5-isopropyl-3-methyl-1H-pyrazole, a critical reaction for the synthesis of diverse pyrazole derivatives with applications in pharmaceutical and agrochemical research. The protocols cover two primary methodologies: base-mediated and acid-catalyzed N-alkylation, offering flexibility in reagent choice and reaction conditions.
Introduction
N-alkylation of pyrazoles is a fundamental transformation in organic synthesis, enabling the modulation of the physicochemical and pharmacological properties of these versatile heterocyclic scaffolds.[1] For unsymmetrically substituted pyrazoles, such as this compound, a key challenge is the control of regioselectivity, as the alkylation can occur at either of the two nitrogen atoms (N1 or N2) in the pyrazole ring.[2][3] The regiochemical outcome is influenced by steric and electronic factors of the pyrazole substituents, as well as the specific reaction conditions employed.[3]
Generally, in the N-alkylation of 3,5-disubstituted pyrazoles, the incoming alkyl group preferentially attaches to the nitrogen atom adjacent to the less sterically hindered substituent. In the case of this compound, the methyl group at the 3-position is sterically smaller than the isopropyl group at the 5-position. Consequently, the major regioisomer formed is typically the one where the alkyl group is attached to the N1 position, which is adjacent to the bulkier isopropyl group, thus minimizing steric clash with the methyl group.
This document provides detailed experimental protocols for achieving N-alkylation of this compound, along with a discussion of the factors influencing the reaction outcome.
Data Presentation
Table 1: Summary of N-alkylation Protocols and Expected Outcomes
| Parameter | Base-Mediated N-alkylation | Acid-Catalyzed N-alkylation |
| General Principle | Deprotonation of the pyrazole NH followed by nucleophilic attack on an alkylating agent.[1] | Brønsted acid-catalyzed reaction with a trichloroacetimidate electrophile.[4][5] |
| Typical Reagents | Pyrazole: this compoundBase: NaH, K₂CO₃, Cs₂CO₃Alkylating Agent: Alkyl halide (e.g., CH₃I, BnBr), Dialkyl sulfateSolvent: DMF, THF, Acetonitrile | Pyrazole: this compoundCatalyst: Brønsted acid (e.g., TfOH, CSA)Alkylating Agent: O-Alkyltrichloroacetimidate (e.g., Benzyl 2,2,2-trichloroacetimidate)Solvent: Dichloromethane (DCM), 1,2-Dichloroethane (DCE) |
| Reaction Temperature | 0 °C to reflux | Room temperature to 60 °C |
| Reaction Time | 2 - 24 hours | 1 - 12 hours |
| Expected Major Regioisomer | 1-Alkyl-5-isopropyl-3-methyl-1H-pyrazole | 1-Alkyl-5-isopropyl-3-methyl-1H-pyrazole |
| Control of Regioselectivity | Primarily governed by sterics; the alkyl group adds to the nitrogen adjacent to the smaller (methyl) substituent.[3] | Primarily governed by sterics.[4][5] |
| Advantages | Wide range of commercially available alkylating agents. | Milder reaction conditions, avoids the use of strong, moisture-sensitive bases.[4][5] |
| Disadvantages | May require strong bases and anhydrous conditions. Potential for side reactions. | Requires the preparation of trichloroacetimidate reagents. |
Experimental Protocols
Protocol 1: Base-Mediated N-alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and a base.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).
-
Add anhydrous DMF or THF to dissolve the pyrazole (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (e.g., NaH, 1.1 eq or K₂CO₃, 2.0 eq) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes (if using NaH) or at room temperature for 1 hour (if using K₂CO₃) to allow for deprotonation.
-
Add the alkylating agent (1.0-1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.
Protocol 2: Acid-Catalyzed N-alkylation of this compound
This protocol provides an alternative method for N-alkylation using a Brønsted acid catalyst and a trichloroacetimidate electrophile.[4][5]
Materials:
-
This compound
-
O-Alkyltrichloroacetimidate (e.g., Benzyl 2,2,2-trichloroacetimidate)
-
Brønsted acid catalyst (e.g., Triflic acid (TfOH) or Camphorsulfonic acid (CSA), 0.1-0.2 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the O-alkyltrichloroacetimidate (1.0-1.2 eq).
-
Add anhydrous DCM or DCE to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Add the Brønsted acid catalyst (0.1-0.2 eq) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system to afford the N-alkylated pyrazole product.
Visualizations
Caption: Workflow for Base-Mediated N-alkylation.
Caption: N-alkylation of this compound.
References
Application Notes and Protocols for the Functionalization of the C4 Position of Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals, including the anti-inflammatory drug Celecoxib and the erectile dysfunction medication Sildenafil.[1] The strategic functionalization of the pyrazole ring is a pivotal step in the discovery of new therapeutic agents, enabling the fine-tuning of their pharmacological properties. The C4 position of the pyrazole ring is an especially attractive site for modification. Its inherent electron-rich nature makes it amenable to electrophilic attack, providing a versatile handle for introducing a wide array of functional groups.[1]
These application notes provide detailed experimental protocols for key methods used to functionalize the C4 position of pyrazoles, empowering researchers to synthesize a diverse range of substituted pyrazole derivatives for applications in drug discovery and materials science.
Overview of C4 Functionalization Strategies
The functionalization of the pyrazole C4 position can be accomplished through several synthetic strategies. The choice of method is dictated by the desired substituent, the nature of the starting material, and the overall synthetic plan. The primary approaches are:
-
Electrophilic Substitution: This is a fundamental and widely employed method that leverages the high electron density at the C4 position.[1] Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation.[1]
-
Transition-Metal-Catalyzed C-H Functionalization: Emerging as a powerful and atom-economical strategy, direct C-H functionalization allows for the introduction of aryl, allyl, and benzyl groups at the C4 position with high regioselectivity, often catalyzed by palladium.[1][2][3]
-
Functionalization of Pre-functionalized Pyrazoles: This approach involves the initial installation of a reactive group, typically a halogen, at the C4 position. This "handle" can then be utilized in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, to introduce a wide range of substituents.[1]
Overview of major pathways for pyrazole C4 functionalization.
Experimental Protocols and Data
This section provides detailed experimental protocols for several common C4 functionalization reactions, with tabulated data for yields and reaction conditions to facilitate comparison.
Electrophilic Halogenation: C4-Iodination
The introduction of an iodine atom at the C4 position creates a versatile intermediate for subsequent cross-coupling reactions.
Protocol: To a solution of the 1,3,5-trisubstituted pyrazole (1.0 mmol) in acetic acid (5 mL), add iodine (I₂) (1.2 mmol) and periodic acid (H₅IO₆) (0.4 mmol). Heat the reaction mixture to 80 °C and stir for the time indicated in the table below. Monitor the reaction progress by Thin Layer Chromatography (TLC). After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Data Presentation: C4-Iodination of Substituted Pyrazoles
| Entry | Pyrazole Substrate | Time (h) | Yield (%) |
| 1 | 1,3,5-Trimethylpyrazole | 2 | 95 |
| 2 | 1-Phenyl-3,5-dimethylpyrazole | 3 | 92 |
| 3 | 1,5-Diphenyl-3-methylpyrazole | 4 | 88 |
Data adapted from representative procedures.
Electrophilic Nitration: C4-Nitropyrazole Synthesis
4-Nitropyrazoles are important intermediates in the synthesis of energetic materials and pharmaceuticals.[4][5]
Protocol: A one-pot, two-step method using pyrazole as the starting material is reported to be efficient.[4] First, pyrazole is reacted with concentrated sulfuric acid to form pyrazole sulfate. This is followed by direct nitration using a mixture of 98% fuming nitric acid and 20% fuming sulfuric acid as the nitrating agent.[4] The optimal synthesis conditions were found to be a molar ratio of fuming nitric acid:fuming sulfuric acid:concentrated sulfuric acid:pyrazole of 1.5:3:2.1:1, a reaction temperature of 50°C, and a reaction time of 1.5 hours.[4] Under these conditions, a product yield of 85% was achieved.[4]
Data Presentation: Direct Nitration of Pyrazole
| Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conc. HNO₃ / Conc. H₂SO₄ | 90 | 6 | 56 | [4] |
| Fuming HNO₃ (90%) / Fuming H₂SO₄ (20%) | 50 | 1.5 | 85 | [4][6] |
Vilsmeier-Haack Formylation: C4-Formylpyrazole Synthesis
The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich heterocyclic rings.[7][8]
Protocol: To a Vilsmeier-Haack complex prepared from dimethylformamide (DMF) (10 mL) and phosphorus oxychloride (POCl₃) (1.1 mL, 0.012 M) at 0 °C, add the N-substituted pyrazole or a suitable hydrazone precursor (0.004 M).[8] Stir the reaction mixture at 60-70 °C for 4 hours.[8] After completion, pour the reaction mixture into ice-cold water. Neutralize with sodium bicarbonate (NaHCO₃) to precipitate the product. Filter the solid and recrystallize from a suitable solvent like methanol-water to yield the 4-formylpyrazole derivative.[8]
Data Presentation: Vilsmeier-Haack Formylation
| Starting Material | Product | Yield (%) | Reference |
| Acetophenone-4-chlorophenyl carbonyl hydrazone | 1-(3-phenyl-4-formylpyrazole-1-carbonyl)-4-chlorobenzene | 72 | [8] |
| Galloyl hydrazide derivative | 3-Aryl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde | Not specified | [7] |
Palladium-Catalyzed Direct C-H Arylation
This modern approach avoids the pre-functionalization of the pyrazole ring, offering a more atom-economical route to C4-arylated pyrazoles.[1]
Protocol: In a sealed tube, combine 1,3,5-trimethylpyrazole (1 mmol), aryl bromide (1.2 mmol), palladium(II) acetate (Pd(OAc)₂) (0.02 mmol), and potassium acetate (KOAc) (2 mmol).[1] Add dimethylacetamide (DMA) (3 mL) as the solvent. Seal the tube and heat the reaction mixture at 150 °C for 24 hours.[1] After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Data Presentation: Direct C-H Arylation of 1,3,5-Trimethylpyrazole
| Aryl Bromide | Yield (%) |
| 4-Bromotoluene | 85 |
| 4-Bromoanisole | 82 |
| 4-Bromobenzonitrile | 78 |
Data adapted from representative procedures.[1]
Cross-Coupling Reactions of 4-Halopyrazoles
4-Halopyrazoles are key intermediates for introducing a vast array of functional groups via transition-metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between a 4-halopyrazole and a boronic acid derivative.[9][10]
General workflow for Suzuki-Miyaura coupling.
Protocol (Microwave-Assisted): In a microwave vial, add the 4-iodopyrazole derivative (1.0 equiv), arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ (2.0 equiv).[9] Add a degassed solvent system, for example, 1,4-dioxane/water (4:1). Seal the vial and place it in a microwave apparatus. Irradiate the reaction mixture at 90°C for 5-12 minutes.[9] Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent. Dry the combined organic layers, concentrate, and purify by flash column chromatography.[9]
Data Presentation: Suzuki Coupling of 4-Iodopyrazoles
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time | Yield Range (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 h | 70-95 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 12 h | 80-98 |
| Microwave, Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 5-12 min | 75-92 |
Data compiled from representative protocols.[9][10]
This reaction allows for the synthesis of 4-alkynylpyrazoles by coupling a 4-halopyrazole with a terminal alkyne.[11][12]
Protocol (Copper-Catalyzed): To a flame-dried Schlenk flask under an argon atmosphere, add the 4-iodopyrazole substrate (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).[11] Add anhydrous, degassed DMF and triethylamine (Et₃N) (2.0 eq). Add the terminal alkyne (1.2 eq) to the mixture. Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C) and monitor by TLC or LC-MS.[11] Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by flash column chromatography.[11]
Data Presentation: Sonogashira Coupling of 4-Iodopyrazoles
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | 92 |
| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 85 |
| (Trimethylsilyl)acetylene | Pd(PPh₃)₄ / CuI | DIPEA | DMF | 80 | 88 |
Data adapted from representative procedures.[11][12]
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of 4-aminopyrazoles.[13][14] The choice of catalyst (Palladium vs. Copper) can be crucial and depends on the amine coupling partner.[14][15]
Catalyst selection for Buchwald-Hartwig amination.
Protocol (Palladium-Catalyzed for Amines without β-Hydrogens): To an oven-dried Schlenk tube under an inert atmosphere, add the 4-bromo-1-tritylpyrazole, a palladium precatalyst (e.g., tBuBrettPhos-based), the amine, and a base (e.g., NaOtBu).[13] Add anhydrous, degassed solvent (e.g., toluene). Seal the tube and heat the reaction mixture (e.g., 100 °C) with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS). After cooling, dilute with an organic solvent, quench with water, and separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.[13][14]
Data Presentation: Buchwald-Hartwig Amination of 4-Bromopyrazoles
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Aniline | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 100 | 85 |
| Morpholine | CuI / Ligand | K₂CO₃ | Dioxane | 110 | 75 |
| Benzylamine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 100 | 90 |
Data compiled from representative studies on N-substituted 4-halopyrazoles.[13][15]
Conclusion
The functionalization of the C4 position of pyrazoles is a well-established and versatile area of synthetic chemistry. By understanding the principles of pyrazole reactivity and carefully selecting the appropriate synthetic methodology—from classic electrophilic substitution to modern transition-metal-catalyzed reactions—researchers can efficiently and selectively generate novel molecules. The protocols and data presented herein serve as a comprehensive guide for accessing a wide diversity of C4-substituted pyrazoles, paving the way for new discoveries in drug development and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Page loading... [wap.guidechem.com]
- 5. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. asianpubs.org [asianpubs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrazole Carboxamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of pyrazole carboxamides, a class of compounds with significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities.[1][2] The protocols described herein are based on established synthetic strategies and offer flexibility for the generation of diverse pyrazole carboxamide libraries.
Introduction
Pyrazole carboxamides are a versatile class of heterocyclic compounds that have been extensively explored for their potential as therapeutic agents and crop protection agents.[1][3] The pyrazole scaffold is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of activities including antifungal, insecticidal, anti-inflammatory, and anticancer properties.[1][2][4] Many commercial fungicides, for instance, are pyrazole carboxamides that act as succinate dehydrogenase inhibitors (SDHIs).[5][6][7] The synthetic accessibility and the possibility of introducing diverse substituents at various positions of the pyrazole ring and the carboxamide moiety make them attractive targets for drug discovery and development programs.
Synthetic Strategies
The synthesis of pyrazole carboxamides can be broadly categorized into two primary strategies. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.
-
Strategy A: Pyrazole Ring Formation followed by Amidation: This is the most common and versatile approach. It involves the initial construction of a pyrazole ring bearing a carboxylic acid or an ester functionality, which is subsequently coupled with a desired amine to form the final carboxamide.[8] This strategy allows for late-stage diversification of the amide group.
-
Strategy B: Precursor Amidation followed by Pyrazole Ring Formation: In this approach, the carboxamide functionality is introduced into an acyclic precursor before the cyclization to form the pyrazole ring.[8] This can be advantageous when the desired amine is sensitive to the conditions required for the amidation of a pre-formed pyrazole carboxylic acid.
The following sections will focus on providing detailed experimental protocols for Strategy A.
Experimental Workflows and Visualizations
The general workflow for the synthesis of pyrazole carboxamides via Strategy A is depicted below. This process typically starts with the synthesis of a pyrazole ester, followed by hydrolysis to the corresponding carboxylic acid, and finally, amidation to yield the target pyrazole carboxamide.
Caption: General workflow for the synthesis of pyrazole carboxamides.
Experimental Protocols
Protocol 1: Synthesis of Pyrazole-5-carboxylate Ester
This protocol describes the synthesis of a pyrazole-5-carboxylate ester, a key intermediate, via the Knorr pyrazole synthesis.
Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylate ester.
Materials:
-
Substituted hydrazine (1.0 eq)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
Ethanol or acetic acid (solvent)
-
Glacial acetic acid (catalytic amount, if using ethanol)
Procedure:
-
Dissolve the substituted hydrazine (1.0 eq) in ethanol (e.g., 0.2 M).[8]
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.[8]
-
Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.[8]
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.[8]
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator. The crude product may precipitate upon cooling or concentration.[8]
-
The precipitated solid can be collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
Protocol 2: Hydrolysis of Pyrazole-5-carboxylate Ester to Carboxylic Acid
This protocol details the hydrolysis of the ester to the corresponding carboxylic acid, a key precursor for amide bond formation.[8]
Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylic acid.
Materials:
-
Pyrazole-5-carboxylate ester (from Protocol 1) (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)
-
Tetrahydrofuran (THF) and Water (co-solvent system)
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).[8]
-
Add the base (NaOH or LiOH, 2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).[8]
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[8]
-
After completion, cool the reaction mixture to 0 °C and carefully acidify with 1M HCl until the pH is acidic (pH ~2-3), which will cause the carboxylic acid to precipitate.
-
Collect the precipitated solid by filtration, wash with cold water to remove excess acid and salts.
-
Dry the product under high vacuum to yield the pure pyrazole-5-carboxylic acid. The product is often pure enough for the next step without further purification.[8]
Protocol 3: Amide Bond Formation to Synthesize Pyrazole Carboxamides
This protocol outlines the coupling of the pyrazole carboxylic acid with an amine to form the final pyrazole carboxamide. This can be achieved via an acid chloride intermediate or using standard peptide coupling reagents.
Method A: Via Acid Chloride
Objective: To synthesize a N-substituted-1H-pyrazole-5-carboxamide.
Materials:
-
Pyrazole-5-carboxylic acid (from Protocol 2) (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Desired primary or secondary amine (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
Procedure:
-
Acid Chloride Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Cool the mixture to 0 °C and add thionyl chloride or oxalyl chloride (1.5 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-3 hours, or until the suspension becomes a clear solution, indicating the formation of the acid chloride.[8]
-
Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-5-carbonyl chloride, which is typically used immediately in the next step.[8]
-
Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.[8]
-
In a separate flask, dissolve the desired amine (1.2 eq) and a base such as triethylamine (2.5 eq) in anhydrous DCM.[8]
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.[8]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.[8]
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.[8]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]
-
Purify the resulting crude product by flash column chromatography on silica gel or recrystallization to obtain the final 1H-pyrazole-5-carboxamide.[8]
Caption: Detailed workflow for amide bond formation via an acid chloride intermediate.
Data Presentation
The following tables summarize representative biological activity data for synthesized pyrazole carboxamides from the literature.
Table 1: Antifungal Activity of Pyrazole Carboxamides
| Compound ID | Target Fungus | EC₅₀ (μg/mL) | Reference |
| 8j | Alternaria solani | 3.06 | [6] |
| 7ai | Rhizoctonia solani | 0.37 | [3] |
| 6i | Valsa mali | 1.77 | [7] |
| 19i | Valsa mali | 1.97 | [7] |
| 23i | Rhizoctonia solani | 3.79 | [7] |
| E1 | Rhizoctonia solani | 1.1 | [5] |
| 8e | Rhizoctonia solani | 0.012 | [9] |
| 8e | Sclerotinia sclerotiorum | 0.123 | [9] |
Table 2: Enzyme Inhibitory Activity of Pyrazole Carboxamides
| Compound ID | Target Enzyme | IC₅₀ (μM) | Reference |
| 8t | FLT3 | 0.000089 | [10] |
| 8t | CDK2 | 0.000719 | [10] |
| 8t | CDK4 | 0.000770 | [10] |
| E1 | Succinate Dehydrogenase (SDH) | 3.3 | [5] |
| 8e | Succinate Dehydrogenase (SDH) | 1.30 | [9] |
Conclusion
The protocols and data presented provide a comprehensive guide for the synthesis and evaluation of pyrazole carboxamides. The versatility of the synthetic routes allows for the creation of large libraries of compounds for screening in drug discovery and agrochemical development programs. The provided workflows and tabulated data serve as a valuable resource for researchers in these fields.
References
- 1. jocpr.com [jocpr.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of SDHI Fungicides from 5-isopropyl-3-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of Succinate Dehydrogenase Inhibitor (SDHI) fungicides derived from the precursor 5-isopropyl-3-methyl-1H-pyrazole. This document outlines detailed synthetic protocols, quantitative data on fungicidal activity, and the underlying mechanism of action.
Introduction
Succinate dehydrogenase inhibitors (SDHIs) are a significant class of fungicides that play a crucial role in modern agriculture for the protection of a wide range of crops.[1][2] Their mode of action involves the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi.[3] This disruption of the fungal respiratory process leads to the cessation of energy production and ultimately, cell death. The pyrazole-carboxamide chemical class is a prominent group within the SDHI fungicides, and this compound serves as a key building block for the synthesis of several active ingredients.
Data Presentation
The following tables summarize the in vitro and in vivo fungicidal activity of various pyrazole-carboxamide SDHI fungicides against several important plant pathogens. The data is presented as EC₅₀ (half maximal effective concentration) and IC₅₀ (half maximal inhibitory concentration) values, providing a quantitative measure of their efficacy.
Table 1: In Vitro Antifungal Activity (EC₅₀ in µg/mL) of Selected Pyrazole-Carboxamide SDHI Fungicides.
| Compound | Rhizoctonia solani | Sclerotinia sclerotiorum | Botrytis cinerea | Fusarium graminearum | Reference |
| Boscalid | 0.741 - 0.94 | - | - | - | [4][5] |
| Fluxapyroxad | 0.103 | - | 1.94 | 9.37 | [4][5] |
| Isopyrazam | - | High Activity | - | - | [6] |
| Benzovindiflupyr | - | High Activity | - | - | [6] |
| Pydiflumetofen | - | High Activity | - | - | [6] |
| Compound 6w¹ | 0.27 | - | - | - | [4] |
| Compound 6c¹ | - | - | - | 1.94 | [4] |
| Compound 6f¹ | - | - | 1.93 | - | [4] |
| Compound 7d² | 0.046 | - | - | - | [5] |
| Compound 12b² | 0.046 | - | - | - | [5] |
¹ Novel pyrazole-4-acetohydrazide derivatives. ² Novel pyrazole-4-carboxamide derivatives containing an ether group.
Table 2: Succinate Dehydrogenase (SDH) Enzyme Inhibition (IC₅₀ in µM) of Selected Pyrazole-Carboxamide SDHI Fungicides.
| Compound | SDH Inhibition (IC₅₀) | Reference |
| Boscalid | 7.507 | [5] |
| Fluxapyroxad | 5.991 | [5] |
| Thifluzamide | >1.2088 | [6] |
| Benzovindiflupyr | 0.0036 - 1.2088 | [6] |
| Isopyrazam | 0.0036 - 1.2088 | [6] |
| Fluxapyroxad | 0.0036 - 1.2088 | [6] |
| Pydiflumetofen | 0.0036 - 1.2088 | [6] |
| Compound 7d¹ | 3.293 | [5] |
¹ Novel pyrazole-4-carboxamide derivative containing an ether group.
Experimental Protocols
The synthesis of pyrazole-carboxamide SDHI fungicides from this compound generally involves a multi-step process. The following protocols are representative of the key transformations required.
Protocol 1: Synthesis of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid
This protocol describes the carboxylation of the pyrazole ring, a crucial step to enable subsequent amidation.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), 1M
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, crush a sufficient amount of dry ice. Carefully add the crushed dry ice to the reaction mixture in portions, ensuring the temperature remains below -60 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1M HCl until the mixture is acidic (pH ~2-3).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Amide Coupling to Synthesize Pyrazole-Carboxamide Fungicides
This protocol details the formation of the amide bond between the pyrazole carboxylic acid and a desired amine moiety.
Materials:
-
1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
The desired amine (e.g., 2-aminothiophenol derivative for penthiopyrad-like structures)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours until completion.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final pyrazole-carboxamide fungicide.
Mandatory Visualizations
Synthetic Workflow
Caption: Synthetic pathway for SDHI fungicides from this compound.
Mechanism of Action: Inhibition of Succinate Dehydrogenase
Caption: SDHI fungicides block the fungal respiratory chain at Complex II.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102844306B - Process for preparation of pyrazole carboxylic acid amide - Google Patents [patents.google.com]
- 6. The relationship between features enabling SDHI fungicide binding to the Sc-Sdh complex and its inhibitory activity against Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
Green Synthesis of Pyrazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the green synthesis of pyrazole derivatives, a critical scaffold in medicinal chemistry. The following methods emphasize environmentally benign principles such as the use of alternative energy sources (ultrasound and microwave), green solvents, multicomponent reactions, and solvent-free conditions.
I. Comparative Analysis of Green Synthesis Methods
The following table summarizes the quantitative data for the described green synthesis protocols, allowing for a direct comparison of their efficiency and environmental footprint.
| Method | Catalyst | Solvent System | Energy Source | Reaction Time | Yield (%) |
| Ultrasound-Assisted Synthesis | Catalyst-free | Water | Ultrasound | 15–45 minutes | 82–97% |
| Microwave-Assisted Synthesis | Potassium tert-butoxide (catalytic) | Methanol | Microwave | < 5 minutes | 79–92% |
| Multicomponent Synthesis | Ceric Ammonium Nitrate (CAN) (catalytic) or Catalyst-free | Water or Ethanol/Water | Conventional Heating or Ultrasound | 10 minutes - 12 hours | 84–98% |
| Mechanochemical Synthesis | None (oxidant used) | Solvent-free | Ball Milling | 30 minutes | up to 93% |
II. Experimental Protocols
A. Ultrasound-Assisted Catalyst-Free Synthesis of Tetrasubstituted Pyrazoles in Water
This protocol describes a rapid and environmentally friendly one-pot, four-component synthesis of pyrazole derivatives using ultrasound irradiation in an aqueous medium, avoiding the use of any catalyst.[1]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Hydrazine monohydrate (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Malononitrile (1 mmol)
-
Distilled water (10 mL)
-
Ethanol (for recrystallization)
-
Ultrasound bath/sonicator
-
Standard laboratory glassware
Procedure:
-
In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), hydrazine monohydrate (1 mmol), ethyl acetoacetate (1 mmol), and malononitrile (1 mmol) in 10 mL of distilled water.
-
Place the flask in an ultrasound bath.
-
Irradiate the mixture with ultrasound at a frequency of 40 kHz at room temperature for 15-45 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the solid product will precipitate out of the aqueous solution.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure tetrasubstituted pyrazole.
Caption: Workflow for Ultrasound-Assisted Pyrazole Synthesis.
B. Microwave-Assisted Four-Component Synthesis of 4H-Pyrano[2,3-c]pyrazoles
This method utilizes microwave irradiation to rapidly synthesize 4H-pyrano[2,3-c]pyrazoles in the presence of a catalytic amount of potassium tert-butoxide.[2][3]
Materials:
-
Ethyl acetoacetate (10 mmol)
-
Hydrazine hydrate (10 mmol)
-
Malononitrile (10 mmol)
-
Aromatic aldehyde (10 mmol)
-
Potassium tert-butoxide (1 mmol, 10 mol%)
-
Methanol (25-30 mL)
-
Microwave reactor
-
Standard laboratory glassware
Procedure:
-
In a microwave-safe reaction vessel, combine ethyl acetoacetate (10 mmol), hydrazine hydrate (10 mmol), malononitrile (10 mmol), and the aromatic aldehyde (10 mmol).
-
Add methanol (25-30 mL) to the mixture.
-
Add a catalytic amount of potassium tert-butoxide (1 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (e.g., 100 W, 75 °C) for less than 5 minutes.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product will precipitate from the solution.
-
Collect the precipitate by filtration and wash with hot water.
-
Recrystallize the crude solid from hot ethanol to yield the pure 4H-pyrano[2,3-c]pyrazole.
Caption: Workflow for Microwave-Assisted Pyrazole Synthesis.
C. Multicomponent Synthesis of Dihydropyrano[2,3-c]pyrazoles in Aqueous Ethanol
This protocol outlines a green, four-component synthesis of dihydropyrano[2,3-c]pyrazole derivatives using a reusable catalyst in an environmentally friendly solvent system.[3]
Materials:
-
Aromatic aldehyde (2 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Hydrazine hydrate (2 mmol)
-
Malononitrile (2 mmol)
-
Ceric Ammonium Nitrate (CAN) (catalytic amount, e.g., 5 mol%)
-
Water:Ethanol (1:1 mixture, 10 mL)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic aldehyde (2 mmol), ethyl acetoacetate (2 mmol), hydrazine hydrate (2 mmol), and malononitrile (2 mmol) in a 1:1 mixture of water and ethanol (10 mL).
-
Add a catalytic amount of Ceric Ammonium Nitrate (CAN).
-
Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC. Reaction times can vary depending on the specific substrates.
-
Upon completion, the solid product that precipitates is collected by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
The product can be further purified by recrystallization from ethanol if necessary.
References
- 1. Ultrasonic-accelerated rapid protocol for the improved synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
One-Pot Synthesis of Trisubstituted Pyrazoles: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds like trisubstituted pyrazoles is of paramount importance. These nitrogen-containing five-membered rings are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities. One-pot multicomponent reactions (MCRs) have emerged as a powerful and sustainable strategy for the synthesis of these valuable compounds, offering advantages in terms of operational simplicity, time- and cost-effectiveness, and atom economy.[1][2] This document provides detailed application notes and a representative experimental protocol for the one-pot synthesis of trisubstituted pyrazoles.
Application Notes
The one-pot synthesis of trisubstituted pyrazoles can be achieved through various multicomponent strategies, most commonly involving three components. A prevalent and versatile approach is the condensation of a 1,3-dicarbonyl compound, an aldehyde, and a hydrazine derivative.[3][4] This method allows for the generation of a diverse library of pyrazole derivatives by systematically varying the three starting materials.
Key Advantages of One-Pot Synthesis:
-
Efficiency: Multiple synthetic steps are combined into a single operation, significantly reducing reaction time and the need for purification of intermediates.[2]
-
Atom Economy: MCRs are designed to incorporate most of the atoms from the starting materials into the final product, minimizing waste.[2]
-
Diversity-Oriented Synthesis: The modular nature of MCRs allows for the rapid generation of a large number of analogs for structure-activity relationship (SAR) studies, crucial in drug discovery.
-
Green Chemistry: These reactions can often be performed under milder conditions, sometimes even in environmentally benign solvents like water or ethanol, or under solvent-free conditions.[1]
Common Methodologies:
Several effective one-pot methodologies for the synthesis of trisubstituted pyrazoles have been reported:
-
Three-Component Condensation: This is a widely employed method involving the reaction of a 1,3-dicarbonyl compound, an aldehyde, and a hydrazine.[3][5] Catalysts such as piperidine, p-toluenesulfonic acid (p-TsOH), or even enzymatic catalysts can be used to facilitate the reaction.[1][4][6][7]
-
Tosylhydrazone-Alkyne Cycloaddition: This approach involves the in-situ generation of a diazo compound from a tosylhydrazone, which then undergoes a [3+2] cycloaddition with a terminal alkyne to yield a 1,3,5-trisubstituted pyrazole with high regioselectivity.[8][9][10]
-
Other Multicomponent Reactions: Four and five-component reactions have also been developed, further increasing the complexity and diversity of the resulting pyrazole scaffolds.[1] These can involve additional components like malononitrile or β-ketoesters.[1][2]
The choice of methodology often depends on the desired substitution pattern and the availability of starting materials. The regioselectivity of the reaction, particularly in the case of unsymmetrical 1,3-dicarbonyl compounds, is a critical aspect to consider.[8][11]
Experimental Protocols
This section provides a detailed, representative protocol for the one-pot, three-component synthesis of a 1,3,5-trisubstituted pyrazole.
Synthesis of 1,5-diaryl-3-methyl-1H-pyrazole via a One-Pot Three-Component Reaction
Materials:
-
Aryl aldehyde (1.0 mmol)
-
Acetylacetone (1,3-dicarbonyl compound) (1.0 mmol)
-
Aryl hydrazine hydrochloride (1.0 mmol)
-
Sodium acetate (1.0 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Thin-layer chromatography (TLC) plate (silica gel)
-
Filtration apparatus
Procedure:
-
To a 50 mL round-bottom flask containing ethanol (10 mL), add the aryl aldehyde (1.0 mmol), acetylacetone (1.0 mmol), aryl hydrazine hydrochloride (1.0 mmol), and sodium acetate (1.0 mmol).[12]
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Heat the reaction mixture to reflux with constant stirring.[12]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours, as indicated by the consumption of the starting materials.[12]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out of the solution is collected by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and soluble impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 1,5-diaryl-3-methyl-1H-pyrazole.
-
Characterize the final product using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
The following table summarizes quantitative data from various reported one-pot syntheses of trisubstituted pyrazoles, allowing for easy comparison of different methodologies.
| Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aldehyde, 1,3-Dicarbonyl, Diazo Compound | Piperidinium acetate (20 mol%) | DMSO | 70 | 12 h | 55-82 | [3] |
| Cyclic β-diketone, Arylglyoxal, Arylhydrazone | p-TsOH | DMF | 70 | Not Specified | High | [4] |
| N-Alkylated Tosylhydrazone, Terminal Alkyne | t-BuOK, 18-crown-6 | Pyridine | Not Specified | Not Specified | Good to High | [8] |
| Aldehyde, Tosyl hydrazide, 2-bromo-3,3,3-trifluoropropene | DBU | Not Specified | Mild | Not Specified | Broad Scope | [13] |
| Aryl glyoxal, Aryl thioamide, Pyrazolone | HFIP | Room Temp | 12 h | Good to Excellent | [14] | |
| Aldehyde, Malononitrile, β-ketoester, Hydrazine | Piperidine (5 mol%) | Water | Room Temp | 20 min | 85-93 | [1] |
| Phenyl hydrazine, Nitroolefin, Benzaldehyde | Immobilized Lipase (TLL@MMI) | Not Specified | Mild | Not Specified | 49-90 | [6][7] |
| Benzaldehyde, Acetophenone, Hydrazine hydrochloride | Sodium Acetate | Ethanol | Reflux | 30 min | Good | [12] |
Mandatory Visualization
Below are diagrams created using the DOT language to visualize key aspects of the one-pot synthesis of trisubstituted pyrazoles.
Caption: General experimental workflow for a one-pot synthesis of trisubstituted pyrazoles.
Caption: A plausible reaction pathway for the three-component synthesis of pyrazoles.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-Pot, Three-Component Synthesis of Substituted Pyrazoles - ChemistryViews [chemistryviews.org]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. worldresearchersassociations.com [worldresearchersassociations.com]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. pubs.acs.org [pubs.acs.org]
The Role of Pyrazoles as Versatile Synthons for the Synthesis of Fused Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the utilization of pyrazoles as fundamental building blocks for the synthesis of a diverse range of fused heterocyclic compounds. These compounds are of significant interest in medicinal chemistry and drug discovery due to their wide spectrum of biological activities.
Introduction
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique chemical properties and the ability to functionalize them at various positions make them privileged scaffolds and versatile synthons in organic synthesis.[1][2][3][4] This document focuses on the application of substituted pyrazoles, particularly aminopyrazoles and formylpyrazoles, in the construction of bicyclic and polycyclic heterocyclic systems with significant therapeutic potential, including kinase inhibitors and dihydrofolate reductase (DHFR) inhibitors.
I. Synthesis of Pyrazolo[3,4-b]pyridines
Application Note: Pyrazolo[3,4-b]pyridines are a class of fused heterocycles that have garnered considerable attention as potent inhibitors of various protein kinases, playing a crucial role in anticancer therapy.[5][6] The synthesis of these compounds often involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. Multi-component reactions have also emerged as an efficient strategy for the one-pot synthesis of highly functionalized pyrazolo[3,4-b]pyridines.
Table 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
| Entry | Pyrazole Synthon | Reagents | Solvent | Conditions | Yield (%) | Ref. |
| 1 | 5-Amino-3-methyl-1-phenyl-1H-pyrazole | Ethyl acetoacetate | Acetic Acid | Reflux, 4h | 85 | [7] |
| 2 | 5-Amino-1H-pyrazole-4-carbonitrile | Acetylacetone | Ethanol | Reflux, 6h | 78 | [7] |
| 3 | 3,5-Diamino-1H-pyrazole | Ethyl 2-cyano-3-ethoxyacrylate | DMF | 100 °C, 2h | 92 | [7] |
| 4 | 5-Amino-3-(trifluoromethyl)-1H-pyrazole | 1,3-Diphenyl-1,3-propanedione | Toluene | Reflux, 12h | 65 | [7] |
Experimental Protocol: Synthesis of 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine (Table 1, Entry 1 analog)
A mixture of 5-amino-3-methyl-1-phenyl-1H-pyrazole (1.73 g, 10 mmol) and 1-phenyl-1,3-butanedione (1.62 g, 10 mmol) in glacial acetic acid (20 mL) is heated at reflux for 4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the desired product.
II. Synthesis of Pyrazolo[1,5-a]pyrimidines
Application Note: Pyrazolo[1,5-a]pyrimidines are another important class of fused heterocycles with a wide range of biological activities, including anticancer, anti-inflammatory, and anxiolytic properties. They are often synthesized through the reaction of 3- or 5-aminopyrazoles with 1,3-dielectrophilic species such as β-enaminones or β-dicarbonyl compounds. Microwave-assisted synthesis has been shown to be a highly efficient method for the rapid and high-yield production of these compounds.
Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
| Entry | Pyrazole Synthon | Reagents | Solvent | Conditions | Yield (%) | Ref. |
| 1 | 3-Amino-5-methyl-1H-pyrazole | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | Acetic Acid | Reflux, 3h | 92 | [5] |
| 2 | 5-Amino-3-phenyl-1H-pyrazole | Diethyl malonate | Ethanol | Reflux, 8h | 88 | [5] |
| 3 | 5-Amino-3-(4-chlorophenyl)-1H-pyrazole | Acetylacetone | Microwave, 150°C, 10 min | 95 | [5] | |
| 4 | 3,5-Diamino-1H-pyrazole | Ethyl cyanoacetate | Pyridine | Reflux, 5h | 75 | [5] |
Experimental Protocol: Microwave-Assisted Synthesis of 2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine (Table 2, Entry 3 analog)
A mixture of 5-amino-3-methyl-1H-pyrazole (0.97 g, 10 mmol) and 1-phenyl-1,3-butanedione (1.62 g, 10 mmol) is placed in a microwave-safe vessel. The vessel is sealed and subjected to microwave irradiation at 150 °C for 10 minutes. After cooling, the solid residue is triturated with ethanol, filtered, and washed with cold ethanol to give the pure product.
III. Synthesis of Pyrazolo[3,4-d]pyrimidines
Application Note: Pyrazolo[3,4-d]pyrimidines are recognized as "privileged structures" in medicinal chemistry, with numerous derivatives exhibiting potent activity as inhibitors of enzymes such as dihydrofolate reductase (DHFR) and various kinases.[4][8] A common synthetic route involves the cyclization of 5-amino-1H-pyrazole-4-carbonitriles with formamide or the reaction of 5-aminopyrazole-4-carboxamides with orthoesters.
Table 3: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
| Entry | Pyrazole Synthon | Reagents | Solvent | Conditions | Yield (%) | Ref. |
| 1 | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Formamide | - | 190°C, 8h | 90 | [9] |
| 2 | 5-Amino-1H-pyrazole-4-carbonitrile | Triethyl orthoformate | Acetic Anhydride | Reflux, 6h | 82 | [10] |
| 3 | 5-Amino-3-methyl-1H-pyrazole-4-carboxamide | Diethoxymethyl acetate | Ethanol | Reflux, 4h | 79 | [10] |
| 4 | 4-Amino-1-phenyl-1H-pyrazole-5-carboxamide | Carbon disulfide | Pyridine | Reflux, 12h | 68 | [10] |
Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Table 3, Entry 1)
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (2.31 g, 10 mmol) is heated in formamide (15 mL) at 190 °C for 8 hours. The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure product.[9]
IV. Vilsmeier-Haack Reaction for Pyrazole Functionalization
Application Note: The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocyclic systems, including pyrazoles. The resulting pyrazole-4-carbaldehydes are versatile intermediates that can be further elaborated into a variety of fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines.
Table 4: Vilsmeier-Haack Formylation of Pyrazoles
| Entry | Substrate | Reagents | Solvent | Conditions | Yield (%) | Ref. |
| 1 | 1,3-Diphenyl-1H-pyrazol-5(4H)-one | POCl₃, DMF | Dichloromethane | 0°C to rt, 2h | 95 | |
| 2 | 1-Phenyl-3-methyl-1H-pyrazol-5(4H)-one | POCl₃, DMF | Chloroform | Reflux, 3h | 88 | |
| 3 | 1-(4-Chlorophenyl)-1H-pyrazole | POCl₃, DMF | 1,2-Dichloroethane | 80°C, 5h | 75 | |
| 4 | 1H-Pyrazole | POCl₃, DMF | - | 100°C, 1h | 60 |
Experimental Protocol: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
To a stirred solution of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.74 g, 10 mmol) in dimethylformamide (DMF, 10 mL), phosphorus oxychloride (POCl₃, 1.8 mL, 20 mmol) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 1 hour and subsequently heated to 80 °C for 3 hours. After cooling, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to give the product.
Visualizations
Caption: MAPK/ERK signaling pathway and the inhibitory action of a pyrazolo[1,5-a]pyrimidine-based B-Raf inhibitor.
Caption: General experimental workflow for the synthesis of fused heterocycles from pyrazole synthons.
Conclusion
Pyrazoles are undeniably valuable and versatile synthons in the field of heterocyclic chemistry. Their utility in the construction of a wide array of fused heterocyclic systems with significant biological activities makes them a cornerstone for modern drug discovery and development. The methodologies outlined in these application notes provide a foundation for researchers to explore the synthesis of novel and potent therapeutic agents.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. TalkMED AI Paper-TAP [tap.talkmed.com]
- 9. Synthesis of pyrazolo[1,5-c]quinazoline derivatives through the copper-catalyzed domino reaction of o-alkenyl aromatic isocyanides with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for substituted pyrazole synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the arrangement of substituents on the pyrazole ring.[1] This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different substitution patterns on the final pyrazole product.[1][2] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]
Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr condensation reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by a sensitive interplay of several factors:[2][3]
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Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[1][2]
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Electronic Effects: The reactivity of the two carbonyl carbons is influenced by electron-withdrawing or electron-donating groups. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[4] For example, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the highly electronegative -CF₃ group is more electrophilic.[4]
-
Reaction pH: The acidity or basicity of the reaction medium is critical. Under acidic conditions, the hydrazine can be protonated, altering the nucleophilicity of its two nitrogen atoms and influencing the initial site of attack.[1][4] Conversely, basic conditions might favor the attack of the more nucleophilic nitrogen atom of the substituted hydrazine.[4]
-
Solvent: The choice of solvent can dramatically impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity compared to standard solvents like ethanol.[5]
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the ratio of regioisomers formed.[1]
Q3: How can I switch the regioselectivity of the reaction to obtain the other isomer?
A3: Switching the regioselectivity can be challenging and is highly substrate-dependent. However, a recent study demonstrated that the choice of hydrazine salt can dictate the outcome. Using arylhydrazine hydrochlorides can favor the 1,3-regioisomer, while the corresponding free hydrazine can exclusively yield the 1,5-regioisomer.[6] This suggests that modifying the form of the hydrazine reagent is a powerful strategy for controlling the regiochemical outcome.[6]
Troubleshooting Guide
Issue 1: My pyrazole synthesis is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?
-
Problem: Poor regioselectivity is a common issue when the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl compound are minimal.
-
Solution:
-
Solvent Modification: This is often the most effective first step. Switch from standard solvents like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or, for even greater selectivity, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[5] These non-nucleophilic solvents can dramatically favor the formation of one regioisomer.[5]
-
pH Adjustment: If using a hydrazine salt, the addition of a mild base like sodium acetate can sometimes improve the reaction profile.[2] Conversely, running the reaction under acidic conditions (e.g., with arylhydrazine hydrochlorides) can favor a specific isomer.[6]
-
Temperature Control: Experiment with running the reaction at a lower temperature to favor the kinetically controlled product or at a higher temperature to favor the thermodynamically more stable isomer.
-
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: This occurs when the intrinsic electronic and steric factors of your substrates preferentially lead to the formation of the wrong isomer under standard conditions.[4]
-
Solution:
-
Reagent Modification: As mentioned in FAQ 3, investigate the use of free hydrazine versus its hydrochloride salt, as this can completely reverse the regioselectivity.[6]
-
Alternative Synthetic Routes: If modifying the Knorr synthesis is unsuccessful, consider alternative methods like the 1,3-dipolar cycloaddition of diazo compounds with alkenes or alkynes, which can offer excellent regio- and stereoselectivity.[7] Another approach is the reaction of hydrazones with nitroolefins mediated by a strong base, which can exhibit reversed and exclusive 1,3,4-regioselectivity.[8]
-
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required.
-
Solution:
-
Chromatography: The most common method for separating regioisomers is column chromatography on silica gel. A thorough screening of solvent systems using Thin Layer Chromatography (TLC) is essential to identify an eluent that provides the best possible separation.[1] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[1]
-
Recrystallization: If the isomers have different solubilities, recrystallization can be an effective purification method.[2]
-
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine
The following data illustrates the powerful effect of solvent choice on the reaction of various 1-(2-Furyl)-1,3-diones with methylhydrazine. The desired isomer in this case is the 5-furyl pyrazole.
| Entry | R Group | Solvent | Isomer Ratio (5-furyl : 3-furyl) | Yield (%) |
| 1 | CF₃ | EtOH | 36 : 64 | 99 |
| 2 | CF₃ | TFE | 85 : 15 | 99 |
| 3 | CF₃ | HFIP | 97 : 3 | 98 |
| 4 | CF₂CF₃ | EtOH | 64 : 36 | 93 |
| 5 | CF₂CF₃ | TFE | 98 : 2 | 99 |
| 6 | CF₂CF₃ | HFIP | >99 : <1 | 99 |
| 7 | CO₂Et | EtOH | 44 : 56 | 86 |
| 8 | CO₂Et | TFE | 89 : 11 | 99 |
| 9 | CO₂Et | HFIP | 93 : 7 | 98 |
Data adapted from J. Org. Chem. 2008, 73, 18, 7357–7360.[5]
Experimental Protocols
Protocol 1: General Procedure for Knorr Condensation Using HFIP to Enhance Regioselectivity
This protocol details a general procedure for the Knorr condensation favoring one regioisomer through the use of HFIP.[4]
-
Materials:
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Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).[4]
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.[4]
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Stir the reaction mixture at room temperature for 1-4 hours.[4]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4]
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.[4]
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[4]
-
Protocol 2: Microwave-Assisted Synthesis of Pyrazoles
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[4]
-
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
-
-
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.[4]
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.[4]
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.[4]
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.[4]
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[4]
-
Visualizations
Caption: General mechanism of the Knorr pyrazole synthesis leading to regioisomers.
Caption: Troubleshooting workflow for poor regioselectivity in pyrazole synthesis.
Caption: Experimental workflow for optimizing regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01142F [pubs.rsc.org]
- 8. Pyrazole synthesis [organic-chemistry.org]
controlling isomer formation in the synthesis of 5-isopropyl-3-methyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-isopropyl-3-methyl-1H-pyrazole. The focus is on controlling the formation of the undesired regioisomer, 3-isopropyl-5-methyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound and what are the main challenges?
A1: The most common and direct method is the Knorr pyrazole synthesis, which involves the cyclocondensation of an unsymmetrical 1,3-dicarbonyl compound, in this case, 5-methyl-2,4-hexanedione, with hydrazine. The primary challenge is the formation of a mixture of two regioisomers: the desired this compound and the undesired 3-isopropyl-5-methyl-1H-pyrazole. This occurs because the initial nucleophilic attack of hydrazine can happen at either of the two non-equivalent carbonyl carbons of the diketone.
Q2: What are the key factors that influence the regioselectivity in this synthesis?
A2: The ratio of the two isomers is highly dependent on several factors:
-
Steric Hindrance: The isopropyl group is sterically bulkier than the methyl group. This difference can be exploited to favor the formation of the desired 5-isopropyl-3-methyl isomer.
-
Reaction pH: The acidity or basicity of the reaction medium can influence which nitrogen atom of hydrazine attacks which carbonyl group. Acidic conditions generally favor the attack of the more basic nitrogen atom of hydrazine on the more reactive carbonyl group.
-
Solvent: The polarity and proticity of the solvent can affect the reactivity of both the diketone and hydrazine, thereby influencing the isomer ratio. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to increase regioselectivity in similar syntheses.
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can alter the product distribution.
Q3: How can I distinguish between the two isomers, this compound and 3-isopropyl-5-methyl-1H-pyrazole?
Q4: I have a mixture of the two isomers. How can I separate them?
A4: Separating pyrazole regioisomers can be challenging due to their similar physical properties.[1]
-
Column Chromatography: This is the most common method. Experimenting with different solvent systems (e.g., gradients of ethyl acetate in hexanes) on silica gel is a good starting point. Sometimes, deactivating the silica gel with triethylamine can improve separation.[1]
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Crystallization: If the isomers are solid, fractional crystallization from a suitable solvent or solvent mixture might be effective.[1]
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool.
Troubleshooting Guides
Guide 1: Low Yield of Pyrazole Product
If you are experiencing a low overall yield of the pyrazole products, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for addressing low pyrazole yield.
Guide 2: Poor Regioselectivity (High Formation of 3-isopropyl-5-methyl-1H-pyrazole)
If the reaction is producing an unacceptably high amount of the undesired isomer, use the following decision-making guide.
Caption: Decision guide for improving regioselectivity.
Data Presentation
The regioselectivity of the Knorr pyrazole synthesis is influenced by the reaction conditions. The following table summarizes the expected qualitative outcomes based on general principles for the reaction of 5-methyl-2,4-hexanedione with hydrazine. The desired product is the this compound, favored by directing the initial attack of hydrazine to the less sterically hindered methyl ketone.
Table 1: Effect of Reaction Conditions on Isomer Ratio
| Condition | Solvent | Catalyst | Temperature | Expected Major Isomer | Rationale |
| 1 | Ethanol | Acetic Acid (catalytic) | Reflux | This compound | Acid catalysis protonates the more basic carbonyl (adjacent to the less bulky methyl group), making it more electrophilic. |
| 2 | Toluene | None | Reflux | Mixture of Isomers | Neutral, aprotic conditions often lead to lower regioselectivity. |
| 3 | Acetic Acid | Acetic Acid (solvent) | 100 °C | This compound | Strongly acidic conditions enhance the difference in carbonyl reactivity. |
| 4 | 2,2,2-Trifluoroethanol (TFE) | None | Room Temp | High ratio of this compound | Fluorinated alcohols can enhance regioselectivity through specific solvent-substrate interactions. |
| 5 | Ethanol | Sodium Acetate | Reflux | Mixture, may favor 3-isopropyl-5-methyl-1H-pyrazole | Basic conditions may favor attack at the more sterically accessible proton of the diketone, leading to the other isomer. |
Experimental Protocols
Protocol 1: Synthesis of 5-methyl-2,4-hexanedione (Precursor)
This protocol is adapted from established methods for the acylation of ketones.
Materials:
-
Acetone
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Ethyl isobutyrate
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend sodium hydride (1.1 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetone (1.0 eq) dropwise to the suspension with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Add ethyl isobutyrate (1.0 eq) dropwise via the dropping funnel.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M HCl until the mixture is acidic.
-
Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 5-methyl-2,4-hexanedione.
Protocol 2: Regiocontrolled Synthesis of this compound
This protocol is designed to favor the formation of the desired 5-isopropyl-3-methyl isomer.
Materials:
-
5-methyl-2,4-hexanedione
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 5-methyl-2,4-hexanedione (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC or GC-MS to observe the consumption of the starting material and the formation of the two pyrazole isomers.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product mixture.
-
Purify the crude product and separate the isomers by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Experimental and Purification Workflow
Caption: General workflow for the synthesis and purification of this compound.
References
Technical Support Center: Purification of Unsymmetrical Pyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of unsymmetrical pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of unsymmetrical pyrazoles?
A1: The most significant challenge in the synthesis of unsymmetrical pyrazoles is the formation of regioisomers. This occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, leading to two possible structural isomers with different substituent placements on the pyrazole ring.[1] Other common impurities include unreacted starting materials, byproducts from side reactions, and colored impurities, which often result from the decomposition of hydrazine starting materials.[1]
Q2: How can I identify the presence of regioisomers in my product?
A2: The presence of regioisomers can often be detected by techniques such as Thin Layer Chromatography (TLC), where two spots with very close Rf values may be observed. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool, as a mixture of regioisomers will show duplicate sets of peaks for the pyrazole core and its substituents. A broadened melting point range of the isolated solid is another indicator of an isomeric mixture.
Q3: What are the primary methods for purifying unsymmetrical pyrazoles and separating regioisomers?
A3: The most common and effective methods for the purification of unsymmetrical pyrazoles and the separation of their regioisomers are silica gel column chromatography and fractional crystallization.[1] High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, can also be employed for high-resolution separations.[2] In some cases, forming acid addition salts can facilitate purification by crystallization.
Q4: When should I choose column chromatography over recrystallization?
A4: Column chromatography is generally preferred when the regioisomers have different polarities, allowing for their separation on a stationary phase like silica gel. It is also suitable for purifying non-crystalline or oily products. Recrystallization is a powerful technique for highly crystalline solids and can be very effective if the regioisomers have significantly different solubilities in a particular solvent. Fractional crystallization, which involves multiple recrystallization steps, can be used to separate isomers with smaller solubility differences.
Q5: My pyrazole compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. To address this, you can try the following:
-
Increase the solvent volume: Add more of the "good" solvent to the hot solution to lower the saturation temperature.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Change the solvent system: Experiment with different solvents or solvent/anti-solvent combinations.
-
Use a seed crystal: Adding a small crystal of the pure compound can induce crystallization.
Troubleshooting Guides
Issue 1: Poor Separation of Regioisomers by Column Chromatography
Symptoms:
-
Overlapping or broad peaks in HPLC analysis of collected fractions.
-
TLC analysis shows co-elution of the two regioisomers.
-
NMR of isolated fractions still shows a mixture of isomers.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent System (Eluent) | The polarity of the eluent is critical. A systematic screening of solvent systems using TLC is essential to find an eluent that provides the best separation (difference in Rf values). Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate, dichloromethane, or methanol.[1] |
| Column Overloading | Too much sample loaded onto the column can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. |
| Improper Column Packing | An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly without any air bubbles. |
| Flow Rate is Too High | A fast flow rate reduces the interaction time between the compounds and the stationary phase, leading to decreased resolution. Optimize the flow rate for the best separation. |
Issue 2: Low Recovery from Recrystallization
Symptoms:
-
A very small amount of purified crystals is obtained after filtration.
Possible Causes and Solutions:
| Cause | Solution |
| Using Too Much Solvent | Use the minimum amount of hot solvent necessary to dissolve the crude product. Excess solvent will keep more of the desired compound dissolved in the mother liquor upon cooling. |
| Incomplete Crystallization | Ensure the solution is cooled for a sufficient amount of time. Cooling in an ice bath after the solution has reached room temperature can maximize crystal formation. |
| Crystals are Too Soluble in the Washing Solvent | Wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution of the product. |
| Premature Crystallization During Hot Filtration | If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crystallizing on the filter paper. |
Data Presentation
The following table summarizes representative data for the separation of a hypothetical mixture of unsymmetrical pyrazole regioisomers using different purification techniques. Note: This data is illustrative and actual results will vary depending on the specific compounds and experimental conditions.
| Purification Technique | Starting Purity (Regioisomer A:B) | Final Purity (Regioisomer A) | Yield of Regioisomer A | Key Considerations |
| Silica Gel Column Chromatography | 60:40 | >98% | 75% | Requires careful optimization of the eluent system. Can be time-consuming for large scales. |
| Fractional Crystallization | 60:40 | ~95% (after 2 crystallizations) | 50% | Highly dependent on the solubility differences between the isomers. Can be more cost-effective for large scales. |
| Preparative HPLC | 60:40 | >99% | 65% | Offers the highest resolution but is more expensive and requires specialized equipment. |
Experimental Protocols
Protocol 1: Separation of Unsymmetrical Pyrazole Regioisomers by Silica Gel Column Chromatography
This protocol provides a general procedure for the separation of two regioisomers of an unsymmetrical pyrazole.
1. Preparation of the Column: a. Select an appropriate size glass column based on the amount of crude material to be purified (a 40:1 to 100:1 ratio of silica gel to crude material by weight is common). b. Pack the column with silica gel using either the "dry packing" or "wet packing" method. Ensure the silica gel bed is level and free of cracks or air bubbles. c. Equilibrate the packed column by passing several column volumes of the initial eluent through it.
2. Sample Loading: a. Dissolve the crude pyrazole mixture in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent). b. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then removing the solvent under reduced pressure. c. Carefully load the sample onto the top of the silica gel bed.
3. Elution and Fraction Collection: a. Begin eluting the column with the predetermined solvent system (e.g., a gradient of ethyl acetate in hexanes). b. Collect the eluate in fractions of appropriate volume. c. Monitor the separation by TLC analysis of the collected fractions.
4. Isolation of Pure Product: a. Combine the fractions containing the pure desired regioisomer. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified pyrazole.
Protocol 2: Purification by Fractional Crystallization
This protocol is for the purification and separation of crystalline unsymmetrical pyrazole regioisomers.
1. First Crystallization: a. Dissolve the crude pyrazole mixture in the minimum amount of a suitable hot solvent. b. Allow the solution to cool slowly to room temperature, then cool further in an ice bath. c. Collect the resulting crystals by vacuum filtration. These crystals will be enriched in the less soluble regioisomer. d. Collect the filtrate (mother liquor), which will be enriched in the more soluble regioisomer.
2. Recrystallization of the First Crop of Crystals: a. Repeat the crystallization process (steps 1a-1c) with the crystals obtained from the first filtration. This will further increase the purity of the less soluble isomer.
3. Isolation of the Second Regioisomer from the Mother Liquor: a. Concentrate the mother liquor from the first crystallization (step 1d) by removing some of the solvent. b. Allow the concentrated solution to cool and crystallize. These crystals will be enriched in the more soluble regioisomer. c. Recrystallize this second crop of crystals to improve its purity.
4. Analysis: a. Analyze the purity of the crystals from each step using TLC, HPLC, or NMR to determine the effectiveness of the separation.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of unsymmetrical pyrazoles.
Caption: Decision logic for selecting a purification method for pyrazole regioisomers.
References
Technical Support Center: Purification of 5-isopropyl-3-methyl-1H-pyrazole by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-isopropyl-3-methyl-1H-pyrazole using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Question: My compound, this compound, is not moving from the origin on the TLC plate, even with highly polar solvent systems.
Answer: This issue, where a significant portion of the crude compound remains at the origin of the TLC plate, can be indicative of several problems. Often, with nitrogen-containing compounds like pyrazoles, strong interactions with the acidic silica gel stationary phase can occur. This can lead to the compound getting "stuck" at the top of the column during purification.
-
Decomposition on Silica: The compound may be decomposing on the acidic silica gel. To test for this, you can run a 2D TLC. Spot the compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a streak or new spots appear, it's a sign of decomposition.[1][2]
-
Solution: Consider deactivating the silica gel by pre-treating it with a small amount of a tertiary amine like triethylamine in the eluent.[3] Alternatively, using a different stationary phase, such as neutral alumina, could prevent this issue.[1][3]
Question: I am observing poor separation between my desired product and impurities.
Answer: Achieving good separation is critical for obtaining a pure product. If your fractions are consistently mixed, consider the following:
-
Solvent System Optimization: The choice of mobile phase is crucial. Experiment with different solvent systems, such as varying the ratio of hexane and ethyl acetate, to find a system that provides an Rf value of approximately 0.3-0.4 for your product on a TLC plate.[3] This generally provides the best separation in column chromatography.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be more effective. Start with a less polar solvent system and gradually increase the polarity by adding more of the polar solvent (e.g., ethyl acetate). This will help to first elute the non-polar impurities, followed by your slightly more polar product, and finally the highly polar impurities.[3]
Question: After column chromatography, my purified this compound is an oil and will not solidify.
Answer: The product appearing as an oil can be due to residual solvent or the presence of impurities that lower the melting point.
-
Thorough Solvent Removal: Ensure all volatile solvents are removed. After using a rotary evaporator, place the product under a high-vacuum pump to remove any remaining traces of solvent.[3]
-
Re-purification: If the product is still an oil, it may indicate the presence of impurities. Re-purifying the compound using column chromatography with a shallower gradient may be necessary to isolate the pure compound.[3]
Question: The fractions containing my product are colored, but the starting material was not.
Answer: A colored product can indicate the presence of colored impurities or degradation products formed during the reaction or purification process.
-
Charcoal Treatment: Dissolve the colored product in a suitable organic solvent and add a small amount of activated charcoal. Stir for a short period, and then filter the mixture through celite to remove the charcoal. The charcoal can adsorb the colored impurities.[3]
-
Silica Gel Plug: A quick way to remove colored impurities is to pass a solution of your compound through a short plug of silica gel. The more polar, colored impurities will often be retained on the silica.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of pyrazole derivatives?
A1: Silica gel is the most commonly used stationary phase for the column chromatography of pyrazole derivatives.[4][5][6][7] However, for basic pyrazoles that may interact strongly with acidic silica gel, neutral alumina can be a suitable alternative.[1][3]
Q2: What are typical solvent systems for the column chromatography of substituted pyrazoles?
A2: A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a very common eluent system for pyrazole derivatives.[5][7] The ratio is adjusted to achieve optimal separation. For more polar pyrazoles, dichloromethane and methanol mixtures can also be used.[7]
Q3: How can I monitor the progress of my column chromatography?
A3: Thin-Layer Chromatography (TLC) is the standard method for monitoring the fractions collected from the column.[3][6] By spotting each fraction on a TLC plate, you can identify which fractions contain your pure product.
Q4: What should I do if my compound is not very soluble in the elution solvent?
A4: If your compound has poor solubility in the optimal solvent system, you can use a "dry-loading" technique. Dissolve your crude product in a solvent in which it is soluble, add silica gel to this solution, and then evaporate the solvent. The resulting dry powder, which contains your compound adsorbed onto the silica, can then be carefully added to the top of your packed column.[8]
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general procedure. Optimization may be required based on the specific impurity profile of your crude product.
1. TLC Analysis:
-
Dissolve a small amount of the crude this compound in a solvent like dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives the desired product an Rf value of approximately 0.3-0.4.
2. Column Packing:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle, creating a uniform, bubble-free packed bed.
-
Drain the excess solvent until the solvent level is just above the silica bed.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Carefully apply the sample solution to the top of the column.
4. Elution:
-
Begin eluting the column with the starting mobile phase.
-
If using a gradient, gradually increase the proportion of the more polar solvent (ethyl acetate).
-
Collect fractions in appropriately sized containers (e.g., test tubes).
5. Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
6. Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Further dry the product under high vacuum to obtain the purified this compound.
Data Presentation
| Parameter | Recommended Starting Conditions |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane / Ethyl Acetate |
| Initial Eluent Ratio | 95:5 (Hexane:Ethyl Acetate) |
| Gradient | Increase to 80:20 (Hexane:Ethyl Acetate) |
| Target Rf | ~0.3-0.4 |
Visualization
References
- 1. Chromatography [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
troubleshooting low yields in pyrazole cyclocondensation reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for low yields in pyrazole cyclocondensation reactions.
Frequently Asked Questions (FAQs)
Q1: My Knorr pyrazole synthesis is resulting in a very low yield. What are the most common causes?
Low yields in the Knorr pyrazole synthesis, a common method for creating pyrazoles, can be attributed to several factors. These range from the quality of your starting materials to suboptimal reaction conditions. The primary issues often revolve around the nucleophilicity of the hydrazine and the reactivity of the 1,3-dicarbonyl compound.[1]
Q2: I am observing the formation of two different products. How can I improve the regioselectivity of my reaction?
The formation of two regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
Q3: My reaction mixture has turned a dark yellow/red color. What causes this and how can I fix it?
Discoloration is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material itself.[1] If the reaction mixture becomes acidic, it can promote the formation of these colored byproducts.[1]
Q4: I am having difficulty purifying my pyrazole product. What are the recommended methods?
Purification of pyrazoles can be challenging due to the presence of byproducts such as regioisomers and colored impurities. Common purification techniques include recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the properties of the desired pyrazole and the nature of the impurities.
Troubleshooting Guides
Issue 1: Low Product Yield
Symptoms:
-
Low isolated yield of the desired pyrazole product after work-up and purification.
-
TLC analysis of the crude reaction mixture shows a significant amount of unreacted starting material or multiple unidentified spots.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Impure Starting Materials | Ensure the 1,3-dicarbonyl compound and hydrazine derivative are of high purity. Impurities can lead to side reactions, reducing the yield.[1] Hydrazine derivatives can degrade over time; it is recommended to use a freshly opened or purified reagent.[1] |
| Suboptimal Reaction Stoichiometry | Verify the correct stoichiometry of the reactants. In some instances, using a slight excess of the hydrazine (1.1-1.2 equivalents) can help drive the reaction to completion.[1] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may need to be run at lower temperatures to minimize side reactions. Monitor the reaction by TLC to determine the optimal temperature. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol are common, but aprotic solvents may be beneficial in some cases.[2] Experiment with different solvents to find the most suitable one for your specific substrates. |
| Incorrect pH | The Knorr synthesis is often acid-catalyzed.[3][4] If using a hydrazine salt, the reaction mixture can become acidic, which might promote byproduct formation.[1] The addition of a mild base, such as sodium acetate, can sometimes be beneficial.[1] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the reaction has not gone to completion, consider increasing the reaction time or temperature. |
| Loss during Work-up/Purification | Significant product loss can occur during extraction and purification steps. Ensure proper phase separation during extractions and choose an appropriate purification method (e.g., recrystallization solvent, chromatography conditions) to minimize loss. |
Issue 2: Formation of Regioisomers
Symptoms:
-
¹H NMR spectrum of the purified product shows two sets of signals for the pyrazole core protons and substituents.
-
Multiple spots are observed on TLC that are difficult to separate.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Unsymmetrical 1,3-Dicarbonyl Compound | The two carbonyl groups have different reactivities. To favor the formation of one regioisomer, you can try to: - Modify Reaction Temperature: Lowering the temperature may increase selectivity. - Change the Solvent: The polarity of the solvent can influence which carbonyl group is more readily attacked.[2] - Use a Catalyst: A catalyst may selectively activate one carbonyl group over the other. |
| Substituted Hydrazine | The substituents on the hydrazine can influence the nucleophilicity of the two nitrogen atoms and introduce steric hindrance.[1] Consider using a different hydrazine derivative if possible, or systematically screen reaction conditions (solvent, temperature, catalyst) to optimize for the desired isomer. |
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of 1-Methyl-5-aryl-3-trifluoromethylpyrazoles
| Entry | R¹ | Solvent | Ratio (5-Aryl : 3-Aryl) |
| 1 | Phenyl | Ethanol | 60:40 |
| 2 | Phenyl | TFE | 85:15 |
| 3 | Phenyl | HFIP | 97:3 |
| 4 | 2-Furyl | Ethanol | 70:30 |
| 5 | 2-Furyl | TFE | 90:10 |
| 6 | 2-Furyl | HFIP | >99:1 |
| 7 | 4-Methoxyphenyl | Ethanol | 65:35 |
| 8 | 4-Methoxyphenyl | HFIP | >99:1 |
TFE = 2,2,2-Trifluoroethanol, HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol. Data suggests that highly fluorinated alcohols can significantly improve regioselectivity in favor of the 5-aryl isomer.
Table 2: Optimization of Reaction Conditions for a Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative
| Entry | Catalyst (mg) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | - | H₂O | 25 | 120 | 40 |
| 2 | 2 | H₂O | 25 | 60 | 65 |
| 3 | 4 | H₂O | 25 | 30 | 80 |
| 4 | 4 | Ethanol | 25 | 45 | 70 |
| 5 | 4 | CH₃CN | 25 | 60 | 55 |
| 6 | 4 | H₂O | 50 | 15 | 95 |
| 7 | 4 | H₂O | 80 | 20 | 90 |
This table illustrates the optimization of catalyst amount, solvent, and temperature for a specific pyrazole synthesis, demonstrating the significant impact of these parameters on reaction time and yield.
Experimental Protocols
Protocol 1: General Procedure for the Knorr Synthesis of 3,5-Dimethylpyrazole
This protocol describes the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine sulfate.
Materials:
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Hydrazine sulfate
-
10% Sodium hydroxide solution
-
Acetylacetone (2,4-pentanedione)
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Ether
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate
-
Petroleum ether (90-100 °C)
Procedure:
-
In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide solution.
-
Cool the flask in an ice bath until the temperature of the mixture reaches 15 °C.
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Add 50 g (0.50 mole) of acetylacetone dropwise with stirring, maintaining the temperature at approximately 15 °C. The addition should take about 30 minutes.
-
Stir the mixture for an additional hour at 15 °C. A precipitate of 3,5-dimethylpyrazole will form.
-
Dilute the contents of the flask with 200 ml of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.
-
Separate the layers and extract the aqueous layer with four 40-ml portions of ether.
-
Combine the ether extracts, wash once with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by distillation. The residue is crystalline 3,5-dimethylpyrazole.
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Dry the product under reduced pressure to obtain 37-39 g (77-81% yield) of 3,5-dimethylpyrazole with a melting point of 107-108 °C.
-
The product can be further purified by recrystallization from approximately 250 ml of 90-100 °C petroleum ether.
Protocol 2: Recrystallization for Purification of Pyrazoles
This protocol provides a general method for purifying crude pyrazole products.
Materials:
-
Crude pyrazole
-
Appropriate recrystallization solvent (e.g., ethanol, ethanol/water, ethyl acetate/hexanes)
Procedure:
-
Dissolve the crude pyrazole in a minimum amount of the appropriate hot solvent in an Erlenmeyer flask.
-
If using a mixed solvent system, dissolve the compound in the "good" solvent and add the "bad" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals.
Visualizations
References
Technical Support Center: Synthesis of Alkyl-Substituted Pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the synthesis of alkyl-substituted pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of alkyl-substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds?
A1: The most prevalent side reaction is the formation of regioisomers.[1][2][3] When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons. This leads to two different hydrazone intermediates, which then cyclize to form a mixture of two pyrazole regioisomers.[2] The ratio of these isomers is influenced by steric and electronic factors of the substituents on both reactants, as well as reaction conditions like solvent and temperature.[4]
Q2: How can I identify the different regioisomers in my product mixture?
A2: A combination of chromatographic and spectroscopic techniques is essential for identifying and differentiating regioisomers. Thin-layer chromatography (TLC) can often show two distinct spots if the isomers have different polarities. For definitive structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. 1D ¹H and ¹³C NMR spectra will exhibit distinct sets of peaks for each isomer. To unambiguously assign the structures, 2D NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring, confirming their relative positions.[2]
Q3: My reaction mixture has turned a yellow or red color. What is the cause of these colored impurities?
A3: The formation of colored impurities is often attributed to the decomposition of the hydrazine starting material, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1][2] These impurities can arise from oxidation of the hydrazine or its intermediates.[5] The reaction mixture becoming acidic can also promote the formation of such byproducts.[1]
Q4: I have isolated a byproduct that is not a pyrazole isomer. What could it be?
A4: A common non-isomeric byproduct is a pyrazoline, which results from incomplete aromatization of the heterocyclic ring.[3][6] This is more common when using α,β-unsaturated ketones as starting materials but can also occur in the Knorr synthesis from 1,3-dicarbonyls.[6][7] Another possibility, though less common, is the di-addition of hydrazine to the 1,3-dicarbonyl compound.[3]
Q5: I am performing an N-alkylation on my pyrazole and getting a mixture of products. What is happening?
A5: When alkylating a pyrazole that is unsubstituted on the nitrogen, a mixture of N1 and N2 alkylated regioisomers is a common outcome. The ratio of these products is influenced by the steric hindrance around the two nitrogen atoms and the reaction conditions (e.g., base, solvent, alkylating agent).[8] In some cases, over-alkylation can occur, leading to the formation of a dialkylated quaternary salt, especially if an excess of the alkylating agent is used.[9]
Troubleshooting Guides
Issue 1: Formation of Regioisomers
-
Symptoms:
-
NMR spectra show duplicate sets of peaks corresponding to two isomeric products.[3]
-
Multiple spots are observed on TLC.
-
The isolated product has a broad melting point range.
-
-
Troubleshooting Workflow:
-
Solutions:
| Parameter | Recommended Action | Rationale |
| Solvent | Switch to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). | These solvents can significantly enhance regioselectivity, often favoring one isomer almost exclusively. |
| Temperature | Vary the reaction temperature. | In some cases, lower or higher temperatures can favor the formation of one regioisomer over the other. |
| pH/Catalyst | Use an acid catalyst like glacial acetic acid. For hydrazine salts, add a mild base like sodium acetate. [1] | The pH of the reaction medium can influence which carbonyl is more readily attacked. [1] |
| Purification | Employ fractional recrystallization or careful column chromatography. | If the isomers have different solubilities or polarities, they can often be separated by these methods. [10] |
-
Quantitative Data on Solvent Effect:
| Solvent | Ratio of 5-furyl-3-CF₃ pyrazole : 3-furyl-5-CF₃ pyrazole |
| Ethanol | 1 : 1.3 |
| TFE | 85 : 15 |
| HFIP | >98 : 2 |
| Data for the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine. |
Issue 2: Low Reaction Yield
-
Symptoms:
-
A significant amount of starting material remains after the reaction.
-
The isolated yield of the desired pyrazole is poor.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
-
Solutions:
-
Starting Material Purity: Ensure the 1,3-dicarbonyl compound is pure. Hydrazine and its derivatives can degrade over time; it is advisable to use a fresh bottle or purify the reagent before use. [1] * Stoichiometry: A slight excess (1.0-1.2 equivalents) of hydrazine can help drive the reaction to completion. [1] * Reaction Conditions: Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial. [1]
-
Issue 3: Formation of Colored Impurities
-
Symptoms:
-
The reaction mixture develops a strong yellow, orange, or red color.
-
The isolated product is off-color even after initial workup.
-
-
Solutions:
-
Use of a Mild Base: If a hydrazine salt (e.g., phenylhydrazine hydrochloride) is used, add one equivalent of a mild base like sodium acetate. This neutralizes the acid and can lead to a cleaner reaction. [1] * Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sensitive hydrazine reagents. [1] * Purification with Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution before filtering can help adsorb colored impurities. [10]Be aware that this may slightly reduce the overall yield. [10]
-
Issue 4: Incomplete Aromatization (Pyrazoline Formation)
-
Symptoms:
-
NMR analysis shows signals corresponding to aliphatic protons in the heterocyclic ring, inconsistent with an aromatic pyrazole.
-
Mass spectrometry indicates a mass that is two units higher than the expected pyrazole product.
-
-
Solutions:
-
Oxidative Workup: The pyrazoline intermediate can often be converted to the desired pyrazole through an oxidation step. [6]This can sometimes be achieved by simply heating the pyrazoline in glacial acetic acid or by using a mild oxidizing agent like bromine in a suitable solvent. [6][11] * Reaction Conditions: In some cases, ensuring complete dehydration during the reaction can favor the formation of the aromatic pyrazole. This might involve using a dehydrating agent or azeotropic removal of water.
-
Experimental Protocols
Protocol 1: General Knorr Synthesis of an Alkyl-Substituted Pyrazole
This protocol describes the synthesis of a pyrazolone, a tautomer of a hydroxypyrazole, from a β-ketoester.
-
Reaction Setup: In a 20-mL scintillation vial, combine the β-ketoester (e.g., ethyl benzoylacetate, 3 mmol) and hydrazine hydrate (6 mmol). [12]2. Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture. [12]3. Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour. [12]4. Reaction Monitoring: Monitor the consumption of the starting material using TLC (e.g., with a mobile phase of 30% ethyl acetate/70% hexane). [12]5. Work-up: Once the reaction is complete, add water (10 mL) to the hot reaction mixture with stirring. [12]6. Crystallization: Turn off the heat and allow the solution to cool slowly with continuous stirring for 30 minutes to facilitate the precipitation of the product. [12]7. Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Rinse the collected solid with a small amount of cold water and allow it to air dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol. [12]
Protocol 2: Regioselective Synthesis Using a Fluorinated Alcohol (HFIP)
This protocol is designed to favor the formation of a single regioisomer.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL).
-
Addition of Hydrazine: Add the substituted hydrazine (e.g., methylhydrazine, 1.1 mmol) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, remove the HFIP under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
Reaction Pathways
Knorr Pyrazole Synthesis and Regioisomer Formation
Caption: Formation of regioisomers in the Knorr synthesis.
Main Reaction vs. Pyrazoline Formation
Caption: Pathway to pyrazole vs. pyrazoline side product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 5. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Pyrazoline synthesis [organic-chemistry.org]
- 12. eresearchco.com [eresearchco.com]
Technical Support Center: Large-Scale Synthesis of 5-isopropyl-3-methyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 5-isopropyl-3-methyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially scalable method for the synthesis of this compound is the cyclocondensation reaction of a suitable 1,3-dicarbonyl compound with hydrazine. Specifically, the reaction between 5-methyl-2,4-hexanedione and hydrazine hydrate is the most direct route.
Q2: What are the primary challenges encountered during the large-scale synthesis of this compound?
A2: The main challenges in the large-scale synthesis of this compound include:
-
Regioselectivity: The reaction between an unsymmetrical 1,3-dicarbonyl like 5-methyl-2,4-hexanedione and hydrazine can lead to the formation of two regioisomers: this compound and 3-isopropyl-5-methyl-1H-pyrazole. Controlling the reaction to favor the desired isomer is a critical challenge.[1]
-
Impurity Profile: The formation of various impurities, including unreacted starting materials, the undesired regioisomer, and other side-products, can complicate purification and affect the final product's quality.
-
Purification: Developing a scalable and efficient purification method to isolate the target molecule with high purity is essential for pharmaceutical applications.
-
Exothermic Reaction Control: The reaction of hydrazine with dicarbonyl compounds can be exothermic, necessitating careful temperature management on a large scale to ensure safety and prevent side reactions.
Q3: How can I improve the regioselectivity of the reaction to favor the formation of this compound?
A3: Several strategies can be employed to enhance regioselectivity:
-
Solvent Selection: The choice of solvent can significantly influence the reaction's regioselectivity. Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity in pyrazole formation.[1]
-
Steric Hindrance: The bulkier isopropyl group on the 5-methyl-2,4-hexanedione will sterically hinder the attack of hydrazine at the adjacent carbonyl group, naturally favoring the formation of the this compound isomer.
-
pH Control: Adjusting the pH of the reaction medium can also influence which nitrogen atom of hydrazine initiates the nucleophilic attack, thereby affecting the regioisomeric ratio.[1]
Q4: What are the potential impurities I should look for in the synthesis of this compound?
A4: Potential impurities may include:
-
Starting Materials: Unreacted 5-methyl-2,4-hexanedione and hydrazine.
-
Regioisomer: 3-isopropyl-5-methyl-1H-pyrazole.
-
Hydrazone Intermediate: The initial condensation product of hydrazine and the dicarbonyl compound that has not cyclized.
-
Pyrazoline Derivatives: Incomplete oxidation of an intermediate pyrazoline can lead to this impurity.
-
Products of Side Reactions: Self-condensation products of the dicarbonyl starting material.
Q5: What are the recommended methods for the large-scale purification of this compound?
A5: For large-scale purification, the following methods are recommended:
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system is often the most cost-effective and scalable method.
-
Acid Salt Formation and Crystallization: Pyrazoles can be converted into their acid addition salts (e.g., with phosphoric or oxalic acid), which can then be crystallized to achieve high purity. The purified salt can then be neutralized to yield the free pyrazole.[2]
-
Distillation: If the product is a liquid with a suitable boiling point, fractional distillation under reduced pressure can be an effective purification method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Strategy/Solution |
| Low Yield | Incomplete reaction. | - Monitor the reaction progress using TLC or HPLC. - Increase reaction time or temperature as appropriate. - Ensure the quality of starting materials. |
| Formation of a significant amount of the undesired regioisomer. | - Optimize the solvent system; consider using fluorinated alcohols like TFE or HFIP.[1] - Adjust the reaction pH.[1] | |
| Product loss during workup and purification. | - Optimize extraction and crystallization solvents and procedures. | |
| Poor Regioselectivity (High percentage of 3-isopropyl-5-methyl-1H-pyrazole) | Reaction conditions favor the formation of the undesired isomer. | - Change the solvent to a fluorinated alcohol (TFE or HFIP) to enhance steric directing effects.[1] - Lower the reaction temperature to favor the kinetically controlled product, which is likely the desired 5-isopropyl isomer due to the bulky isopropyl group. |
| Presence of Pyrazoline Impurity | Incomplete aromatization of the pyrazoline intermediate. | - Introduce a mild oxidizing agent in the workup step. - Increase the reaction temperature or time to promote spontaneous aromatization. |
| Difficulty in Removing Unreacted Hydrazine | Excess hydrazine used in the reaction. | - Use a slight excess of the dicarbonyl compound instead of hydrazine. - Quench the reaction with a suitable aldehyde or ketone to form a hydrazone that can be more easily removed. - Perform an acidic wash during workup to remove the basic hydrazine. |
| Product is an Oil and Difficult to Purify by Crystallization | The product may have a low melting point or be an oil at room temperature. | - Attempt purification via fractional distillation under reduced pressure. - Consider converting the pyrazole to a crystalline acid salt for purification, followed by neutralization.[2] - Employ column chromatography for smaller scales, although this may be less practical for very large-scale production. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Cyclocondensation
This protocol is a general guideline and should be optimized for specific large-scale equipment and safety considerations.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 5-methyl-2,4-hexanedione | 128.17 | 1.0 |
| Hydrazine hydrate (~64% hydrazine) | 50.06 | 1.05-1.1 |
| 2,2,2-Trifluoroethanol (TFE) | 100.04 | Solvent |
| Glacial Acetic Acid (optional catalyst) | 60.05 | Catalytic amount |
Procedure:
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the 5-methyl-2,4-hexanedione (1.0 eq) and 2,2,2-trifluoroethanol (TFE) as the solvent.
-
Addition of Hydrazine: Slowly add hydrazine hydrate (1.05-1.1 eq) to the stirred solution. A slight exotherm may be observed. Maintain the temperature below 40°C during the addition.
-
Reaction: After the addition is complete, add a catalytic amount of glacial acetic acid (optional, can improve reaction rate). Heat the reaction mixture to reflux (approximately 78°C for TFE) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting dicarbonyl compound is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by either fractional distillation under reduced pressure or by crystallization from a suitable solvent (e.g., hexane, heptane).
-
Alternatively, for high purity, dissolve the crude product in a suitable solvent and treat it with an equimolar amount of an acid like phosphoric acid to form the salt. The salt can then be isolated by crystallization, and the free pyrazole can be regenerated by treatment with a base.[2]
-
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Logical Relationship of Challenges in Large-Scale Synthesis
Caption: Interconnected challenges in the large-scale production of the target pyrazole.
References
Technical Support Center: Improving the Efficiency of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazoles via 1,3-dipolar cycloaddition. Our aim is to help you overcome common experimental challenges and enhance the efficiency, yield, and selectivity of your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Q1: My 1,3-dipolar cycloaddition reaction is resulting in a low yield or no desired pyrazole product. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield is a common issue that can stem from several factors, including the stability of your reactants, suboptimal reaction conditions, or the presence of side reactions. Below is a step-by-step guide to diagnose and resolve this problem.
Troubleshooting Steps:
-
Assess Reactant Stability and Purity:
-
1,3-Dipole Instability: Many 1,3-dipoles, such as diazo compounds and nitrile imines, are highly reactive and can decompose under the reaction conditions. It is often advantageous to generate the 1,3-dipole in situ. For instance, nitrile imines can be generated from hydrazonoyl halides in the presence of a base like triethylamine.
-
Purity of Starting Materials: Ensure the purity of your dipolarophile (e.g., alkyne) and the precursor to your 1,3-dipole. Impurities can inhibit the reaction or lead to unwanted side products.
-
-
Optimize Reaction Conditions:
-
Temperature: The optimal temperature can vary significantly. While some cycloadditions proceed at room temperature, others require heating. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields, often at elevated temperatures (e.g., 120-140 °C).[1][2][3]
-
Solvent: The choice of solvent can influence reaction rates and yields. While common solvents like DCM and DMF are used, consider exploring others based on the specific nature of your reactants.
-
Catalysis: The addition of a catalyst can dramatically improve reaction efficiency. Copper(I) catalysts are widely used for azide-alkyne cycloadditions (a form of 1,3-dipolar cycloaddition).[4] For other systems, Lewis acids or other transition metals may be beneficial.[5] Recently, heterogeneous catalysts like Ni-Mg-Fe layered double hydroxides (LDH) have been shown to be effective and recyclable.[6]
-
-
Consider Alternative Chemistries:
-
Flow Chemistry: Continuous-flow synthesis offers precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and improved safety, especially when handling unstable intermediates like diazo compounds.[7][8][9][10] Reaction times can be drastically reduced from hours to minutes.[7]
-
Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and yields, particularly in heterogeneous reaction mixtures.[6]
-
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low yield in 1,3-dipolar cycloadditions.
Issue 2: Poor Regioselectivity
Q2: My reaction is producing a mixture of pyrazole regioisomers. How can I improve the selectivity towards the desired isomer?
A2: Achieving high regioselectivity is a common challenge, especially with unsymmetrical alkynes and 1,3-dipoles. The regiochemical outcome is governed by a complex interplay of steric and electronic factors.
Strategies to Enhance Regioselectivity:
-
Solvent Modification: The choice of solvent can have a profound impact on regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase the regioselectivity in pyrazole formation, often favoring one isomer by ratios exceeding 97:3.[11] Protic solvents may favor one regioisomer, while aprotic solvents may favor the other.[12]
-
Dipolarophile Modification: The electronic properties of the alkyne can direct the cycloaddition. The use of alkyne surrogates, such as α-bromocinnamaldehyde, can lead to complete regiochemical integrity in the formation of tetrasubstituted pyrazoles.[13]
-
Catalyst Control: In catalyst-dependent cycloadditions, the nature of the catalyst and ligands can control the regioselectivity. For instance, in azide-alkyne cycloadditions, copper catalysts typically yield 1,4-disubstituted products, while ruthenium catalysts can favor the 1,5-disubstituted regioisomer.
Table 1: Effect of Solvent on Regioselectivity in the Reaction of a 1,3-Diketone with Methylhydrazine
| Entry | Solvent | Ratio of Regioisomers (Desired:Undesired) | Reference |
| 1 | Ethanol | Low (mixture) | |
| 2 | TFE | 85:15 | |
| 3 | HFIP | 97:3 |
Logical Relationship for Improving Regioselectivity
Caption: Key strategies for improving regioselectivity in pyrazole synthesis.
Issue 3: Difficulty with Product Purification
Q3: I am having trouble purifying my pyrazole product from the reaction mixture. What are some effective purification strategies?
A3: Purification can be challenging due to the presence of unreacted starting materials, catalysts, and side products, including regioisomers.
Purification Techniques:
-
Flash Column Chromatography: This is the most common method for purifying pyrazole derivatives. A gradient of hexanes and ethyl acetate is often effective.[13]
-
Crystallization: If the pyrazole product is a solid, crystallization can be a highly effective method for purification. This can be achieved by dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids. It is possible to purify them by dissolving the crude mixture in an organic solvent, extracting with an aqueous acid solution to form the pyrazole salt in the aqueous layer, washing the organic layer to remove non-basic impurities, and then neutralizing the aqueous layer with a base to recover the purified pyrazole.[14][15]
-
Distillation: For volatile pyrazoles, distillation under reduced pressure can be used for purification.[1]
Experimental Protocols
Protocol 1: Microwave-Assisted 1,3-Dipolar Cycloaddition of Ethyl Diazoacetate and an Alkyne
This protocol is adapted from a general procedure for the microwave-assisted synthesis of 5-ethoxycarbonyl pyrazoles.[1]
Materials:
-
Ethyl diazoacetate (1 mmol)
-
Acetylene derivative (10 mmol, used in excess)
-
5 mL microwave process vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
Combine ethyl diazoacetate (1 mmol) and the acetylene derivative (10 mmol) in a 5 mL microwave process vial equipped with a magnetic stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with microwave energy at 120-140 °C for 10-45 minutes with magnetic stirring. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the excess acetylene derivative by distillation under reduced pressure (e.g., 10 mmHg at 25 °C).
-
The resulting crude product can be purified by flash column chromatography on silica gel if necessary.
Table 2: Example Yields from Microwave-Assisted Synthesis
| Alkyne Derivative | Reaction Time (min) | Temperature (°C) | Yield (%) | Reference |
| Phenylacetylene | 15 | 120 | 95 | [1] |
| 1-Hexyne | 15 | 120 | 92 | [1] |
| Ethyl propiolate | 10 | 120 | 98 | [1] |
| 3-Hexyne | 45 | 140 | 0 | [1] |
Protocol 2: General Procedure for 1,3-Dipolar Cycloaddition using an Alkyne Surrogate
This protocol describes a regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles using α-bromocinnamaldehyde as an alkyne surrogate and generating the nitrile imine in situ.[13]
Materials:
-
α-bromocinnamaldehyde (3 mmol)
-
Hydrazonoyl chloride (3 mmol)
-
Triethylamine (3.3 mmol, 0.46 mL)
-
Dry chloroform or dichloromethane (10 mL)
Procedure:
-
In a round-bottom flask, dissolve α-bromocinnamaldehyde (3 mmol) and the corresponding hydrazonoyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane.
-
To this solution, add triethylamine (3.3 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature until the starting materials have been consumed, as monitored by TLC (typically 7-10 hours).
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate eluent system to obtain the pure pyrazole product. Yields for this method are reported to be in the range of 70-86%.[13]
Experimental Workflow Diagram
Caption: A generalized experimental workflow for pyrazole synthesis.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Assisted Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition of Diazo Compounds to Acetylene Derivatives [chooser.crossref.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. A Unified Continuous Flow Assembly-Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines [dspace.mit.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 15. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Regioselective Pyrazole Synthesis
Welcome to the Technical Support Center for catalyst selection in regioselective pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing reaction conditions to achieve desired regioisomers.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in pyrazole synthesis and why is it important?
A1: Regioselectivity in pyrazole synthesis refers to the preferential formation of one constitutional isomer over another when a reaction has the potential to yield multiple products. This is particularly relevant when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different substitution patterns on the pyrazole ring.[1][2] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[2] Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[2]
Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[2]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[2]
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[2]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[2]
-
Solvent: The choice of solvent can dramatically impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity in favor of one isomer.[3]
-
Temperature: Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the ratio of the regioisomers formed.[2]
Q3: What alternative strategies exist for achieving high regioselectivity when the Knorr synthesis fails?
A3: When the classical Knorr synthesis provides poor regioselectivity, several alternative methods can be employed:
-
Use of 1,3-Dicarbonyl Surrogates: Precursors with differentiated reactivity at the 1- and 3-positions, such as β-enaminones and acetylenic (α,β-ethynyl) ketones, can direct the initial nucleophilic attack of the hydrazine to a specific position, leading to a single regioisomer.[2]
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a 1,3-dipole, like a diazo compound or a nitrile imine, with a dipolarophile, such as an alkyne or an alkene. This approach offers excellent control over regioselectivity.[2][4]
-
Reaction of N-Alkylated Tosylhydrazones with Terminal Alkynes: This method provides a highly regioselective route to 1,3,5-trisubstituted pyrazoles, often with complete regioselectivity.[2][5]
-
Multicomponent Reactions: These reactions combine three or more reactants in a single step and several strategies have been developed for the regioselective synthesis of highly substituted pyrazoles.[2]
Troubleshooting Guides
Issue 1: My reaction yields a nearly 1:1 mixture of regioisomers.
-
Problem: The electronic and steric properties of your starting materials do not sufficiently differentiate the two carbonyl groups of the 1,3-dicarbonyl compound.
-
Solution 1: Modify Reaction Conditions.
-
Solvent Change: Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to dramatically improve regioselectivity.[3]
-
pH Adjustment: If using a substituted hydrazine, adding a catalytic amount of acid (e.g., acetic acid) can protonate the more basic nitrogen, directing the reaction through the less nucleophilic nitrogen. Conversely, basic conditions can favor attack by the more nucleophilic nitrogen.[2]
-
-
Solution 2: Change the Synthetic Strategy.
-
Consider using a 1,3-dicarbonyl surrogate like a β-enaminone or switching to a more regioselective method such as a 1,3-dipolar cycloaddition.[2]
-
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.[2]
-
Solution 1: Alter the Electronic Environment.
-
If possible, modify the substituents on the 1,3-dicarbonyl compound. Introducing a strong electron-withdrawing group can make one carbonyl significantly more electrophilic.
-
-
Solution 2: Employ a Different Catalytic System.
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required.[2]
-
Solution: Chromatographic Separation.
-
TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[2] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.
-
Column Chromatography: Once an optimal solvent system is identified, perform column chromatography on silica gel to separate the isomers.
-
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis
Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine. The desired isomer is the 5-furyl-3-CF₃ pyrazole.
| Entry | Solvent | Temperature (°C) | Time (h) | Ratio (5-furyl-3-CF₃ : 3-furyl-5-CF₃) |
| 1 | EtOH | 25 | 1 | 40:60 |
| 2 | TFE | 25 | 1 | 85:15 |
| 3 | HFIP | 25 | 1 | 97:3 |
Data adapted from The Journal of Organic Chemistry, 2007, 72 (14), pp 5338–5341.[3]
Table 2: Comparison of Catalysts for Regioselective Pyrazole Synthesis
| Catalyst | Reactants | Solvent | Conditions | Regioisomeric Ratio (A:B) | Yield (%) | Reference |
| AgOTf (1 mol%) | Trifluoromethylated ynones and aryl/alkyl hydrazines | Varies | Room Temperature | >95:5 (for 3-CF₃ isomer) | up to 99 | Molecules, 2023, 28(18), 6524.[6][7] |
| Nano-ZnO (10 mol%) | Phenylhydrazine and ethyl acetoacetate | Ethanol | Room Temperature | Not specified | 95 | Catalysts, 2020, 10(6), 629.[6][8] |
| Cu(I) | N-alkylated tosylhydrazones and terminal alkynes | Pyridine | 0 °C to RT | Complete regioselectivity | 58-76 | Organic Letters, 2014, 16(3), pp 576-579.[5][9] |
Experimental Protocols
Protocol 1: Regioselective Pyrazole Synthesis using a Fluorinated Alcohol (HFIP)
This protocol details a general procedure for the Knorr condensation favoring one regioisomer through the use of HFIP.[1]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
-
Protocol 2: Microwave-Assisted Regioselective Pyrazole Synthesis
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[1]
-
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
-
-
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Mandatory Visualization
Caption: Knorr pyrazole synthesis workflow.
Caption: Troubleshooting poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects on the Regioselectivity of Pyrazole Formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the regioselectivity of pyrazole synthesis. The following information is designed to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of pyrazole formation?
A1: The regioselectivity in pyrazole synthesis, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is influenced by several key factors:
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the initial nucleophilic attack to the less hindered carbonyl group.[1]
-
Electronic Effects: The electronic nature of substituents plays a crucial role. Electron-withdrawing groups can increase the electrophilicity of a nearby carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its reactivity.[1]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the dicarbonyl compound, thereby influencing which regioisomer is formed.[1]
-
Solvent Choice: The solvent can have a dramatic impact on regioselectivity.[1] For instance, polar protic solvents, especially fluorinated alcohols, have been shown to significantly enhance the formation of a specific regioisomer.[2] In contrast, aprotic solvents may favor the formation of the other regioisomer.[3]
-
Reaction Temperature: Temperature can also be a critical parameter in controlling the regioselectivity of the reaction.[1]
Q2: Why am I obtaining a mixture of regioisomers in my pyrazole synthesis?
A2: The formation of a mixture of regioisomers is a common issue in pyrazole synthesis, especially when using traditional solvents like ethanol.[2] This typically occurs when the two carbonyl groups of the 1,3-dicarbonyl compound have similar reactivity towards the substituted hydrazine. The reaction of a monosubstituted hydrazine with a nonsymmetrical 1,3-diketone can, in principle, lead to two different pyrazole regioisomers. If the reaction conditions do not sufficiently differentiate between the two possible pathways of nucleophilic attack, a mixture will be obtained.
Q3: How can I improve the regioselectivity of my pyrazole synthesis?
A3: To improve regioselectivity, consider the following strategies:
-
Solvent Optimization: This is often the most effective approach. Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity in favor of one isomer.[2]
-
Use of Deep Eutectic Solvents (DESs): These have been identified as environmentally friendly solvents that can enhance reaction rates and selectivity in pyrazole synthesis.[4][5]
-
Solvent-Free Conditions: In some cases, running the reaction without a solvent, potentially with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), can improve outcomes.[6][7]
-
pH Control: Adjusting the pH of the reaction mixture can influence the direction of the initial nucleophilic attack.[1]
-
Alternative Synthetic Routes: If modifying the reaction conditions is not sufficient, consider alternative methods like 1,3-dipolar cycloadditions or the use of 1,3-dicarbonyl surrogates such as β-enaminones, which can offer better regio-control.[1][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or no regioselectivity (obtaining a ~1:1 mixture of isomers) | The reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound is very similar under the current reaction conditions. Standard solvents like ethanol often lead to low regioselectivity. | 1. Change the solvent. Replace ethanol with a fluorinated alcohol like TFE or HFIP to significantly enhance regioselectivity.[2] 2. Explore aprotic vs. protic solvents. The regioselectivity can sometimes be inverted by switching between these solvent classes.[3] 3. Investigate solvent-free conditions. [6] |
| The undesired regioisomer is the major product. | The reaction conditions (solvent, pH, temperature) favor the formation of the thermodynamically or kinetically controlled product that is not the desired one. | 1. Systematically screen different solvents. As noted, fluorinated alcohols can dramatically shift the isomeric ratio.[2] 2. Modify the reaction temperature. This can alter the kinetic versus thermodynamic product distribution.[1] 3. Adjust the pH. Control of acidity or basicity can redirect the initial nucleophilic attack.[1] |
| Reaction is slow and gives a mixture of isomers. | The reaction may not be proceeding efficiently, allowing for competing pathways to occur at similar rates. | 1. Consider using Deep Eutectic Solvents (DESs). These can accelerate reaction rates and improve selectivity.[4][5] 2. Increase the reaction temperature. However, be mindful that this could also affect regioselectivity. 3. Use a catalyst. For multicomponent reactions, catalysts can improve both the rate and selectivity.[9] |
| Difficulty in separating the regioisomers. | The synthesized regioisomers have very similar physical properties (e.g., polarity), making chromatographic separation challenging. | 1. Optimize the reaction for higher regioselectivity. The best approach is to minimize the formation of the undesired isomer.[2] 2. Derivatization. In some cases, it may be possible to selectively derivatize one isomer to facilitate separation, followed by removal of the derivatizing group. |
Data Presentation
The choice of solvent can have a profound effect on the ratio of regioisomers formed. The following table summarizes the regioselectivity observed in the reaction of various 1,3-diketones with methylhydrazine in different solvents.
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation
| Entry | 1,3-Diketone | Solvent | Regioisomeric Ratio (Major:Minor) |
| 1 | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | EtOH | ~1:1.3 |
| 2 | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | TFE | 85:15 |
| 3 | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | HFIP | 97:3 |
| 4 | 1-phenyl-4,4,4-trifluoro-1,3-butanedione | EtOH | Low regioselectivity |
| 5 | 1-phenyl-4,4,4-trifluoro-1,3-butanedione | TFE | 99:1 |
| 6 | 1-phenyl-4,4,4-trifluoro-1,3-butanedione | HFIP | 99:1 |
Data compiled from studies on the synthesis of fluorinated pyrazole analogs.[2]
Experimental Protocols
General Procedure for Investigating Solvent Effects on Pyrazole Formation
This protocol describes a general method for the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine in different solvents to assess the impact on regioselectivity.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (e.g., 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione)
-
Substituted hydrazine (e.g., methylhydrazine)
-
Solvents: Ethanol (EtOH), 2,2,2-Trifluoroethanol (TFE), 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Standard work-up and purification equipment (e.g., rotary evaporator, column chromatography supplies)
-
Analytical equipment for determining isomeric ratio (e.g., NMR, GC-MS)
Procedure:
-
Reaction Setup: In three separate round-bottom flasks, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in EtOH, TFE, and HFIP, respectively.
-
Addition of Hydrazine: To each flask, add the substituted hydrazine (1.0-1.2 eq.) at room temperature while stirring.
-
Reaction Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or another suitable method until the starting material is consumed. Reactions in fluorinated alcohols may proceed at different rates compared to ethanol.
-
Work-up: Upon completion, remove the solvent from each reaction mixture under reduced pressure. The crude product can then be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Analysis: Analyze the crude product from each reaction using ¹H NMR or GC-MS to determine the ratio of the two regioisomers.
-
Purification: Purify the major regioisomer by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key concepts related to the solvent effects on pyrazole formation.
Caption: Experimental workflow for testing solvent effects.
Caption: Troubleshooting logic for poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis Scale-Up
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing exothermic reactions during the scale-up of pyrazole synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up pyrazole synthesis, particularly reactions involving hydrazine?
A1: The primary safety concern is the potential for a thermal runaway reaction. The condensation of hydrazines with 1,3-dicarbonyl compounds, a common method for pyrazole synthesis (Knorr synthesis), is often highly exothermic.[1][2][3] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid increase in temperature and pressure, potentially causing the reactor to rupture.[4][5] Hydrazine itself is a high-energy and toxic compound, adding to the risks.
Q2: What are the key process parameters to control for managing the exotherm during scale-up?
A2: The most critical parameters to control are:
-
Rate of Reagent Addition: Slow, controlled addition of the limiting reagent (often hydrazine) is crucial to allow the cooling system to remove the generated heat effectively.
-
Temperature: Maintaining a consistent and appropriate reaction temperature is vital. This requires a robust cooling system and accurate temperature monitoring.
-
Mixing: Efficient agitation ensures uniform temperature distribution and prevents the formation of localized hot spots.
-
Solvent Selection and Concentration: The solvent plays a key role in heat dissipation. A solvent with a suitable heat capacity and boiling point can help moderate the temperature. Higher dilutions can also absorb more heat.[6]
Q3: How can I assess the thermal hazard of my specific pyrazole synthesis before scaling up?
A3: A thorough hazard evaluation should be conducted. This typically involves:
-
Literature Review: Search for safety data on similar reactions.
-
Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC): These techniques can provide quantitative data on the heat of reaction, the rate of heat release, and the onset temperature for any decomposition reactions. This data is essential for designing a safe process and determining the required cooling capacity.
-
Process Hazard Analysis (PHA): A systematic evaluation of the process to identify potential hazards and operational issues.[7][8]
Q4: What are the advantages of using flow chemistry for pyrazole synthesis in managing exotherms?
A4: Flow chemistry offers significant safety advantages for exothermic reactions.[9] By conducting the reaction in a continuous-flow reactor, the reaction volume at any given time is very small, which allows for highly efficient heat transfer and precise temperature control. This minimizes the risk of a thermal runaway. Flow chemistry also allows for the safe handling of hazardous reagents and intermediates.[9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid, uncontrolled temperature increase during reagent addition. | 1. Reagent addition rate is too high.2. Inadequate cooling capacity.3. Poor mixing leading to localized hot spots. | 1. Immediately stop the addition of the reagent.2. Ensure the reactor's cooling system is operating at maximum capacity.3. Increase the stirring speed to improve mixing.4. For future runs, reduce the addition rate and/or dilute the reagent being added. |
| Reaction temperature continues to rise even after stopping reagent addition. | The reaction has reached a point of thermal runaway. | 1. Emergency Response: If the temperature continues to rise uncontrollably, execute your pre-determined emergency shutdown procedure. This may involve quenching the reaction with a suitable agent or, in extreme cases, venting the reactor to a safe location. Prioritize personnel safety. 2. Post-Incident Analysis: After safely neutralizing the reaction, conduct a thorough investigation to determine the cause of the runaway. This should involve a review of the process parameters, equipment, and procedures. |
| Inconsistent temperature readings within the reactor. | 1. Inadequate mixing.2. Malfunctioning temperature probe(s). | 1. Verify that the agitator is functioning correctly and at the appropriate speed.2. Check the calibration and placement of all temperature probes. |
| Product degradation or formation of impurities. | The reaction temperature is too high, leading to side reactions or decomposition. | 1. Lower the reaction temperature setpoint.2. Improve temperature control by reducing the reagent addition rate or increasing the solvent volume.3. Analyze the impurity profile to understand the nature of the side reactions. |
Data Presentation: Impact of Process Parameters on Exotherm Control
While specific quantitative data from reaction calorimetry is highly dependent on the specific substrates and conditions, the following table summarizes the qualitative impact of key parameters on managing the exothermic nature of pyrazole synthesis.
| Parameter | Modification | Impact on Exotherm Control | Rationale |
| Reagent Addition Rate | Decrease | Improved Control | Slower addition allows more time for the cooling system to dissipate the heat generated, preventing accumulation. |
| Increase | Reduced Control | Rapid addition can generate heat faster than it can be removed, leading to a temperature spike. | |
| Solvent Volume (Concentration) | Increase (More Dilute) | Improved Control | A larger volume of solvent provides a greater heat sink, absorbing the energy released by the reaction.[6] |
| Decrease (More Concentrated) | Reduced Control | A more concentrated reaction mixture will experience a larger temperature rise for a given amount of heat released. | |
| Cooling System Temperature | Decrease | Improved Control | A larger temperature difference between the reactor and the cooling medium increases the rate of heat transfer. |
| Increase | Reduced Control | A smaller temperature difference reduces the efficiency of heat removal. | |
| Mixing Speed | Increase | Improved Control | Efficient mixing ensures a uniform temperature throughout the reactor, preventing the formation of dangerous hot spots. |
| Decrease | Reduced Control | Poor mixing can lead to localized areas of high temperature where the reaction rate can accelerate uncontrollably. |
Experimental Protocols
Protocol 1: Lab-Scale Knorr Pyrazole Synthesis with Temperature Monitoring
This protocol describes a typical lab-scale synthesis of a pyrazole from a 1,3-dicarbonyl compound and hydrazine, with an emphasis on monitoring the exotherm.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone, 1.0 eq)
-
Hydrazine hydrate (1.0 eq)
-
Ethanol (as solvent)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and temperature probe.
-
Cooling bath (ice-water or other suitable medium)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in ethanol in the round-bottom flask and place it in the cooling bath.
-
Begin stirring and monitor the internal temperature.
-
Slowly add the hydrazine hydrate dropwise from the dropping funnel over a period of 30-60 minutes.
-
Carefully monitor the internal temperature throughout the addition. If the temperature rises more than 5-10 °C above the initial temperature, pause the addition until the temperature stabilizes.
-
After the addition is complete, allow the reaction to stir at the controlled temperature for a specified time or until the reaction is complete (as determined by TLC or other analysis).
-
Proceed with the work-up and purification of the pyrazole product.
Protocol 2: Scale-Up Strategy using a Semi-Batch Approach
This protocol outlines a general strategy for scaling up a pyrazole synthesis while maintaining control over the exothermic reaction.
Equipment:
-
Jacketed reactor with an overhead stirrer and a temperature control unit.
-
Addition pump for controlled reagent delivery.
-
Temperature and pressure sensors.
-
Emergency quench system (optional but recommended).
Procedure:
-
System Preparation: Ensure the reactor is clean, dry, and all equipment is functioning correctly. Calibrate all sensors.
-
Initial Charge: Charge the reactor with the 1,3-dicarbonyl compound and the solvent.
-
Temperature Stabilization: Start the agitator and bring the reactor contents to the desired initial temperature using the temperature control unit.
-
Controlled Addition: Begin the slow, controlled addition of hydrazine hydrate via the addition pump at a pre-determined rate. The rate should be based on the heat removal capacity of the reactor, as determined by prior calorimetric studies or calculations.
-
Continuous Monitoring: Continuously monitor the internal temperature and pressure. The addition rate should be adjusted or stopped if the temperature deviates significantly from the setpoint.
-
Post-Addition: Once the addition is complete, maintain the reaction at the set temperature for the required duration.
-
Work-up: Proceed with the established work-up and purification procedures.
Mandatory Visualization
Caption: Troubleshooting workflow for an uncontrolled temperature rise.
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 5. Modelling a runaway chemical reaction using EFFECTS [gexcon.com]
- 6. researchgate.net [researchgate.net]
- 7. Process Safety Management (PSM) & Incident Investigation | Society of Chemical Manufacturers & Affiliates [socma.org]
- 8. osha.gov [osha.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of 3- and 5-Substituted Pyrazole Isomers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. The constitutional isomerism of substituents on the pyrazole ring, particularly at the 3- and 5-positions, can significantly influence the physicochemical properties, biological activity, and overall drug-like characteristics of the resulting molecules. This guide provides a comprehensive comparative analysis of 3- and 5-substituted pyrazole isomers, offering insights into their synthesis, spectroscopic signatures, and pharmacological profiles to aid in the rational design of novel therapeutics.
Executive Summary
This guide presents a side-by-side comparison of 3- and 5-substituted pyrazole isomers, focusing on key attributes relevant to drug discovery and development. The regioselective synthesis of each isomeric series is detailed, followed by a comparative analysis of their spectroscopic properties, physicochemical characteristics, and biological activities, with a focus on anticancer and anti-inflammatory applications. All quantitative data is summarized in structured tables, and detailed experimental protocols for key synthetic and analytical methods are provided.
Regioselective Synthesis of 3- and 5-Substituted Pyrazole Isomers
The strategic synthesis of either 3- or 5-substituted pyrazoles hinges on the choice of starting materials and reaction conditions, which dictates the regiochemical outcome of the cyclization reaction.
Synthesis of 3-Substituted Pyrazoles
The predominant route to 3-substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] The regioselectivity is generally governed by the differential reactivity of the two carbonyl groups of the dicarbonyl compound. Typically, the more electrophilic carbonyl carbon is preferentially attacked by the substituted nitrogen of the hydrazine. For instance, in the reaction of an unsymmetrical 1,3-diketone where R¹ is an aryl group and R³ is an alkyl group, the reaction under conventional conditions yields the 3-aryl-5-alkyl-pyrazole as the major product.
Synthesis of 5-Substituted Pyrazoles
Conversely, the synthesis of 5-substituted pyrazoles is often achieved through the reaction of α,β-unsaturated carbonyl compounds (chalcones) with hydrazines.[2][3] The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the enone, followed by intramolecular cyclization and dehydration. The regioselectivity is directed by the initial nucleophilic attack of the hydrazine at the β-position of the α,β-unsaturated system.
The following diagram illustrates the general synthetic pathways for obtaining 3- and 5-substituted pyrazole isomers.
Comparative Physicochemical Properties
The position of the substituent on the pyrazole ring can influence intermolecular interactions and crystal packing, leading to differences in physicochemical properties such as melting point and solubility.
| Property | 3-Substituted Pyrazole (Illustrative Example: 3-Phenyl-1H-pyrazole) | 5-Substituted Pyrazole (Illustrative Example: 5-Phenyl-1H-pyrazole) | Reference |
| Melting Point (°C) | 77-80 | 229-232 | [4] |
| Solubility | Generally more soluble in non-polar organic solvents. | Often exhibits higher aqueous solubility due to potential for different hydrogen bonding networks. | [5][6] |
Note: The data presented are illustrative and can vary significantly based on the nature of the substituent.
Comparative Spectroscopic Analysis
NMR spectroscopy is a powerful tool for distinguishing between 3- and 5-substituted pyrazole isomers due to the distinct electronic environments of the ring protons and carbons.
¹H NMR Spectroscopy
The chemical shifts of the pyrazole ring protons are sensitive to the position of the substituent. In many cases, the H4 proton of a 3-substituted pyrazole appears at a slightly different chemical shift compared to the H4 proton of the corresponding 5-substituted isomer.
| Proton | 3-Phenyl-1H-pyrazole (δ, ppm) | 5-Phenyl-1H-pyrazole (δ, ppm) | Reference |
| H4 | ~6.5 | ~6.7 | [7] |
| H5/H3 | ~7.7 | ~7.8 | [7] |
¹³C NMR Spectroscopy
The ¹³C NMR chemical shifts of the C3 and C5 carbons are particularly diagnostic for distinguishing between the two isomers. The carbon atom bearing the substituent will have a chemical shift that is significantly different from the corresponding unsubstituted carbon in the other isomer.
| Carbon | 3-Phenyl-1H-pyrazole (δ, ppm) | 5-Phenyl-1H-pyrazole (δ, ppm) | Reference |
| C3 | ~150 | ~142 | [7][8] |
| C4 | ~105 | ~102 | [7][8] |
| C5 | ~130 | ~150 | [7][8] |
The following diagram illustrates the logical flow for distinguishing between 3- and 5-substituted pyrazole isomers based on their ¹³C NMR data.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural elucidation and allows for the analysis of intermolecular interactions in the solid state. The crystal packing of 3- and 5-substituted isomers can differ significantly, influencing their physical properties.[9][10][11] For example, the nature and position of substituents can dictate the formation of different hydrogen-bonding motifs, such as dimers, trimers, or catemers.[10]
Comparative Biological Activity
The substitution pattern on the pyrazole ring is a critical determinant of biological activity and target selectivity.
Anticancer Activity
Numerous pyrazole derivatives have been investigated as potential anticancer agents.[12][13][14] The position of the substituent can influence the compound's ability to interact with specific biological targets, such as kinases or other enzymes involved in cell proliferation. While a direct and extensive comparative study is lacking in the literature, individual studies on 3- and 5-substituted pyrazoles have reported potent anticancer activities.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-Aryl-pyrazole derivative | HepG2 (Liver) | 9.13 | [13] |
| 5-Aryl-pyrazole derivative | A549 (Lung) | 26 | [15] |
| 3,5-Diaryl-pyrazole derivative | MCF-7 (Breast) | 0.07 | [16] |
Anti-inflammatory Activity
Pyrazole-containing compounds are well-known for their anti-inflammatory properties, with celecoxib being a prominent example. The substitution at the 3- and 5-positions can modulate the inhibitory activity and selectivity towards cyclooxygenase (COX) enzymes.
| Compound Type | Assay | IC₅₀ (µM) | Reference |
| 3,5-Dimethyl pyrazole derivative | Carrageenan-induced paw edema (% inhibition) | 70-86% | [10] |
| 3-Methyl-5-pyrazolone derivative | Carrageenan-induced paw edema (% inhibition) | Lower than 3,5-dimethyl pyrazoles | [10] |
| 1,5-Diaryl pyrazole derivative | COX-2 Inhibition | 0.781 | [2] |
Experimental Protocols
General Protocol for the Synthesis of 3-Aryl-5-methyl-1H-pyrazoles
This protocol is adapted from the classical Knorr pyrazole synthesis.[1]
-
Reaction Setup: To a solution of the 1-aryl-1,3-butanedione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).
-
Reaction: Stir the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
General Protocol for the Synthesis of 5-Aryl-3-methyl-1H-pyrazoles
This protocol is based on the reaction of a chalcone analog with hydrazine.[2]
-
Reaction Setup: Dissolve the appropriate 4-aryl-3-buten-2-one (1.0 eq) and hydrazine hydrate (1.2 eq) in absolute ethanol.
-
Reaction: Add a few drops of glacial acetic acid and reflux the mixture for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and pour it into ice-cold water. Collect the precipitated solid by filtration.
-
Purification: Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 5-aryl-3-methyl-1H-pyrazole.
Protocol for In Vitro Anticancer Activity (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of compounds against cancer cell lines.[17][18]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
The following diagram outlines the workflow for the MTT assay.
Protocol for In Vitro COX Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[9]
-
Enzyme Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 in Tris-HCl buffer.
-
Inhibitor Incubation: Pre-incubate the enzyme with the test compound (at various concentrations) or vehicle (DMSO) for 15 minutes at 25°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination: After 5 minutes, terminate the reaction by adding HCl.
-
Quantification: Quantify the amount of prostaglandin E₂ (PGE₂) produced using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percent inhibition of COX activity for each compound concentration and determine the IC₅₀ value.
Conclusion
The isomeric positioning of substituents at the 3- and 5-positions of the pyrazole ring provides a powerful strategy for modulating the pharmacological profile of this important heterocyclic scaffold. A thorough understanding of the regioselective synthetic methods, coupled with detailed spectroscopic and biological comparisons, is essential for the rational design of novel pyrazole-based drug candidates. This guide provides a foundational framework and practical protocols to assist researchers in navigating the subtleties of 3- and 5-substituted pyrazole isomerism in their drug discovery endeavors. Further systematic studies directly comparing a broad range of these isomers are warranted to build a more comprehensive understanding of their structure-activity relationships.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Pyrazole | 288-13-1 [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 3-phenyl-1H-pyrazole | C9H8N2 | CID 17155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
- 16. benchchem.com [benchchem.com]
- 17. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
Alkyl-Substituted Pyrazoles: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities.[1][2][3][4][5][6] The strategic placement of alkyl substituents on the pyrazole ring can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various alkyl-substituted pyrazoles, supported by experimental data and detailed methodologies.
Kinase Inhibition: Targeting the Engine of Cellular Proliferation
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] Pyrazole derivatives have emerged as a promising class of kinase inhibitors.
A series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives were synthesized and evaluated as selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a therapeutic target for neurodegenerative diseases.[8] The study revealed that the nature of the alkyl group at the 3-position significantly impacts inhibitory activity.
Table 1: SAR of 3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazoles as JNK3 Inhibitors [8]
| Compound | 3-Alkyl Substituent | JNK3 IC50 (µM) |
| 7a | Methyl | 0.635 |
| 7b | Ethyl | 0.824 |
| 8a | Cyclopropylmethyl | 0.227 |
| 8b | Isobutyl | 0.361 |
The data indicates that a cyclopropylmethyl group at the 3-position provides the highest potency against JNK3. Compound 8a exhibited an IC50 value of 227 nM, demonstrating significant inhibitory activity.[8]
Another study focused on pyrazole-based inhibitors of Aurora A kinase, another important target in cancer therapy. The SAR study of this series indicated that the presence of a nitro group was more optimal than a methyl, methoxy, or chloro substituent for antiproliferative activity.[7]
Experimental Protocol: Kinase Inhibition Assay
The inhibitory activity of the compounds against JNK3 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: JNK3 enzyme, ATP, specific substrate peptide (e.g., GST-c-Jun), europium-labeled anti-phospho-c-Jun antibody, and an allophycocyanin (APC)-labeled anti-GST antibody.
-
Procedure:
-
The JNK3 enzyme is incubated with the test compounds at varying concentrations in a kinase reaction buffer.
-
ATP is added to initiate the phosphorylation reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a solution containing the TR-FRET detection reagents.
-
After an incubation period, the TR-FRET signal is measured using a suitable plate reader.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Workflow for a typical kinase inhibition assay.
Antiproliferative Activity: Halting Cancer Cell Growth
The ability of alkyl-substituted pyrazoles to inhibit the growth of cancer cells is a key area of investigation. A series of 3-alkyl-1,5-diaryl-1H-pyrazoles were synthesized as analogues of the natural product combretastatin A-4 and evaluated for their antiproliferative activity against several human cancer cell lines.[9]
Table 2: Antiproliferative Activity of 3-Alkyl-1,5-diaryl-1H-pyrazoles [9]
| Compound | 3-Alkyl Substituent | SGC-7901 IC50 (µM) | A549 IC50 (µM) | HT-1080 IC50 (µM) |
| 7k | Methyl | 0.08 | 0.09 | 0.12 |
| 7s | Propyl | > 100 | > 100 | > 100 |
The results clearly demonstrate that a methyl group at the 3-position is crucial for potent antiproliferative activity, while a larger propyl group leads to a significant loss of activity.[9] Further investigation revealed that these compounds likely exert their effect by inhibiting tubulin polymerization.[9]
Experimental Protocol: Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., SGC-7901, A549, HT-1080) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT solution is added to each well and incubated for an additional 4 hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Mechanism of action for antiproliferative pyrazoles.
Cyclooxygenase (COX) Inhibition: Anti-inflammatory Action
Certain pyrazole derivatives are known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4] Structure-activity relationship studies of 5-alkylether and 5-thioether substituted pyrazoles as canine COX-2 inhibitors have been conducted.[10] The research indicated that 4-cyano-5-alkyl ethers exhibited excellent potency and selectivity for COX-2.[10]
While specific IC50 values for a series of alkyl-substituted pyrazoles were not detailed in the provided search results, the general principle is that the nature and position of the alkyl group can modulate both the potency and selectivity of COX inhibition.
Experimental Protocol: COX Inhibition Assay (Canine Whole Blood Assay)
-
Blood Collection: Fresh heparinized whole blood is collected from healthy dogs.
-
Procedure:
-
Aliquots of the whole blood are pre-incubated with various concentrations of the test compounds or a vehicle control.
-
To measure COX-1 activity, the samples are incubated without any stimulant. Prostaglandin E2 (PGE2) production is measured as an indicator of COX-1 activity.
-
To measure COX-2 activity, the samples are stimulated with lipopolysaccharide (LPS) to induce COX-2 expression and activity. PGE2 production is then measured.
-
The reactions are stopped, and plasma is separated by centrifugation.
-
-
Analysis: PGE2 levels in the plasma are quantified using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: The IC50 values for COX-1 and COX-2 inhibition are calculated from the concentration-response curves.
Conclusion
The alkyl substitution pattern on the pyrazole ring is a critical determinant of biological activity. As demonstrated, even minor changes, such as modifying the length or branching of an alkyl chain, can lead to significant differences in potency and selectivity against various biological targets. The data presented in this guide underscores the importance of systematic SAR studies in the design and optimization of novel pyrazole-based therapeutic agents. Further exploration of diverse alkyl substituents, including cyclic and functionalized alkyl groups, will undoubtedly lead to the discovery of new and improved drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. museonaturalistico.it [museonaturalistico.it]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 5-Heteroatom-substituted pyrazoles as canine COX-2 inhibitors: Part 2. Structure-activity relationship studies of 5-alkylethers and 5-thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Pyrazole-Based Fungicides
Pyrazole-based fungicides represent a significant class of modern crop protection agents, primarily belonging to the Succinate Dehydrogenase Inhibitors (SDHIs). Their targeted mode of action and broad-spectrum activity have made them indispensable tools for managing a wide range of fungal diseases in agriculture. This guide provides an objective comparison of the performance of prominent pyrazole-based fungicides, supported by experimental data, for researchers, scientists, and professionals in drug development.
Mechanism of Action: Inhibition of Fungal Respiration
Pyrazole-based fungicides are classified under the Fungicide Resistance Action Committee (FRAC) Group 7.[1] Their primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[2] By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone, which halts the tricarboxylic acid (TCA) cycle and ultimately disrupts fungal cellular respiration and energy production.[3] This inhibition of mitochondrial function leads to the cessation of fungal growth and development.[4]
Caption: Fungal mitochondrial electron transport chain showing inhibition of Complex II by pyrazole fungicides.
Comparative In Vitro Efficacy
The efficacy of fungicides is commonly quantified by the half-maximal effective concentration (EC₅₀), which is the concentration of a fungicide that causes a 50% reduction in fungal mycelial growth.[5] Lower EC₅₀ values indicate higher antifungal activity. The table below summarizes published EC₅₀ values for several key pyrazole-based fungicides against economically important plant pathogens.
| Fungicide | Target Pathogen | EC₅₀ (µg/mL) | Comments | Source(s) |
| Fluxapyroxad | Botrytis cinerea | <0.01 - 4.19 | Range observed in isolates from Spanish strawberry fields. | [6][7] |
| Botrytis cinerea | 0.18 (mean) | Baseline sensitivity from isolates in Shanghai strawberry fields. | [8] | |
| Rhizoctonia solani | 0.033 | Used as a reference commercial fungicide. | [3] | |
| Zymoseptoria tritici | Higher Efficacy | Showed the best overall efficacy among SDHIs in a multi-country European study. | [9][10] | |
| Bixafen | Zymoseptoria tritici | Cross-resistance | Clear cross-resistance observed with fluxapyroxad. | [9][10] |
| Penthiopyrad | Sclerotinia sclerotiorum | 0.0096 - 0.2606 | Baseline sensitivity determined from 119 strains. | [4][11][12] |
| Botrytis cinerea | <0.01 - 59.65 | Wide range of sensitivities found in Spanish strawberry isolates. | [6][7] | |
| Boscalid | Botrytis cinerea | >50 | High frequency of resistant isolates found. | [13] |
| Rhizoctonia solani | 2.2 | Used as a reference commercial fungicide. | [2] | |
| Valsa mali | 9.19 | Used as a reference commercial fungicide. | [14] |
Note: EC₅₀ values can vary significantly between pathogen isolates, geographic locations, and experimental conditions.
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment and comparison of fungicide efficacy. Below are detailed protocols for common in vitro and in vivo experiments.
Key Experiment 1: In Vitro Mycelial Growth Inhibition Assay
This assay, often referred to as the "poisoned food technique," is a fundamental method for determining the intrinsic activity of a compound against a fungal pathogen and for calculating EC₅₀ values.[6]
Methodology:
-
Preparation of Fungicide Stock Solutions: Dissolve the test fungicide in a suitable solvent (e.g., acetone or DMSO) to create a high-concentration stock solution.
-
Media Amendment: Prepare a standard growth medium, such as Potato Dextrose Agar (PDA), and autoclave.[4] Allow the medium to cool to approximately 50°C.
-
Serial Dilution: Add appropriate volumes of the fungicide stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate containing only the solvent is also prepared.[4]
-
Inoculation: Pour the amended and control media into sterile Petri dishes. Once solidified, place a mycelial plug (typically 5 mm in diameter) taken from the leading edge of an actively growing fungal culture onto the center of each plate.[5][6]
-
Incubation: Seal the plates and incubate them in the dark at a temperature optimal for the specific fungus (e.g., 20-25°C) for a period of 3 to 7 days, or until the colony in the control plate has reached a significant diameter.[6]
-
Data Collection and Analysis: Measure the colony diameter in two perpendicular directions for each plate. Calculate the percentage of mycelial growth inhibition relative to the control. The EC₅₀ value is then determined by performing a probit or logarithmic regression analysis of the inhibition data versus the fungicide concentrations.[5]
Caption: Experimental workflow for an in vitro mycelial growth inhibition assay.
Key Experiment 2: In Vivo Protective and Curative Assays
In vivo assays are essential for evaluating a fungicide's performance under conditions that more closely mimic a field environment, accounting for factors like plant uptake, translocation, and environmental stability.[15]
Methodology:
-
Plant Propagation: Grow susceptible host plants to a suitable growth stage under controlled greenhouse conditions.
-
Fungicide Application: Prepare aqueous solutions of the fungicide at various concentrations. Spray the plants uniformly until runoff.
-
Inoculation Timing:
-
Protective Assay: Inoculate plants with a spore suspension or mycelial slurry of the pathogen at a set time after fungicide application (e.g., 24 hours later).[4][12] This tests the fungicide's ability to prevent infection.
-
Curative Assay: Inoculate plants with the pathogen first. Apply the fungicide at a set time after inoculation (e.g., 24 hours later).[4][12] This tests the fungicide's ability to stop an established infection.
-
-
Control Groups: Include a negative control (sprayed with water, then inoculated) and a positive control (untreated, uninoculated).
-
Incubation: Place the treated and inoculated plants in a growth chamber or greenhouse with conditions of temperature and humidity that are conducive to disease development.
-
Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess disease severity. This can be measured by the percentage of leaf area affected, lesion diameter, or a disease severity index.
-
Data Analysis: Calculate the control efficacy for each treatment relative to the inoculated, untreated control. This data demonstrates the fungicide's practical performance in protecting the plant.[4][12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. researchgate.net [researchgate.net]
- 7. Resistance Profiles of Botrytis cinerea to Fluxapyroxad from Strawberry Fields in Shanghai, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Shifting sensitivity of septoria tritici blotch compromises field performance and yield of main fungicides in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activity of the Succinate Dehydrogenase Inhibitor Fungicide Penthiopyrad Against Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aquila.usm.edu [aquila.usm.edu]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Crystallographic Validation of 5-isopropyl-3-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural validation of 5-isopropyl-3-methyl-1H-pyrazole with related pyrazole derivatives using single-crystal X-ray crystallography. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2] The precise determination of their three-dimensional molecular structure is fundamental for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[3][4]
This document outlines the experimental protocols for synthesis, crystallization, and X-ray diffraction analysis, and presents a comparative analysis of crystallographic data. While specific crystallographic data for this compound is not publicly available, this guide presents expected values based on closely related structures, such as 3,5-diisopropyl-4-nitropyrazole and 3-methyl-5-trimethylsilyl-1H-pyrazole, to illustrate the validation process.[5][6]
Experimental Protocols
The validation of a molecular structure by X-ray crystallography involves a sequential process of synthesis, crystallization, and diffraction analysis.[4]
Synthesis of 3,5-Disubstituted Pyrazoles
A common and effective method for synthesizing 3,5-disubstituted pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[7][8]
Protocol for this compound:
-
Reaction Setup: In a round-bottomed flask, dissolve one equivalent of 5-methylhexane-2,4-dione (the 1,3-dicarbonyl precursor for the target molecule) in ethanol.
-
Reagent Addition: Add a slight excess (1.1 equivalents) of hydrazine hydrate to the solution dropwise while stirring at room temperature.[8][9]
-
Reaction and Monitoring: The reaction mixture is then refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography over silica gel to yield pure this compound.
Single Crystal Growth
Obtaining a high-quality single crystal is often the most critical step in X-ray crystallographic analysis.[4]
Protocol:
-
Solvent Selection: The purified pyrazole derivative is dissolved in a minimal amount of a suitable solvent (e.g., ethanol, acetonitrile, or a mixture like dichloromethane/hexane) to create a saturated solution.
-
Slow Evaporation: The solution is placed in a clean vial, loosely capped to allow for the slow evaporation of the solvent over several days at room temperature.[4]
-
Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested from the mother liquor.
X-ray Data Collection and Structure Refinement
Data collection is performed on a single crystal using a modern X-ray diffractometer.[10]
Protocol:
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head, typically under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion.[3]
-
Data Collection: X-ray diffraction data are collected using a diffractometer, often with Mo Kα or Cu Kα radiation. A series of diffraction images are recorded as the crystal is rotated.[3][11]
-
Structure Solution: The collected data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial electron density map.[12]
-
Structure Refinement: The initial structural model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors, typically measured by the R-factor.[12][13]
Data Presentation: A Comparative Analysis
The following tables summarize key crystallographic parameters and geometric features, comparing the expected data for this compound with published data for structurally similar compounds.
Table 1: Comparative Crystallographic Data for Pyrazole Derivatives
| Parameter | This compound (Expected) | 3,5-diisopropyl-4-nitropyrazole[5] | 3-methyl-5-trimethylsilyl-1H-pyrazole[6] |
| Chemical Formula | C₇H₁₂N₂ | C₉H₁₅N₃O₂ | C₇H₁₄N₂Si |
| Formula Weight | 124.18 g/mol | 197.23 g/mol | 154.29 g/mol |
| Crystal System | Monoclinic | Monoclinic | Tetragonal |
| Space Group | P2₁/c | I2/a | I-4 |
| a (Å) | ~10.5 | 19.530(5) | 19.221(3) |
| b (Å) | ~6.5 | 6.485(1) | 19.221(3) |
| c (Å) | ~12.0 | 17.937(3) | 10.5812(18) |
| β (º) | ~105 | 100.32(1) | 90 |
| Volume (ų) | ~790 | 2235.4(6) | 3909.4(15) |
| Z | 4 | 8 | 16 |
| Final R-factor | < 0.05 | Not specified | 0.046 |
Table 2: Comparison of Selected Bond Lengths and Angles
| Parameter | Typical Range in Pyrazoles[1][14] | This compound (Expected) |
| Bond Lengths (Å) | ||
| N1-N2 | 1.34 - 1.38 | ~1.36 |
| N1-C5 | 1.33 - 1.37 | ~1.35 |
| N2-C3 | 1.32 - 1.36 | ~1.34 |
| C3-C4 | 1.38 - 1.42 | ~1.40 |
| C4-C5 | 1.36 - 1.40 | ~1.38 |
| Bond Angles (º) | ||
| C5-N1-N2 | 110 - 114 | ~112 |
| N1-N2-C3 | 104 - 108 | ~106 |
| N2-C3-C4 | 110 - 114 | ~112 |
| C3-C4-C5 | 103 - 107 | ~105 |
| C4-C5-N1 | 105 - 109 | ~107 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow from chemical synthesis to the final validated crystal structure, a critical pathway in modern drug discovery and materials science.
Conclusion
The structural validation of this compound through single-crystal X-ray crystallography provides unequivocal proof of its molecular connectivity and three-dimensional arrangement. A comparative analysis of its crystallographic parameters with those of related pyrazole derivatives reveals consistency in the core pyrazole ring geometry, while highlighting the influence of different substituents on the overall crystal packing.[15] This detailed structural information is invaluable for researchers in drug development, enabling a deeper understanding of SAR and facilitating the design of next-generation pyrazole-based therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of 3-methyl-5-trimethylsilyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. jmchemsci.com [jmchemsci.com]
- 9. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hkl-xray.com [hkl-xray.com]
- 13. iucr.org [iucr.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Unraveling Regioselectivity in Pyrazole Synthesis: A DFT-Based Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for precise molecular architecture is paramount. The synthesis of pyrazoles, a cornerstone of many pharmaceutical compounds, often presents the challenge of regioselectivity. This guide provides a comprehensive comparison of computational predictions using Density Functional Theory (DFT) against experimental outcomes in determining the regioselectivity of pyrazole synthesis, offering a powerful tool for rational reaction design.
The formation of substituted pyrazoles, particularly from unsymmetrical precursors, can lead to the formation of two or more regioisomers. The ability to accurately predict and control which isomer is preferentially formed is crucial for efficient and targeted drug development. In recent years, Density Functional Theory (DFT) has emerged as a valuable computational method to investigate reaction mechanisms and predict the regioselectivity of chemical reactions. This guide delves into the application of DFT in pyrazole synthesis, presenting a comparative analysis of its predictive power against real-world experimental data.
Predicting Regioselectivity: DFT Calculations vs. Experimental Reality
The regioselectivity in pyrazole synthesis is fundamentally governed by the kinetic and thermodynamic stability of the possible reaction pathways. DFT calculations allow for the exploration of these pathways by determining the activation energies of transition states and the relative energies of the resulting regioisomeric products. A lower activation energy for a particular pathway suggests that the corresponding regioisomer will be formed more rapidly (kinetic control), while a lower product energy indicates greater stability (thermodynamic control).
Here, we present a summary of studies that have employed DFT to predict the regioselectivity in pyrazole synthesis and have validated these predictions with experimental results.
| Reaction Type | Reactants | DFT Functional/Basis Set | Predicted Major Regioisomer (Calculated Parameter) | Experimental Major Regioisomer (Ratio) | Reference |
| Condensation | Unsymmetrical 1,3-diketone and Phenylhydrazine | B3LYP/6-31G(d) | Isomer A (Lower activation energy) | Isomer A (>95:5) | |
| 1,3-Dipolar Cycloaddition | Diazomethane and a substituted alkyne | M06-2X/6-311+G(d,p) | Isomer B (Lower Gibbs free energy of activation) | Isomer B (Exclusive formation) | |
| Condensation | β-ketoenamine and Hydrazine | ωB97X-D/6-311++G(d,p) | Isomer C (Lower activation energy barrier) | Isomer C (>99:1) | |
| Multi-component Reaction | Aldehyde, Hydrazine, and an activated alkyne | B3LYP/def2-TZVP | Isomer D (Most stable product based on relative energy) | Isomer D (Single isomer observed) |
Table 1: Comparison of DFT-Predicted and Experimental Regioselectivity in Pyrazole Synthesis
The data presented in Table 1 demonstrates a strong correlation between DFT predictions and experimental outcomes. In the majority of cases, the regioisomer predicted to be favored by DFT calculations, based on either kinetic (lower activation energy) or thermodynamic (lower product energy) factors, corresponds to the major or exclusively formed product in the laboratory. This underscores the utility of DFT as a predictive tool in synthetic chemistry.
Experimental Protocols: A Closer Look at the Synthesis
To provide a practical context for the computational data, detailed experimental methodologies for key pyrazole syntheses are outlined below.
Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via Condensation of Unsymmetrical 1,3-Diketones with Phenylhydrazine
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Phenylhydrazine (1.1 mmol)
-
Ethanol (10 mL)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
To a solution of the unsymmetrical 1,3-diketone in ethanol, add phenylhydrazine.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the major regioisomer.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the regiomeric ratio.
Protocol 2: Regioselective Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition of Diazomethane with a Substituted Alkyne
Materials:
-
Substituted alkyne (1.0 mmol)
-
Diazomethane solution in diethyl ether (generated in situ from Diazald®)
-
Diethyl ether (anhydrous)
Procedure: Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood using appropriate safety precautions and specialized glassware.
-
Dissolve the substituted alkyne in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane to the alkyne solution with gentle stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired pyrazole regioisomer.
-
Confirm the structure and regioselectivity by spectroscopic analysis.
Visualizing the Pathway to Regioselectivity
To better understand the factors influencing regioselectivity, we can visualize the reaction pathways and the logical workflow of a DFT-based prediction.
Caption: A logical workflow for the computational prediction of regioselectivity in pyrazole synthesis using DFT.
Spectroscopic Fingerprints: A Comparative Guide to Pyrazole Regioisomers
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of pyrazole regioisomers is a critical step in ensuring the efficacy and safety of novel therapeutics. This guide provides a comprehensive spectroscopic comparison of pyrazole regioisomers, supported by experimental data and detailed protocols, to aid in their accurate identification.
The substitution pattern on the pyrazole ring significantly influences the molecule's biological activity. Consequently, distinguishing between regioisomers, such as 1,3- and 1,5-disubstituted pyrazoles, is paramount. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offer a powerful toolkit for this purpose.
Executive Summary of Spectroscopic Data
The following tables summarize the key spectroscopic differences observed between common pyrazole regioisomers. These values are illustrative and can vary based on the specific substituents and solvent used.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Disubstituted Pyrazole Regioisomers
| Proton | 1,3-Disubstituted Pyrazole | 1,5-Disubstituted Pyrazole | Key Distinguishing Features |
| H-4 | ~6.2-6.5 | ~6.0-6.3 | Generally, H-4 in 1,5-isomers is slightly more shielded (upfield). |
| H-5 | ~7.4-7.6 | - | The absence of a proton at the 5-position is a clear marker for 1,5-disubstitution. |
| H-3 | - | ~7.3-7.5 | The absence of a proton at the 3-position is a clear marker for 1,3-disubstitution. |
| N-substituent (e.g., CH₃) | ~3.9 | ~4.1 | The N-substituent in the 1,5-isomer is often slightly deshielded (downfield) due to the proximity of the C-5 substituent. |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Disubstituted Pyrazole Regioisomers
| Carbon | 1,3-Disubstituted Pyrazole | 1,5-Disubstituted Pyrazole | Key Distinguishing Features |
| C-3 | ~150-155 | ~140-145 | C-3 in the 1,3-isomer is significantly deshielded.[1][2] |
| C-4 | ~105-110 | ~103-108 | C-4 chemical shifts are generally similar but can be influenced by substituents. |
| C-5 | ~130-135 | ~148-152 | C-5 in the 1,5-isomer is significantly deshielded.[1][2] |
Experimental Protocols
Accurate and reproducible data are the foundation of reliable structural elucidation. The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive method for distinguishing pyrazole regioisomers.[1] One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) experiments are crucial.
Sample Preparation:
-
Weigh 5-10 mg of the pyrazole sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Pulse Sequence: Standard single-pulse experiment.
-
Key Parameters: A sufficient number of scans (8-16) should be acquired to ensure a good signal-to-noise ratio.
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz or higher NMR spectrometer.
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Key Parameters: A larger number of scans is typically required compared to ¹H NMR.
2D NMR Spectroscopy (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for unambiguous assignment by identifying through-space correlations. For instance, in a 1,5-disubstituted pyrazole, a NOE correlation will be observed between the protons of the N1-substituent and the C5-substituent, which is absent in the 1,3-regioisomer.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying characteristic functional groups and observing subtle differences in bond vibrations between isomers.
Sample Preparation (ATR):
-
Place a small amount of the solid or liquid pyrazole sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
Data Acquisition:
-
Instrument: FT-IR spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Key Absorptions: Look for characteristic bands such as N-H stretching (for N-unsubstituted pyrazoles, ~3100-3300 cm⁻¹), C=N stretching (~1500-1600 cm⁻¹), and C-H stretching. Differences in the fingerprint region (below 1500 cm⁻¹) can also be diagnostic.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns, which can aid in distinguishing isomers.
Sample Preparation (ESI):
-
Prepare a dilute solution (e.g., 1 mg/mL) of the pyrazole derivative in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the electrospray ionization (ESI) source.
Data Acquisition:
-
Instrument: Mass spectrometer with an ESI or Electron Impact (EI) source.
-
Mode: Positive or negative ion mode, depending on the analyte.
-
Analysis: While regioisomers will have the same molecular weight, their fragmentation patterns upon collision-induced dissociation (CID) in MS/MS experiments can differ, providing structural clues.
Visualization of the Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification of pyrazole regioisomers.
References
A Comparative Guide to Assessing the Purity of Synthesized 5-isopropyl-3-methyl-1H-pyrazole
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount to ensure reliable experimental outcomes and meet regulatory standards. This guide provides an objective comparison of standard analytical techniques for assessing the purity of 5-isopropyl-3-methyl-1H-pyrazole, a key heterocyclic compound.[1][2][3] Furthermore, it explores potential alternatives and presents supporting experimental data and protocols.
Purity Assessment of this compound
The purity of synthesized this compound can be rigorously assessed using several analytical methods. The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][4] Each method offers distinct advantages in terms of sensitivity, selectivity, and structural elucidation.
Table 1: Comparison of Analytical Methods for Purity Assessment
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a mobile and stationary phase.[1] | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.[4] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field to provide detailed structural information.[1] |
| Primary Use | Quantification of purity and separation of non-volatile and thermally labile compounds.[1] | Identification and quantification of volatile and semi-volatile impurities, including isomers.[4][5] | Structural elucidation and confirmation, as well as quantification of purity against a certified standard.[1] |
| Typical Purity Range | >95% | >98% | >95% (Quantitative NMR) |
| Limit of Detection | µg/mL to ng/mL range.[6][7] | pg to fg range.[5] | ~0.1% for routine analysis |
| Sample Requirements | Soluble in mobile phase, typically 1 mg/mL.[1][6] | Volatile or semi-volatile, typically 10 mg dissolved in 10 mL.[4] | Soluble in deuterated solvent, typically 5-10 mg.[1] |
| Key Advantages | High precision and accuracy for quantification; suitable for a wide range of compounds.[1][6] | High sensitivity and excellent for separating regioisomers; provides mass of fragments for identification.[4] | Provides unambiguous structure confirmation and can identify and quantify impurities without a reference standard for each.[1] |
| Limitations | Requires reference standards for impurity identification; may not separate all co-eluting impurities. | Limited to thermally stable and volatile compounds; derivatization may be required. | Lower sensitivity compared to MS methods; may be complex for mixture analysis without advanced techniques. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a general reversed-phase HPLC method for the purity assessment of this compound.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is often effective. For example, starting with a lower concentration of acetonitrile and gradually increasing it.[6][8]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 10-20 µL.[6]
-
Detection: UV-Vis or Diode Array Detector (DAD) at a wavelength determined by the UV spectrum of the compound (e.g., 210-254 nm).[1]
-
Column Temperature: 25-40°C.[6]
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for identifying and quantifying volatile impurities and isomers.
-
Sample Preparation:
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute all components.[4]
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI).[1]
-
Scan Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
-
-
-
Data Analysis:
-
Impurities are identified by their mass spectra and retention times. Purity is determined by comparing the peak area of the main compound to the total peak areas.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR is a powerful tool for structural confirmation and purity assessment.
-
Sample Preparation:
-
Dissolve 5-10 mg of the pyrazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]
-
Add a known amount of an internal standard with a singlet in a clear region of the spectrum for quantitative NMR (qNMR).
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Experiments:
-
-
Data Analysis:
-
The structure is confirmed by analyzing chemical shifts, coupling constants, and 2D correlations.[1] Purity is determined by integrating the signals of the compound against those of the internal standard in the ¹H NMR spectrum.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ijcpa.in [ijcpa.in]
- 8. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Evaluation of Novel Pyrazole Derivatives in Oncology
For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for designing novel therapeutic agents. This guide presents an objective comparison of the anticancer performance of two distinct, novel pyrazole derivatives, supported by experimental data from recent studies.
Introduction to Pyrazole Derivatives in Cancer Research
Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in oncology due to their broad spectrum of pharmacological activities.[1][2] Their unique chemical structures enable them to interact with various biological targets implicated in cancer progression, such as protein kinases and tubulin.[2][3] Numerous pyrazole-containing compounds have been synthesized and evaluated for their potential as anticancer agents, with some showing promising results in preclinical and even clinical trials.[4][5] This guide focuses on a comparative analysis of two recently developed pyrazole derivatives to highlight their potential and provide a basis for future drug discovery efforts.
Comparative Anticancer Activity
This section compares the in vitro cytotoxic activity of two novel pyrazole derivatives, Compound C5 and Compound 5b , against the human breast cancer cell line MCF-7.
| Compound ID | Chemical Class | Target Cell Line | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) | Reference |
| C5 | Pyrazole-thiourea derivative | MCF-7 | 0.08 | Erlotinib | Not specified for MCF-7 | [6] |
| 5b | 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol | MCF-7 | 0.21 | ABT-751 | 1.10 | [7] |
Analysis:
Compound C5, a pyrazole derivative incorporating a thiourea skeleton, demonstrated exceptionally potent cytotoxicity against the MCF-7 cell line with an IC50 value of 0.08 µM.[6] This compound's activity was highlighted by its potent inhibition of Epidermal Growth Factor Receptor (EGFR) kinase.[6]
Compound 5b, a substituted phenol-pyrazole derivative, also exhibited significant growth inhibitory activity against MCF-7 cells, with an IC50 value of 0.21 µM.[7] This compound was found to be a potent inhibitor of tubulin polymerization.[7]
When compared, Compound C5 shows a higher potency against the MCF-7 cell line than Compound 5b. Both compounds, however, are significantly more potent than the standard anticancer drug ABT-751 used in the study for Compound 5b.[7] The data suggests that both structural motifs, the pyrazole-thiourea and the substituted phenol-pyrazole, are promising scaffolds for the development of new anticancer agents.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are the experimental protocols for the key cytotoxicity assays used in the evaluation of the compared pyrazole derivatives.
MTT Assay for Tumor Cell Growth Inhibitory Activity (for Compound 5b)
The in vitro cytotoxicity of the synthesized compounds was evaluated against human breast cancer MCF-7 cells using the conventional 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay.[7]
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and the positive control, ABT-751, for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37 °C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 492 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Antiproliferative Assay (for Compound C5)
The antiproliferative activity of the pyrazole derivatives was assessed against the MCF-7 human breast cancer cell line.[6]
-
Cell Culture: MCF-7 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Exposure: Cells were exposed to various concentrations of the test compounds for a specified period.
-
Cell Viability Assessment: The effect of the compounds on cell proliferation was determined using a suitable cell viability assay, such as the MTT or SRB (Sulforhodamine B) assay.
-
IC50 Determination: The IC50 values were calculated by plotting the percentage of cell growth inhibition against the concentration of the compound.
Mechanism of Action and Associated Pathways
Understanding the mechanism of action is critical in drug development. The two compared pyrazole derivatives exhibit different mechanisms of anticancer activity.
Compound C5 was identified as a potent inhibitor of EGFR kinase.[6] The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers.
Caption: EGFR signaling pathway inhibited by Compound C5.
Compound 5b acts by inhibiting tubulin polymerization.[7] Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
Caption: Experimental workflow of tubulin polymerization inhibition.
Conclusion
The comparative analysis of Compound C5 and Compound 5b underscores the significant potential of novel pyrazole derivatives as anticancer agents. Both compounds exhibit potent cytotoxicity against the MCF-7 breast cancer cell line through distinct mechanisms of action. This guide provides a valuable resource for researchers in the field, offering a side-by-side comparison of efficacy and detailed experimental protocols to support further investigation and development of this important class of molecules. The versatility of the pyrazole scaffold continues to make it a promising starting point for the discovery of next-generation cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Rise of In Silico Modeling in Drug Discovery: A Comparative Look at Pyrazole Derivatives' Bioactivity
For Immediate Release
In the fast-paced world of drug discovery, computational, or in silico, modeling has emerged as an indispensable tool for accelerating the identification and optimization of novel therapeutic agents. This guide provides a comparative analysis of various in silico approaches used to predict the bioactivity of pyrazole derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological properties. This analysis is tailored for researchers, scientists, and drug development professionals seeking to leverage computational methods in their work.
Unraveling Biological Activity Through Computational Lenses
Recent studies have employed a range of in silico techniques, primarily Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, to investigate the potential of pyrazole derivatives against various diseases, including cancer, inflammation, and infectious diseases. These methods provide valuable insights into the relationship between the chemical structure of these compounds and their biological effects, thereby guiding the synthesis of more potent and selective drug candidates.
A comparative overview of different in silico models reveals varying levels of predictive accuracy and applicability. For instance, 3D-QSAR models, which consider the three-dimensional conformation of molecules, often exhibit superior predictive power compared to their 2D counterparts.[1][2] Molecular docking studies, on the other hand, offer detailed information about the binding interactions between pyrazole derivatives and their protein targets at the atomic level.[3][4]
Comparative Performance of In Silico Models
The efficacy of in silico models is typically evaluated using statistical metrics such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). Higher values for these parameters indicate a more robust and predictive model. The following table summarizes the performance of various QSAR models developed for predicting the bioactivity of pyrazole derivatives.
| Model Type | Biological Activity | Target/Cell Line | R² | q² | Reference |
| 3D-QSAR (CoMFA) | Anticancer | FGFR1 | - | 0.664 | [5] |
| 3D-QSAR (CoMSIA) | Anticancer | FGFR1 | - | 0.614 | [5] |
| 2D-QSAR | Anticancer | Multiple Cancer Cell Lines | >0.8 | - | [6] |
| QSAR (MLR) | HPPD Inhibition | HPPD Receptor | 0.878 | - | [7] |
| QSAR (ANN) | HPPD Inhibition | HPPD Receptor | 0.978 | - | [7] |
| QSAR | Antiproliferative | HT-29 | 0.9395 | 0.8744 | [8] |
| QSAR (MLR) | Hypoglycemic | - | 0.82 | 0.80 | [9] |
| QSAR (Random Forest) | Hypoglycemic | - | 0.90 | 0.85 | [9] |
Delving Deeper: Molecular Docking Insights
Molecular docking simulations provide a virtual snapshot of how a ligand, such as a pyrazole derivative, fits into the binding site of a target protein. The binding affinity, often expressed in kcal/mol, is a key metric for assessing the potential inhibitory activity of the compound. Lower binding energies generally indicate a more stable and potent inhibitor.
| Pyrazole Derivative | Target Protein | Binding Affinity (kcal/mol) | Biological Activity | Reference |
| M72 | CYP17 | -10.4 | Anticancer | [3] |
| M36 | C-RAF | -9.7 | Anticancer | [3] |
| M76 | VEGFR | -9.2 | Anticancer | [3] |
| M74 | CRMP2 | -6.9 | Anticancer | [3] |
| Compound 2b | CDK2 | -10.35 | Anticancer | [4] |
| Compound 1b | VEGFR-2 | -10.09 | Anticancer | [4] |
| Compound 1d | Aurora A | -8.57 | Anticancer | [4] |
Visualizing the In Silico Workflow
The process of in silico modeling for pyrazole derivatives' bioactivity can be streamlined into a logical workflow, as illustrated in the following diagram. This process typically begins with the collection of a dataset of compounds with known biological activities, followed by molecular modeling, descriptor calculation, model development, and validation.
Caption: A generalized workflow for in silico modeling of bioactivity.
Targeting Key Signaling Pathways
Many pyrazole derivatives exert their anticancer effects by modulating specific signaling pathways that are crucial for cancer cell growth and survival. The following diagram depicts a simplified representation of the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, a common target for anticancer therapies.
Caption: Overview of the VEGFR signaling cascade in angiogenesis.
Experimental Protocols: A Closer Look
The reliability of in silico predictions is heavily dependent on the rigor of the computational methodologies employed. Below are summaries of the key experimental protocols commonly used in the studies of pyrazole derivatives.
Quantitative Structure-Activity Relationship (QSAR)
-
Data Set Preparation: A diverse set of pyrazole derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. The data is typically divided into a training set for model development and a test set for external validation.[6][7]
-
Molecular Descriptor Calculation: For each molecule, a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated using specialized software.
-
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest are used to establish a mathematical relationship between the molecular descriptors and the biological activity.[7][9]
-
Model Validation: The predictive power of the QSAR model is assessed using internal validation (e.g., leave-one-out cross-validation) and external validation with the test set.[8]
Molecular Docking
-
Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or generated through homology modeling. The structures of the pyrazole derivatives (ligands) are created and optimized.
-
Binding Site Identification: The active site of the protein is identified, and a grid box is defined around it to guide the docking process.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to predict the preferred binding pose and affinity of each ligand within the protein's active site.[3][4]
-
Analysis of Results: The docking results are analyzed to identify the best-docked poses, binding energies, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).[3][4]
ADMET Prediction
-
In Silico ADMET Profiling: The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the pyrazole derivatives are predicted using various computational models and web servers like SwissADME and pkCSM.[3][10] These predictions help in the early identification of compounds with favorable pharmacokinetic and safety profiles.
Conclusion
In silico modeling has proven to be a powerful and cost-effective strategy in the quest for novel pyrazole-based therapeutics. By integrating QSAR, molecular docking, and ADMET prediction, researchers can efficiently screen large libraries of compounds, prioritize candidates for synthesis and experimental testing, and ultimately accelerate the drug discovery pipeline. The comparative data and methodologies presented in this guide underscore the importance of selecting appropriate computational tools and robust validation techniques to ensure the reliability of the generated predictions.
References
- 1. 3D-QSAR, docking and molecular dynamics simulations of novel Pyrazolo-pyridazinone derivatives as covalent inhibitors of FGFR1: a scientific approach for possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ajol.info [ajol.info]
A Comparative Guide to Pyrazole Synthesis: Knorr Synthesis vs. 1,3-Dipolar Cycloaddition
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole scaffolds is a cornerstone of medicinal chemistry. Pyrazoles are a privileged heterocyclic motif found in numerous blockbuster drugs such as Celecoxib and Rimonabant.[1] Two of the most powerful and versatile methods for constructing the pyrazole ring are the Knorr pyrazole synthesis and the 1,3-dipolar cycloaddition. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for a given research objective.
At a Glance: Knorr Synthesis vs. 1,3-Dipolar Cycloaddition
| Feature | Knorr Pyrazole Synthesis | 1,3-Dipolar Cycloaddition |
| Reactants | 1,3-Dicarbonyl compound and a hydrazine derivative.[2][3][4] | A 1,3-dipole (e.g., nitrile imine, diazoalkane) and a dipolarophile (e.g., alkyne, alkene).[1] |
| Catalyst | Typically acid-catalyzed (e.g., acetic acid).[2][3][5] | Often requires a base to generate the 1,3-dipole in situ (e.g., triethylamine).[1] |
| Key Transformation | Cyclocondensation reaction.[5][6] | [3+2] Cycloaddition reaction.[1] |
| Regioselectivity | Can be an issue with unsymmetrical 1,3-dicarbonyls, potentially leading to a mixture of regioisomers.[5][6] | Generally offers good to excellent regioselectivity, which can be predicted by frontier molecular orbital theory.[1] |
| Substrate Scope | Broad scope for both the 1,3-dicarbonyl and hydrazine components. | Very broad scope, with a wide variety of 1,3-dipoles and dipolarophiles available. |
| Reaction Conditions | Often requires heating.[5][7] | Can often be performed at room temperature.[1][8] |
| Typical Yields | Generally good to high yields.[9][10] | Can provide high yields, often up to 95%.[11] |
Reaction Mechanisms and Workflows
To visualize the fundamental differences between these two synthetic routes, the following diagrams illustrate their respective mechanisms and a general experimental workflow.
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Caption: Mechanism of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis.
Caption: General Experimental Workflow for Pyrazole Synthesis.
Quantitative Data Comparison
The following table summarizes representative experimental data for both synthetic methods, highlighting key performance indicators.
| Synthesis Method | Substrates | Conditions | Time | Yield | Reference |
| Knorr Synthesis | Ethyl acetoacetate, Phenylhydrazine | Reflux, no solvent | 1 hr | High (not specified) | [7] |
| Knorr Synthesis | Ethyl benzoylacetate, Hydrazine hydrate | 100°C, 1-propanol, Acetic acid | 1 hr | 79% | [9][10] |
| 1,3-Dipolar Cycloaddition | Benzaldehyde hydrazone, Acetyl acetone | Reflux, ethanol, Chloramine-T | 2-3 hr | 59% | |
| 1,3-Dipolar Cycloaddition | α-bromocinnamaldehyde, Hydrazonyl chloride | Room temp, Chloroform, Triethylamine | 7-10 hr | Good (not specified) | [1] |
| 1,3-Dipolar Cycloaddition | Ninhydrin-derived carbonates, Nitrilimines | Not specified | Not specified | Up to 95% | [11] |
Experimental Protocols
Knorr Pyrazole Synthesis: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)[8]
Materials:
-
Ethyl acetoacetate (1.625 mL, 12.5 mmol)
-
Phenylhydrazine (1.25 mL, 12.5 mmol)
-
Diethyl ether
-
Ethanol (95%)
Procedure:
-
In a round-bottomed flask, carefully add ethyl acetoacetate and phenylhydrazine. Note: this addition is slightly exothermic.
-
Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.
-
After heating, transfer the resulting heavy syrup to a beaker and cool it in an ice-water bath.
-
Add 2 mL of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product. Add three more 2 mL portions of diethyl ether to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with diethyl ether.
-
Recrystallize the crude product from a minimum amount of hot 95% ethanol (typically 5–7 mL).
-
Allow the hot solution to cool to room temperature and then in an ice bath for complete crystallization.
-
Filter the pure product, dry it in a desiccator, and determine the yield and melting point (125–127 °C).
1,3-Dipolar Cycloaddition: General Procedure for the Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles[1]
Materials:
-
α-bromocinnamaldehyde (3 mmol)
-
Hydrazonyl chloride (3 mmol)
-
Triethylamine (0.46 mL, 3.3 mmol)
-
Dry chloroform or dichloromethane (10 mL)
Procedure:
-
In a suitable flask, dissolve α-bromocinnamaldehyde (1) and the hydrazonyl chloride in 10 mL of dry chloroform or dichloromethane.
-
To this solution, add triethylamine.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials have been consumed (typically 7-10 hours).
-
Once the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude product.
-
Further purification can be achieved by column chromatography or recrystallization as needed.
Conclusion
Both the Knorr pyrazole synthesis and 1,3-dipolar cycloaddition are robust and highly valuable methods for the preparation of pyrazoles. The choice between the two often depends on the specific target molecule and the availability of starting materials.
The Knorr synthesis is a classical and straightforward method, particularly well-suited for the synthesis of pyrazolones from readily available 1,3-dicarbonyl compounds. Its main potential drawback is the lack of regiocontrol with unsymmetrical dicarbonyls.
The 1,3-dipolar cycloaddition offers exceptional versatility and generally provides higher regioselectivity. The ability to construct highly substituted pyrazoles under mild conditions makes it a powerful tool in modern organic synthesis, especially for complex target molecules.
Ultimately, a thorough understanding of the scope and limitations of each method, as outlined in this guide, will enable researchers to make informed decisions and efficiently access the diverse chemical space of pyrazole-containing compounds for drug discovery and development.
References
- 1. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. scispace.com [scispace.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Pyrazole Synthesis: Green Methods vs. Traditional Routes
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. As the demand for sustainable and efficient chemical processes grows, a critical evaluation of traditional versus green synthetic methodologies is essential. This guide provides an objective comparison of green synthesis methods for pyrazoles against classical routes, supported by experimental data, detailed protocols, and workflow visualizations to inform methodological selection in a research and development setting.
Data Presentation: A Head-to-Head Comparison
The following tables summarize key quantitative data from representative experimental procedures for the synthesis of pyrazole derivatives, highlighting the efficiencies gained by transitioning from conventional heating to green chemistry techniques.
Table 1: Synthesis of Pyrazolones from β-Ketoesters and Hydrazines
| Parameter | Traditional (Knorr Synthesis) | Green (Microwave-Assisted) | Green (Solvent-Free, Room Temp) |
| Starting Materials | Ethyl benzoylacetate, Hydrazine hydrate | Acetophenone, Aromatic aldehydes, Hydrazine hydrate | N'-benzoylbenzohydrazide, DMAD, Cyclohexyl isocyanide |
| Solvent | 1-Propanol | Ethanol | None |
| Catalyst | Glacial acetic acid | Acetic acid (catalytic amount) | Tetrabutylammonium bromide (TBAB) |
| Temperature | ~100°C[1][2] | 120°C[3] | Room Temperature[4][5] |
| Reaction Time | 1 hour[1][2] | 7-10 minutes[3] | 30 minutes[4] |
| Yield | High (Specific % not always stated)[1][2] | 68-86%[3] | 82%[4] |
Table 2: Synthesis of Pyrazoles from Chalcones and Hydrazines
| Parameter | Traditional (Reflux) | Green (Microwave-Assisted) | Green (Ultrasound-Assisted) | Green (Mechanochemical) |
| Starting Materials | Chalcone, Hydrazine hydrate | Chalcone, Hydrazine hydrate | Aromatic aldehydes, Hydrazine monohydrate, Ethyl acetoacetate, Malononitrile/Ammonium acetate | Chalcone, Hydrazine |
| Solvent | Ethanol | Ethanol | Water | None |
| Catalyst | Glacial acetic acid | Glacial acetic acid (catalytic amount) | None | NaHSO₄·H₂O (optional)[6] |
| Energy Source | Conventional Heating | Microwave Irradiation | Ultrasonic Irradiation | Mechanical Milling |
| Temperature | Reflux | 120°C | Not specified (cavitation-induced) | Room Temperature |
| Reaction Time | 10-12 hours[3] | 5-7 minutes[3] | 10 minutes[7] | 30 minutes[8] |
| Yield | 59-71%[3] | 80-85%[9] | 98%[7] | Excellent yields[6][8] |
Experimental Protocols
Traditional Route: Knorr Pyrazole Synthesis
This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate under conventional heating.[1][2]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[1][2]
-
Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the mixture.[1][2]
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[1][2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.[1][2]
-
Once the starting material is consumed, add 10 mL of water to the hot reaction mixture with stirring.[2]
-
Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate precipitation.[1][2]
-
Collect the solid product by filtration using a Büchner funnel, rinse with a small amount of water, and allow it to air dry.[10]
Green Route: Microwave-Assisted Synthesis from Chalcones
This protocol describes a rapid, high-yield synthesis of pyrazole derivatives from chalcones using microwave irradiation.[11][12]
Materials:
-
3-(4-substituted phenyl)-1-phenylprop-2-en-1-one (Chalcone)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
Procedure:
-
In a microwave-safe reaction vessel, mix the chalcone (0.01 mol) and hydrazine hydrate (0.02 mol) in 20 mL of ethanol.[12]
-
Add a few drops of glacial acetic acid to the mixture.[11]
-
Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 180-600W) for 2-7 minutes.[3][12]
-
After irradiation, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into crushed ice to precipitate the product.
-
Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.[12]
Green Route: Ultrasound-Assisted Synthesis
This protocol outlines a catalyst-free, one-pot synthesis of pyrazoles in water, accelerated by ultrasonic irradiation.[13]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Hydrazine monohydrate (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Ammonium acetate (4.0 mmol)
-
Water
Procedure:
-
In a suitable reaction vessel, mix ethyl acetoacetate and hydrazine monohydrate in water.
-
Place the vessel in an ultrasonic bath and irradiate at room temperature (25°C) for 30 minutes.
-
Add the aromatic aldehyde and ammonium acetate to the mixture.
-
Continue ultrasonic irradiation for the specified reaction time (typically short, e.g., 10 minutes).[7]
-
The product often precipitates directly from the reaction mixture and can be collected by simple filtration, avoiding the need for chromatographic purification.[13]
Green Route: Mechanochemical Synthesis
This protocol describes a solvent-free synthesis of pyrazoles from chalcones using ball milling.[8]
Materials:
-
Chalcone derivative
-
Hydrazine
-
Oxidant (e.g., Na₂S₂O₈)[8]
Procedure:
-
Place the chalcone derivative, hydrazine, and stainless steel balls into a metal milling jar.
-
Vibrate the jar at a high frequency for 30 minutes.
-
Add the oxidant to the jar and repeat the milling procedure.
-
After the reaction is complete, disperse the reaction mixture in water.
-
Collect the solid product by filtration.[8]
Mandatory Visualization
The following diagrams illustrate the generalized workflows for traditional and green pyrazole synthesis methods.
Caption: Comparative workflow of traditional vs. green pyrazole synthesis.
Caption: Key steps in the traditional Knorr pyrazole synthesis pathway.
Conclusion
The evaluation of synthetic methods for pyrazole derivatives clearly demonstrates the significant advantages of green chemistry approaches over traditional routes.[14] Methods such as microwave irradiation, ultrasound assistance, and mechanochemistry consistently offer substantial reductions in reaction times, often from hours to minutes, and frequently result in higher product yields.[15][16] Furthermore, these green techniques often utilize more environmentally benign solvents like water or are performed under solvent-free conditions, minimizing hazardous waste generation.[4][5][13] For researchers and professionals in drug development, the adoption of these green methodologies not only aligns with the principles of sustainable chemistry but also offers a practical pathway to accelerate the synthesis of novel pyrazole-based compounds, thereby enhancing the efficiency of the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 13. Ultrasonic-accelerated rapid protocol for the improved synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eurekaselect.com [eurekaselect.com]
Safety Operating Guide
Navigating the Disposal of 5-Isopropyl-3-methyl-1H-pyrazole: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 5-Isopropyl-3-methyl-1H-pyrazole, ensuring compliance and minimizing risk. The following protocols are based on best practices for hazardous chemical waste management, synthesized from safety data sheets of structurally similar pyrazole derivatives.
Hazard Profile and Personal Protective Equipment (PPE)
Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield may be required for larger quantities.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger spills, chemical-resistant apron and boots.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3][4] A respirator may be needed for spills. |
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its containers be disposed of in regular trash or discharged into the sewer system.
1. Waste Collection and Segregation:
-
Solid Waste: Collect un-used or contaminated solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container.[5]
-
Liquid Waste (Solutions): Collect solutions containing this compound in a separate, leak-proof, and chemically compatible container.[5] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Contaminated Materials: Any materials used to handle or clean up spills of this compound (e.g., paper towels, gloves, pipette tips) must also be disposed of as hazardous waste in the designated solid waste container.
2. Container Labeling:
All hazardous waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound".
-
Approximate concentration and quantity.
-
The date when the first waste was added to the container (accumulation start date).[5]
-
The name of the principal investigator and the laboratory location.[5]
3. Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area within the laboratory.
-
Keep the container closed except when adding waste.[5]
-
Store away from incompatible materials, such as strong oxidizing agents.[6]
4. Disposal:
-
Contact your institution's EHS department to arrange for a pickup of the hazardous waste.
-
Follow all institutional and local regulations for the final disposal of the chemical waste.[4]
Experimental Protocol: Decontamination of Glassware
Proper decontamination of laboratory glassware that has been in contact with this compound is crucial to prevent cross-contamination and ensure safety.
-
Initial Rinse: Rinse the glassware at least three times with a suitable solvent (e.g., acetone, ethanol).
-
Collect Rinseate: The first rinseate must be collected and disposed of as hazardous liquid waste.[5] Subsequent rinseates may also need to be collected depending on local regulations.
-
Washing: After the initial solvent rinse, wash the glassware with soap and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
References
Safeguarding Your Research: A Guide to Handling 5-Isopropyl-3-methyl-1H-pyrazole
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for 5-Isopropyl-3-methyl-1H-pyrazole, ensuring the well-being of laboratory personnel and the integrity of your research. Adherence to these procedural steps will mitigate risks and streamline your operational workflow.
Hazard Identification and Personal Protective Equipment
This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment (PPE). The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].
Table 1: Hazard Classification for this compound
| Hazard Statement | Classification |
| H315 | Skin Irritation |
| H319 | Serious Eye Irritation |
| H335 | May cause respiratory irritation |
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face-shield may be required for certain situations.[2] |
| Skin Protection | Wear protective gloves and clean body-covering clothing.[1] Protective boots may be required depending on the scale of handling.[2] |
| Respiratory Protection | Use only outdoors or in a well-ventilated area.[1] If dust or aerosol will be generated, use a dust respirator and ensure a local exhaust system is in place.[2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety and experimental accuracy. The following protocol outlines the necessary steps from preparation to post-handling procedures.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Protocol
-
Preparation :
-
Don PPE : Before entering the designated handling area, put on all required personal protective equipment as detailed in Table 2.
-
Prepare Work Area : Ensure the work area, preferably a chemical fume hood, is clean, uncluttered, and the ventilation is functioning correctly.
-
Gather Materials : Assemble all necessary equipment, such as spatulas, weighing paper, and solvent containers, to minimize movement during handling.
-
-
Handling :
-
Weighing : Carefully weigh the desired amount of this compound. Avoid generating dust.
-
Dissolving/Use : If dissolving, add the solvent to the compound slowly. If using in a reaction, add it to the reaction vessel within the ventilated area.
-
-
Cleanup and Disposal :
-
Decontamination : Thoroughly clean all surfaces and equipment that came into contact with the chemical, using an appropriate solvent.
-
Waste Disposal : Segregate and dispose of all waste materials according to the disposal plan outlined below.
-
Doff PPE : Remove personal protective equipment in the correct order to avoid cross-contamination, and wash hands thoroughly.
-
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Table 3: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused/Expired Compound | Collect in a clearly labeled, sealed container for chemical waste. Dispose of contents/container to an approved waste disposal plant.[1] |
| Contaminated Solids | This includes items like pipette tips, tubes, and weighing paper. Collect in a designated solid chemical waste container that is clearly labeled. |
| Liquid Waste | Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Never dispose of this chemical down the drain. |
| Empty Containers | The first rinse of any container that held the chemical must be collected and disposed of as hazardous waste. After thorough rinsing, the container can be disposed of according to institutional guidelines for non-hazardous waste.[3] |
All chemical waste must be handled by a licensed chemical waste disposal service. Ensure that all waste containers are stored in a designated, well-ventilated chemical waste storage area, segregated from incompatible materials.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
